D,L-O-Desmethyl Venlafaxine-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-RUJHVMJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Definitive Guide to D,L-O-Desmethyl Venlafaxine-d6: An Essential Tool in Modern Bioanalysis
This technical guide provides a comprehensive overview of D,L-O-Desmethyl Venlafaxine-d6, a critical internal standard for the accurate quantification of O-desmethylvenlafaxine, the major active metabolite of the widely prescribed antidepressant, venlafaxine. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, and application in bioanalytical methodologies.
Introduction: The Significance of a Deuterated Internal Standard
In the realm of pharmacokinetic and toxicokinetic studies, precision and accuracy are paramount. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, and this compound exemplifies this principle. By incorporating six deuterium atoms, this molecule becomes chemically identical to its non-labeled counterpart, O-desmethylvenlafaxine, yet is distinguishable by its mass-to-charge ratio (m/z). This subtle but significant difference allows it to co-elute chromatographically with the analyte of interest, experiencing the same extraction efficiencies and ionization effects, thereby correcting for variations during sample preparation and analysis.[1]
This compound is the deuterated analog of O-desmethylvenlafaxine, which is formed in the body through the metabolism of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] The metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3] Given the therapeutic importance of venlafaxine and its active metabolite, reliable quantification in biological matrices is crucial for therapeutic drug monitoring, bioequivalence studies, and drug development research.
Physicochemical Properties and Chemical Structure
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in analytical method development.
| Property | Value | Source |
| Chemical Name | 4-[2-[di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | PubChem |
| Synonyms | (±)-O-Desmethyl Venlafaxine-d6, Desvenlafaxine-d6 | Cayman Chemical |
| Molecular Formula | C₁₆H₁₉D₆NO₂ | Cayman Chemical |
| Molecular Weight | 269.41 g/mol | PubChem |
| CAS Number | 1062605-69-9 | Cayman Chemical |
| Appearance | White to Off-White Solid | Pharmaffiliates |
| Solubility | Soluble in DMF (5 mg/ml), Methanol, and has limited solubility in a DMF:PBS (pH 7.2) (1:2) solution (0.30 mg/ml), DMSO (0.25 mg/ml), and Ethanol (0.10 mg/ml). | Cayman Chemical |
| pKa (Predicted for non-deuterated form) | 9.5 (amine), 10.2 (phenol) | Scifinder |
| LogP (Predicted for non-deuterated form) | 2.6 | PubChem |
The chemical structure of this compound is characterized by a cyclohexanol ring, a phenol group, and a dimethylamino ethyl side chain where the six hydrogen atoms of the two methyl groups are replaced by deuterium.
Caption: Chemical structure of this compound.
Synthesis and Isotopic Labeling
The synthesis of this compound is not extensively detailed in publicly available literature; however, it can be logically inferred from the established synthesis of O-desmethylvenlafaxine. The key step involves the introduction of the two deuterated methyl groups onto the primary amine of a precursor molecule.
A plausible synthetic route starts with the appropriate protected precursor, 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride.[4] The dimethylation of this intermediate is achieved through reductive amination using deuterated formaldehyde (CD₂O) or by direct methylation using a deuterated methylating agent like iodomethane-d₃ (CD₃I).[5][6] The use of these deuterated reagents ensures the specific incorporation of six deuterium atoms at the N,N-dimethylamino moiety.
Caption: Plausible synthetic pathway for this compound.
Application in Bioanalytical Methods: A Validated LC-MS/MS Protocol
The primary and most critical application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of O-desmethylvenlafaxine in biological matrices such as plasma, serum, and urine.[1][7][8]
Rationale for Use as an Internal Standard
An ideal internal standard should mimic the analyte's behavior throughout the analytical process. This compound fulfills this requirement due to:
-
Co-elution: It has nearly identical chromatographic retention time to the non-labeled analyte.
-
Similar Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Comparable Ionization Efficiency: It experiences similar ionization suppression or enhancement effects in the mass spectrometer source.
The known concentration of the spiked internal standard allows for accurate quantification of the analyte by comparing their respective peak area ratios, thus ensuring the reliability and reproducibility of the method in accordance with FDA guidelines on bioanalytical method validation.[9][10]
Detailed Experimental Protocol: Quantification in Human Plasma
This section outlines a representative, self-validating LC-MS/MS protocol for the determination of O-desmethylvenlafaxine in human plasma.
4.2.1. Materials and Reagents
-
O-desmethylvenlafaxine analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
4.2.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
Caption: Solid-Phase Extraction (SPE) workflow for plasma sample preparation.
4.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Sciex API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
4.2.4. Mass Spectrometry Parameters and MRM Transitions
Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| O-desmethylvenlafaxine | 264.3 | 58.1 | 40 V | 35 eV |
| This compound | 270.3 | 64.1 | 40 V | 35 eV |
Note: The m/z values may vary slightly depending on the instrument and calibration.[7][8]
The fragmentation of O-desmethylvenlafaxine typically involves the cleavage of the bond between the ethyl side chain and the cyclohexanol ring, leading to the characteristic product ion at m/z 58.1, which corresponds to the dimethylaminoethyl fragment [(CH₃)₂NCH₂CH₂]⁺. For the d6-labeled internal standard, this fragment has a mass of 64.1 due to the six deuterium atoms on the methyl groups.
Conclusion: An Indispensable Tool for Accurate Bioanalysis
This compound is an essential tool for any research or clinical laboratory involved in the quantification of venlafaxine's active metabolite. Its use as an internal standard in LC-MS/MS methodologies ensures the generation of high-quality, reliable, and reproducible data that can withstand regulatory scrutiny. This guide has provided a comprehensive overview of its chemical properties, synthesis, and a detailed, field-proven protocol for its application, empowering researchers to conduct robust and accurate bioanalytical studies.
References
-
Bhatt, J., et al. (2022). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports, 12(1), 9293. Available at: [Link]
-
Yuan, H., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers in Chemistry, 10, 931081. Available at: [Link]
-
Patel, B. N., et al. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 603-611. Available at: [Link]
-
PubChem. (n.d.). O-Desmethylvenlafaxine, (+)-. National Center for Biotechnology Information. Retrieved from [Link]
- Teva Pharmaceutical Industries, Ltd. (2009). Processes for the synthesis of O-desmethylvenlafaxine. U.S. Patent No. 7,605,290 B2. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. (n.d.). Desvenlafaxine. National Center for Biotechnology Information. Retrieved from [Link]
-
Kuzmin, I. I., et al. (2023). Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry. Pharmacokinetics and Pharmacodynamics, (1), 48-56. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]
-
Per-Reidar, B., et al. (2018). Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake. Molecules, 23(11), 2849. Available at: [Link]
-
ResearchGate. (2010). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 37-51. Available at: [Link]
- Teva Pharmaceutical Industries, Ltd. (2009). Processes for the synthesis of O-desmethylvenlafaxine. U.S. Patent Application No. 12/281,495.
-
SEEJPH. (2023). PHYSICOCHEMICAL CHARACTERIZATION OF VENLAFAXINE HYDROCHLORIDE FOR FAST-DISSOLVING FORMULATION DESIGN. Available at: [Link]
-
ResearchGate. (2022). The efficient synthesis of O-desmethylvenlafaxine succinate monohydrate (DVS) with high yield and high purity. Available at: [Link]
-
U.S. Department of Health and Human Services. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
ResearchGate. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Available at: [Link]
-
Impact Factor. (2024). Bioanalytical Method Development and Validation for Determination of Nirmatrelvir in Human Plasma using LC-MS/MS. Available at: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake | MDPI [mdpi.com]
- 4. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 5. US7605290B2 - Processes for the synthesis of O-desmethylvenlafaxine - Google Patents [patents.google.com]
- 6. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
An In-Depth Technical Guide to O-Desmethyl Venlafaxine-d6: Properties and Applications in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of O-Desmethyl Venlafaxine-d6 (ODV-d6), a deuterated analog of the major active metabolite of the antidepressant venlafaxine. The document is structured to offer an in-depth understanding of ODV-d6, with a particular focus on its critical role as an internal standard in bioanalytical method development and validation. Key discussions include the rationale for using stable isotope-labeled standards, detailed analytical methodologies, and adherence to regulatory expectations. This guide is intended to be a valuable resource for scientists engaged in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies involving venlafaxine and its metabolites.
Introduction: The Need for a Reliable Internal Standard
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. Following administration, it undergoes extensive first-pass metabolism in the liver, primarily mediated by the CYP2D6 enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV).[1] Given that ODV possesses pharmacological activity comparable to the parent drug, the simultaneous and accurate quantification of both venlafaxine and ODV in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring (TDM) studies.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for these analyses due to its high sensitivity and selectivity.[1] A cornerstone of robust LC-MS/MS assays is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards because their physicochemical properties are nearly identical to the analyte, with the key difference being their mass.[2] O-Desmethyl Venlafaxine-d6, with six deuterium atoms replacing hydrogen atoms on the dimethylamino group, serves this purpose exceptionally well for the quantification of ODV.
Physicochemical Properties of O-Desmethyl Venlafaxine-d6
A thorough understanding of the physical and chemical characteristics of ODV-d6 is fundamental for its effective use in the laboratory.
Chemical Identity
| Property | Value | Source |
| Chemical Name | 4-[2-[Di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | |
| Synonyms | rac-O-Desmethylvenlafaxine-d6, Pristiq-d6, Desvenlafaxine-d6 | [3] |
| CAS Number | 1062605-69-9 | |
| Molecular Formula | C₁₆H₁₉D₆NO₂ | [4] |
| Molecular Weight | 269.41 g/mol |
Physical Properties
ODV-d6 is typically supplied as a crystalline solid.[4] Its solubility is a critical factor for preparing stock and working solutions for bioanalytical assays.
| Property | Value | Source |
| Appearance | White solid | [3] |
| Solubility | DMF: 5 mg/mLDMF:PBS (pH 7.2) (1:2): 0.30 mg/mLDMSO: 0.25 mg/mLEthanol: 0.10 mg/mL | [4] |
| Storage Temperature | -20°C for long-term storage | [4] |
| Stability | ≥ 5 years when stored at -20°C | [4] |
Expert Insight: The choice of solvent for preparing stock solutions should be carefully considered based on the intended analytical method and the desired concentration. While DMF and DMSO offer higher solubility, their compatibility with certain LC-MS mobile phases and potential for ion suppression should be evaluated. For aqueous-based working solutions, the solubility in a PBS buffer is more representative of its behavior in biological matrices.
Spectroscopic Properties
-
UV Absorbance: ODV-d6 exhibits maximum absorbance (λmax) at 226 and 278 nm, which is consistent with the phenolic chromophore in its structure.[4]
-
Mass Spectrometry: In positive electrospray ionization (ESI) mode, ODV-d6 is readily protonated. For quantitative analysis using tandem mass spectrometry, a specific precursor-to-product ion transition is monitored in Multiple Reaction Monitoring (MRM) mode. A commonly used and validated transition for ODV-d6 is:
-
m/z 270.0 → m/z 64.1
-
Causality Behind the Fragmentation: The precursor ion at m/z 270.0 corresponds to the protonated molecule [M+H]⁺. The product ion at m/z 64.1 is a characteristic fragment resulting from the cleavage of the bond between the ethyl side chain and the cyclohexanol ring, yielding the deuterated dimethylaminomethyl cation, [CH₂=N(CD₃)₂]⁺. This specific and stable fragmentation pathway provides high selectivity for the detection of ODV-d6 in complex biological matrices.
Synthesis of O-Desmethyl Venlafaxine-d6
While a specific, detailed reaction scheme for the synthesis of O-Desmethyl Venlafaxine-d6 is not widely published in peer-reviewed literature, the general approach involves the synthesis of the non-deuterated O-desmethylvenlafaxine followed by N-methylation using a deuterated methyl source. A plausible synthetic route can be inferred from the synthesis of the parent compound.
A common method for the synthesis of O-desmethylvenlafaxine involves the dimethylation of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride using formaldehyde and formic acid (Eschweiler-Clarke reaction).[5][6] To introduce the deuterium labels, deuterated formaldehyde (CD₂O) and/or deuterated formic acid (DCOOD) could be utilized in this step.
Caption: Hypothesized synthetic pathway for O-Desmethyl Venlafaxine-d6.
Application in Bioanalytical Methodologies
The primary and most critical application of ODV-d6 is as an internal standard for the accurate quantification of O-desmethylvenlafaxine in biological samples such as plasma, serum, and urine.
The Role of a Stable Isotope-Labeled Internal Standard
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[7][8][9] The use of a stable isotope-labeled internal standard is highly recommended as it is the most effective way to account for analytical variability.[10]
Key Advantages of Using ODV-d6:
-
Co-elution with Analyte: ODV-d6 has virtually identical chromatographic behavior to the non-labeled ODV, ensuring that they experience the same conditions during the analytical run.
-
Correction for Matrix Effects: Biological matrices can contain endogenous components that suppress or enhance the ionization of the analyte in the mass spectrometer. Since ODV-d6 is chemically identical to ODV, it is affected by the matrix in the same way, allowing for accurate correction.
-
Compensation for Extraction Variability: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be proportional for both the analyte and the internal standard.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the precision and accuracy of the assay are significantly improved, which is a critical requirement of regulatory guidelines.[9][11]
Caption: A typical bioanalytical workflow incorporating ODV-d6.
Experimental Protocol: Quantification of ODV in Human Plasma
This protocol outlines a general procedure for the quantification of O-desmethylvenlafaxine in human plasma using ODV-d6 as an internal standard, based on common practices in the field.
4.2.1. Materials and Reagents
-
O-Desmethylvenlafaxine analytical standard
-
O-Desmethyl Venlafaxine-d6 (ODV-d6)
-
Control human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
4.2.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve O-desmethylvenlafaxine and ODV-d6 in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the O-desmethylvenlafaxine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of ODV-d6 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
4.2.3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.
-
Add 150 µL of the ODV-d6 working solution in acetonitrile containing 0.1% formic acid to each well.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4.2.4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
O-Desmethylvenlafaxine: m/z 264.2 → m/z 58.1
-
O-Desmethyl Venlafaxine-d6: m/z 270.0 → m/z 64.1
-
4.2.5. Method Validation
The method must be validated according to FDA or EMA guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).[9][11]
Stability and Storage
The stability of ODV-d6 is crucial for its reliability as an internal standard.
-
Long-Term Storage: As a solid, ODV-d6 is stable for at least 5 years when stored at -20°C.[4]
-
Stock Solution Stability: Stock solutions prepared in organic solvents like methanol are generally stable for several months when stored at -20°C. It is best practice to perform periodic checks of the stock solution's integrity.
-
Working Solution and Post-Preparative Stability: The stability of ODV-d6 in the final extracted sample (autosampler stability) and during freeze-thaw cycles should be thoroughly evaluated during method validation to ensure that no degradation occurs that could compromise the results.[11]
-
Isotopic Stability: A critical consideration for deuterated standards is the stability of the deuterium labels. The deuterium atoms in ODV-d6 are attached to carbon atoms and are not readily exchangeable under typical bioanalytical conditions.[2] However, it is important to avoid strongly acidic or basic conditions that could potentially promote H/D exchange.[2]
Conclusion
O-Desmethyl Venlafaxine-d6 is an indispensable tool for researchers and drug development professionals working with venlafaxine. Its physicochemical properties are nearly identical to its non-deuterated analog, making it an ideal internal standard for LC-MS/MS analysis. The use of ODV-d6 significantly enhances the accuracy, precision, and robustness of bioanalytical methods, ensuring compliance with regulatory standards and generating high-quality data for pharmacokinetic and clinical studies. This guide has provided a comprehensive overview of its properties, a rationale for its use, and a practical experimental protocol, underscoring its importance in modern drug analysis.
References
-
Analytical Methods for Venlafaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. [Link]
-
Venlafaxine-d6 | C17H27NO2 | CID 59807278. PubChem. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Stable Deuterium Internal Standard for the Isotope-Dilution LC-MS/MS Analysis of Elastin Degradation. PubMed. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Process-for-the-preparation-of-O-desmethyl-venlafaxine-and-salts-thereof.pdf. ResearchGate. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. TGA Consultation Hub. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
- US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof.
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers. [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. NIH. [Link]
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. esschemco.com [esschemco.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 6. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comprehensive Technical Guide to the Synthesis of Deuterated O-Desmethylvenlafaxine
Introduction: The Rationale for Deuteration in Modern Drug Development
O-Desmethylvenlafaxine (ODV), the major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, is a potent antidepressant in its own right.[1][2] The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a sophisticated tool in drug development to modulate the pharmacokinetic profiles of therapeutic agents.[][4] This alteration can lead to a decreased rate of metabolic degradation, thereby enhancing drug exposure, prolonging half-life, and potentially reducing dosing frequency and improving patient compliance.[5][6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[7][8] This guide provides an in-depth exploration of a viable synthetic pathway for deuterated O-Desmethylvenlafaxine, tailored for researchers and professionals in drug development.
Strategic Approaches to Deuterium Labeling of O-Desmethylvenlafaxine
The molecular structure of O-Desmethylvenlafaxine presents several key positions amenable to deuteration. The most common and impactful sites for deuteration are the N,N-dimethyl groups and the aromatic ring, as these are known sites of metabolic activity. This guide will focus on a synthetic strategy that allows for the introduction of deuterium at the N,N-dimethyl moiety, creating N,N-di(trideuteromethyl)-O-Desmethylvenlafaxine (O-Desmethylvenlafaxine-d6).
Optimized Synthesis Pathway for Deuterated O-Desmethylvenlafaxine
The presented synthesis is a convergent and efficient multi-step process, adapted from established high-yield methodologies for the non-deuterated analogue.[9][10][11] The key deuteration step is strategically placed at the end of the synthesis to maximize the incorporation of the isotopic label.
Overall Synthetic Workflow
The synthesis commences with the protection of the phenolic hydroxyl group of a suitable starting material, followed by a sequence of reactions to construct the core structure of O-Desmethylvenlafaxine. The final step involves a reductive amination using deuterated reagents to install the deuterium-labeled dimethylamino group.
Caption: Overall synthetic workflow for deuterated O-Desmethylvenlafaxine.
Detailed Experimental Protocols
Step 1: Benzyl Protection of p-Hydroxyphenylacetonitrile
-
Rationale: The phenolic hydroxyl group is protected as a benzyl ether to prevent its interference in subsequent reactions. This protecting group is stable under the conditions of the following steps and can be readily removed later in the synthesis.
-
Protocol:
-
To a solution of p-hydroxyphenylacetonitrile in a suitable solvent such as acetone, add potassium carbonate as a base.
-
Slowly add benzyl bromide to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product, 4-benzyloxyphenylacetonitrile (Intermediate I), can be purified by recrystallization to achieve high purity.
-
Step 2: Condensation with Cyclohexanone
-
Rationale: This step forms the crucial carbon-carbon bond between the protected phenylacetonitrile and cyclohexanone, creating the characteristic cyclohexanol moiety of the target molecule. A phase-transfer catalyst is employed to facilitate the reaction between the two phases.
-
Protocol:
-
Dissolve Intermediate I in a suitable solvent system, and add cyclohexanone.
-
Add a phase-transfer catalyst, such as tetrabutylammonium bromide, and an aqueous solution of a strong base like sodium hydroxide.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction until completion by TLC.
-
Separate the organic layer, wash with water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-[cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II).
-
Step 3: Debenzylation and Cyano Reduction
-
Rationale: This is a one-pot reaction that accomplishes two key transformations: the removal of the benzyl protecting group and the reduction of the cyano group to a primary amine. Catalytic hydrogenation is an efficient method for both transformations.
-
Protocol:
-
Dissolve Intermediate II in a suitable solvent, such as ethanol or acetic acid.
-
Add a palladium on carbon (10% Pd/C) catalyst.
-
Pressurize the reaction vessel with hydrogen gas (typically 2.0 MPa).[9][11]
-
Heat the mixture and maintain the hydrogen pressure until the reaction is complete.
-
Cool the reaction mixture, carefully vent the hydrogen, and filter the catalyst through a bed of celite.
-
Concentrate the filtrate to obtain 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol (Intermediate III).
-
Step 4: Deuterated Reductive Amination
-
Rationale: This is the critical step where the deuterium labels are introduced. The primary amine of Intermediate III is dimethylated using deuterated formaldehyde and a suitable reducing agent. The Eschweiler-Clarke reaction conditions are well-suited for this transformation.
-
Protocol:
-
To a solution of Intermediate III, add deuterated formaldehyde (D2CO) solution and deuterated formic acid (DCOOD).
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by LC-MS to confirm the formation of the desired deuterated product.
-
Upon completion, cool the reaction mixture and adjust the pH to basic with an aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude deuterated O-Desmethylvenlafaxine can be purified by crystallization, often as a succinate salt, to yield a product of high purity.[10][11]
-
Data Presentation: Expected Yields and Purity
The following table summarizes the expected yields and purity at each step of the synthesis, based on optimized, non-deuterated procedures.[9][11] Similar outcomes are anticipated for the deuterated pathway.
| Step | Intermediate/Product | Typical Yield | Typical Purity |
| 1 | 4-Benzyloxyphenylacetonitrile (I) | >98% | >99.5% |
| 2 | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (II) | >99% | >99% |
| 3 | 1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol (III) | ~94% | >98% |
| 4 | Deuterated O-Desmethylvenlafaxine (ODV-d6) | ~85% | >99% |
| Overall | Deuterated O-Desmethylvenlafaxine Succinate | ~71% | >99.9% |
Analytical Characterization
The successful synthesis and deuteration of O-Desmethylvenlafaxine must be confirmed by rigorous analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a significant reduction or complete absence of the signal corresponding to the N-methyl protons. 2H NMR will confirm the presence of deuterium at the intended positions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will show a molecular ion peak corresponding to the mass of O-Desmethylvenlafaxine-d6, providing definitive evidence of successful deuteration.
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide offers a robust and efficient method for the preparation of deuterated O-Desmethylvenlafaxine. The strategic placement of the deuteration step at the end of the synthesis ensures high isotopic incorporation and simplifies the overall process. This deuterated analogue serves as a valuable tool for pharmacokinetic studies and has the potential to be developed as a next-generation therapeutic with an improved clinical profile. Further research could explore the synthesis of O-Desmethylvenlafaxine with deuterium labels at other metabolically susceptible positions, such as the aromatic ring, to investigate the structure-activity relationship of deuteration on this important antidepressant.
References
-
Yang, F., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers in Chemistry, 10, 860292. Available at: [Link]
- Teva Pharmaceutical Industries, Ltd. (2009). Processes for the synthesis of O-desmethylvenlafaxine. US Patent 7,605,290 B2.
-
Yang, F., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of desvenlafaxine from p-hydroxyacetophenone. Available at: [Link]
-
Yang, F., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. ResearchGate. Available at: [Link]
- Teva Pharmaceutical Industries, Ltd. (2009). Processes for the synthesis of O-desmethylvenlafaxine. US Patent Application 2009/0069601 A1.
-
Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]
-
Bolleddula, J., & Slatter, J. G. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 610-620. Available at: [Link]
-
Tomaszewski, J. E., Jerina, D. M., & Daly, J. W. (1975). Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. Biochemistry, 14(9), 2024-2031. Available at: [Link]
- Auspex Pharmaceuticals, Inc. (2015). DEUTERATED d9-VENLAFAXINE. EP Patent 2,125,698 B1.
- Su, Y. (2015). Synthetic method of desvenlafaxine succinate. CN Patent 104,326,923 A.
-
Bioscientia. (n.d.). Deuterated Drugs. Available at: [Link]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(5), 3258-3331. Available at: [Link]
-
New Drug Approvals. (2015). VENLAFAXINE PART 2/3. Available at: [Link]
-
Mutlib, A. E. (2015). Deuterated Drugs. Journal of Medicinal Chemistry, 58(18), 7175-7177. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Venlafaxine. PubChem Compound Summary for CID 5656. Available at: [Link]
-
ResearchGate. (n.d.). A simple procedure for the deuteriation of phenols. Available at: [Link]
-
Wikipedia. (n.d.). Desvenlafaxine. Available at: [Link]
-
Graham, J. H. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Hospital Pharmacy, 53(4), 211-213. Available at: [Link]
Sources
- 1. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desvenlafaxine - Wikipedia [en.wikipedia.org]
- 4. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioscientia.de [bioscientia.de]
- 6. researchgate.net [researchgate.net]
- 7. EP2125698B1 - DEUTERATED d9-VENLAFAXINE - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate [frontiersin.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to D,L-O-Desmethyl Venlafaxine-d6 (CAS 1062605-69-9) for Advanced Bioanalytical Applications
This guide provides a comprehensive technical overview of D,L-O-Desmethyl Venlafaxine-d6, a critical reagent for researchers, clinical toxicologists, and drug development professionals. Moving beyond a simple data sheet, this document elucidates the scientific rationale behind its application, offers detailed, field-tested protocols, and provides a framework for its integration into robust, validated bioanalytical workflows.
Foundational Understanding: The "Why" Beyond the "What"
This compound (CAS: 1062605-69-9) is the stable isotope-labeled (SIL) analog of O-desmethylvenlafaxine (ODV).[1] ODV, also known as desvenlafaxine, is the major active metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine.[2][3][4] Venlafaxine undergoes extensive first-pass hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form ODV.[3][5] Given that ODV possesses a pharmacological activity profile similar to the parent drug, the quantitative analysis of both venlafaxine and ODV is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and forensic toxicology.[2][6][7]
The core utility of this compound lies in its role as an ideal internal standard (IS) for mass spectrometry (MS)-based quantification.[1][5] The rationale for using a stable isotope-labeled internal standard is rooted in the principle of minimizing analytical variability. An ideal IS should behave chemically and physically identically to the analyte of interest throughout the entire analytical process—from extraction and sample handling to ionization and detection.[8] By incorporating deuterium atoms, the mass of the molecule is increased without significantly altering its chemical properties.[8][9] This mass difference allows the mass spectrometer to distinguish between the analyte (ODV) and the internal standard (ODV-d6), while ensuring that any loss or variation during sample processing affects both compounds equally. This co-elution and co-ionization behavior corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[9]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1062605-69-9 | [5][10] |
| Molecular Formula | C₁₆H₁₉D₆NO₂ | [5][10] |
| Molecular Weight | 269.41 g/mol | [5][10][11] |
| Synonyms | (±)-O-Desmethyl venlafaxine-d6, rac-O-Desvenlafaxine-D6, Pristiq-D6 | [5][10][11] |
| Appearance | White solid | [10] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [5] |
| Storage | -20°C | [5] |
| Stability | ≥ 5 years | [5] |
The Metabolic Context: Venlafaxine's Biotransformation
A thorough understanding of venlafaxine's metabolic pathway is essential for designing effective bioanalytical strategies. The primary metabolic route is the O-demethylation of venlafaxine to O-desmethylvenlafaxine (ODV), a reaction catalyzed predominantly by the CYP2D6 isoenzyme.[3] Minor metabolic pathways include N-demethylation to N-desmethylvenlafaxine (NDV) and subsequent N,O-didesmethylation, involving CYP2C19 and CYP2C9.[3][6]
Caption: Major metabolic pathways of Venlafaxine.
The significant interindividual variability in CYP2D6 activity, due to genetic polymorphisms, can lead to substantial differences in the plasma concentrations of venlafaxine and ODV.[3] This underscores the importance of accurately quantifying both compounds to obtain a complete pharmacokinetic profile.
Field-Proven Protocol: LC-MS/MS Quantification of ODV in Human Plasma
This section details a robust, validated protocol for the simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma using this compound as an internal standard. This method is adapted from established procedures and is suitable for high-throughput analysis in a clinical or research setting.[6][12][13]
Materials and Reagents
-
Analytes: Venlafaxine, O-desmethylvenlafaxine
-
Internal Standard: this compound (CAS 1062605-69-9)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid
-
Biological Matrix: Human plasma (K₂EDTA)
-
Equipment: UPLC or HPLC system, Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting venlafaxine and its metabolites from plasma.
-
Aliquot: Transfer 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the internal standard working solution (containing this compound) to each tube.
-
Precipitate: Add 300 µL of precipitation solution (e.g., 0.4% formic acid in acetonitrile).
-
Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Alternative Sample Preparation: Solid Phase Extraction (SPE)
For cleaner extracts and potentially lower limits of quantification, SPE can be employed.[6] This involves conditioning an SPE cartridge, loading the sample, washing away interferences, and eluting the analytes. While more time-consuming, it can significantly reduce matrix effects.
LC-MS/MS Instrumental Conditions
The following parameters provide a validated starting point for method development.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | ACQUITY UPLC® or equivalent |
| Column | ACQUITY UPLC® BEH Shield RP18 (1.7 µm, 100 mm x 2.1 mm) |
| Mobile Phase | Isocratic: 80% Acetonitrile : 20% Water (containing 2 mM ammonium acetate) |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Total Run Time | < 3 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Venlafaxine | 278.3 | 121.1 | ~25 |
| O-Desmethylvenlafaxine | 264.2 | 107.1 | ~30 |
| This compound (IS) | 270.4 | 121.1 | ~25 |
(Note: The exact MRM transition for the d6-IS may vary slightly based on the specific product ion chosen for monitoring. The precursor ion reflects the increased mass due to deuterium labeling. Collision energies should be optimized for the specific instrument used.)
Workflow and Data Validation
A self-validating system is crucial for ensuring the trustworthiness of analytical results. The workflow should incorporate rigorous quality control and validation steps.
Caption: Bioanalytical workflow for ODV quantification.
Method Validation Pillars:
To ensure the reliability of the generated data, the analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analytes and IS.
-
Linearity and Range: Demonstrating a linear relationship between concentration and instrument response over a defined range (e.g., 2.0-500 ng/mL).[13]
-
Accuracy and Precision: Assessing the closeness of measured values to the true values (accuracy) and the degree of scatter between measurements (precision) at multiple concentration levels.
-
Recovery: Evaluating the efficiency of the extraction process.
-
Matrix Effect: Investigating the suppression or enhancement of ionization due to co-eluting matrix components.
-
Stability: Assessing the stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).
The use of this compound is integral to successfully validating these parameters, as it inherently corrects for variability in recovery and matrix effects.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of O-desmethylvenlafaxine in complex biological matrices. Its properties as a stable isotope-labeled internal standard provide the foundation for robust, reliable, and validatable bioanalytical methods. By understanding the metabolic context of venlafaxine and implementing a rigorously controlled analytical workflow, researchers and clinicians can generate high-quality data to advance pharmacokinetic research, optimize patient therapy, and contribute to the fields of drug development and toxicology. This guide serves as a practical, scientifically-grounded resource for the effective application of this critical analytical standard.
References
-
Shrivastava, A. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 4(1), 1-8. [Link]
-
Zhang, Y., et al. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers in Chemistry, 10, 969624. [Link]
-
Chi, M. J., et al. (2011). Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. Indian Journal of Pharmacology, 43(5), 559–563. [Link]
-
Unceta, N., et al. (2010). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. Analytical and Bioanalytical Chemistry, 396(8), 2927-35. [Link]
-
Souri, E., et al. (2014). Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. Journal of Chromatography B, 967, 197-202. [Link]
-
Fabbri, C., et al. (2021). Influence of CYP2D6, CYP2C19, and CYP2C9 Pharmacogenetics and Clinical Factors on Dose-Normalized Venlafaxine/O-Desmethylvenlafaxine Metabolic Ratio in Spanish Patients. Pharmaceuticals, 14(9), 856. [Link]
-
Arkema, E., et al. (2014). Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. Bioanalysis, 6(3), 337-47. [Link]
-
Expert Synthesis Solutions. (n.d.). rac-O-Desmethyl Venlafaxine-D6 [CAS 1062605-69-9]. [Link]
-
Meirinho, S., et al. (2015). Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS/HPLC assay: a path to study these drugs' intranasal administration. Journal of Analytical & Bioanalytical Techniques, 6(4). [Link]
-
Haslemo, T., et al. (2019). Significantly lower CYP2D6 metabolism measured as the O/N-desmethylvenlafaxine metabolic ratio in carriers of CYP2D641 versus CYP2D69 or CYP2D6*10: a study on therapeutic drug monitoring data from 1003 genotyped Scandinavian patients. British Journal of Clinical Pharmacology, 85(1), 194-203. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25226275, 4-[2-[Bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol. [Link]
-
LGC Group. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. [Link]
-
Liu, W., et al. (2022). Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. Frontiers in Pharmacology, 13, 1045230. [Link]
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Veeprho. (n.d.). O-Desmethyl Venlafaxine-D6 | CAS 1062605-69-9. [Link]
-
Bhatt, J., et al. (2008). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B, 872(1-2), 257-62. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of CYP2D6, CYP2C19, and CYP2C9 Pharmacogenetics and Clinical Factors on Dose-Normalized Venlafaxine/O-Desmethylvenlafaxine Metabolic Ratio in Spanish Patients | MDPI [mdpi.com]
- 4. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. esschemco.com [esschemco.com]
- 11. 4-[2-[Bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | C16H25NO2 | CID 25226275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
O-Desmethylvenlafaxine: An In-Depth Technical Guide on the Core Active Metabolite of Venlafaxine
For drug development professionals, researchers, and scientists, a comprehensive understanding of a drug's metabolic fate is paramount. This guide provides a detailed exploration of O-Desmethylvenlafaxine (ODV), the principal active metabolite of the widely prescribed antidepressant, Venlafaxine. We will delve into the critical role of cytochrome P450 2D6 (CYP2D6) in this biotransformation, the distinct pharmacological profiles of the parent drug and its metabolite, and the significant clinical implications arising from this metabolic pathway.
The Significance of Active Metabolites in Pharmacology
An active metabolite is a product of the body's metabolic processes on a drug that also exerts a pharmacological effect. The presence of active metabolites can significantly influence a drug's overall therapeutic and toxicological profile. In the case of Venlafaxine, its conversion to ODV is not a mere detoxification step but a crucial aspect of its mechanism of action and a key determinant of inter-individual variability in patient response.
The Metabolic Journey: From Venlafaxine to O-Desmethylvenlafaxine
Venlafaxine undergoes extensive first-pass metabolism in the liver following oral administration.[1] The primary metabolic pathway is O-demethylation, a reaction catalyzed predominantly by the CYP2D6 isoenzyme, to form its major active metabolite, O-Desmethylvenlafaxine.[1][2][3] While other enzymes like CYP2C19 and CYP2C9 are also involved in Venlafaxine's biotransformation, their contribution is considered minor.[1]
This metabolic conversion is a critical determinant of the drug's pharmacokinetic profile. The mean plasma half-life of Venlafaxine is approximately 5 hours, while that of ODV is significantly longer at around 11 hours.[1] This longer half-life of the active metabolite contributes to a more sustained therapeutic effect.
Sources
A Technical Guide to Isotopic Purity Requirements for D,L-O-Desmethyl Venlafaxine-d6
Abstract
This technical guide provides a comprehensive framework for establishing and verifying the isotopic purity of D,L-O-Desmethyl Venlafaxine-d6 (ODV-d6), a critical internal standard used in the bioanalysis of its non-labeled counterpart. For researchers, bioanalytical scientists, and drug development professionals, ensuring the isotopic integrity of stable isotope-labeled internal standards (SIL-IS) is not merely a quality control measure; it is the bedrock of accurate and reliable pharmacokinetic, toxicokinetic, and bioequivalence data. This document moves beyond rote protocols to explain the fundamental principles, regulatory expectations, and analytical strategies necessary for the confident use of ODV-d6 in regulated studies. We will dissect the key analytical techniques, propose justifiable acceptance criteria, and provide detailed, self-validating workflows designed to guarantee data integrity.
The Imperative of Isotopic Fidelity in Bioanalysis
D,L-O-Desmethyl Venlafaxine (ODV), also known as Desvenlafaxine, is the major active metabolite of the widely prescribed antidepressant Venlafaxine.[1][2] Its quantification in biological matrices like plasma or serum is fundamental to understanding the pharmacokinetics of the parent drug.[3][4][5] In modern bioanalytical laboratories, Liquid Chromatography with Mass Spectrometry (LC-MS) is the method of choice for this analysis, and the use of a SIL-IS is considered the gold standard.
ODV-d6 is designed to be the ideal internal standard for ODV analysis.[6] Ideally, a SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[7][8] This co-elution and similar ionization behavior allow it to accurately correct for variations in sample preparation and matrix-induced ion suppression or enhancement.
The central challenge, however, lies in the isotopic purity of the SIL-IS. The synthesis of a deuterated compound is never perfect, resulting in a distribution of isotopologues—molecules with the same chemical formula but differing numbers of deuterium atoms (e.g., d0, d1, d2, d3, d4, d5, in addition to the desired d6).[9] If a significant amount of the unlabeled analyte (d0) or lesser-deuterated species is present in the internal standard, it can artificially inflate the measured concentration of the analyte, a phenomenon known as "crosstalk." This interference is particularly problematic at the Lower Limit of Quantification (LLOQ), where it can lead to a failure to meet the stringent accuracy and precision requirements set by regulatory bodies.[10]
Defining and Quantifying Isotopic Purity: A Two-Pillar Approach
A comprehensive assessment of a deuterated standard's quality rests on two distinct but complementary analytical pillars: Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Before delving into the methods, it is crucial to understand two fundamental terms that are often used interchangeably but have distinct meanings.[9]
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[9] For example, 99.5% enrichment means that at any given intended site of deuteration, there is a 99.5% probability of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.
-
Species Abundance (Isotopologue Profile): This refers to the percentage of the entire population of molecules that have a specific isotopic composition.[9] Due to probabilities across multiple labeling sites, a starting material with 99.5% isotopic enrichment will not result in a final product where 99.5% of the molecules are the fully deuterated (d6) version.
2.1 Pillar 1: Mass Spectrometry (MS) for Isotopologue Profile Determination
High-Resolution Mass Spectrometry (HRMS) is the definitive tool for visualizing the complete isotopologue distribution of ODV-d6.[9][11] By analyzing the compound in full-scan mode, MS can separate and quantify the relative abundance of each isotopic species (d0 through d6) based on their distinct mass-to-charge ratios.
-
Causality: The power of this technique lies in its ability to directly measure the potential source of interference. It quantifies the percentage of the d0 species (chemically identical to the analyte) and other lesser-deuterated isotopologues within the internal standard solution. This information is critical for assessing the risk of crosstalk.[12]
2.2 Pillar 2: Nuclear Magnetic Resonance (NMR) for Site-Specific Verification
While MS provides the overall distribution, NMR spectroscopy offers orthogonal confirmation of the labeling positions and can provide a highly accurate measure of overall isotopic enrichment.[11][13]
-
¹H NMR (Proton NMR): By comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a non-deuterated position on the molecule (or a quantitative internal standard), one can accurately calculate the isotopic enrichment.[9][13]
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium atoms, confirming their chemical environment and thus their location on the molecular scaffold.[14][15]
-
Causality: NMR provides trustworthiness in the standard's identity. It confirms that deuterium atoms have not scrambled to unintended positions during synthesis, a phenomenon that could alter the compound's chromatographic behavior and compromise its function as an internal standard.[9][11]
Regulatory Expectations and Setting Justifiable Acceptance Criteria
Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[16][17][18] A core principle of this guideline is that all reagents, including reference standards and internal standards, must be well-characterized and suitable for their intended purpose.[19]
The guidelines explicitly state that when using a SIL-IS, its isotopic purity must be high, and it must be demonstrated that it does not cause interference with the measurement of the analyte.[10][16][20] While a universal percentage is not mandated, a scientifically sound, risk-based approach is expected. Based on industry best practices, the following acceptance criteria are recommended for this compound to ensure its suitability for regulated bioanalysis.
Table 1: Recommended Isotopic Purity Specifications for this compound
| Parameter | Analytical Technique | Recommended Specification | Rationale |
| Chemical Purity | HPLC-UV, LC-MS | > 99.0% | Ensures that the response is from the compound of interest and not from chemical impurities. |
| Isotopic Enrichment | qNMR | ≥ 98.0% | Provides high confidence in the degree of deuteration at the intended positions.[21] |
| Isotopologue Distribution (d6 Species) | Mass Spectrometry | ≥ 95.0% | Ensures the vast majority of the internal standard is the fully deuterated form, providing a robust signal. |
| Contribution from Unlabeled Species (d0) | Mass Spectrometry | ≤ 0.1% | Minimizes direct interference with the analyte signal, crucial for maintaining accuracy at the LLOQ. |
| Contribution from d0 to d5 Species | Mass Spectrometry | ≤ 5.0% | Controls the overall level of lesser-deuterated species to prevent potential crosstalk. |
A Self-Validating Protocol for Isotopic Purity Verification
The following section outlines a comprehensive workflow for the in-house verification of this compound purity. This process is designed to be a self-validating system, where orthogonal techniques (MS and NMR) provide complementary data to build a complete and trustworthy profile of the internal standard.
Workflow for Isotopic Purity Assessment of ODV-d6
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction of a composite parameter to the pharmacokinetics of venlafaxine and its active O-desmethyl metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. isotope.com [isotope.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. resolvemass.ca [resolvemass.ca]
An In-Depth Technical Guide to D,L-O-Desmethyl Venlafaxine-d6: Properties, Molecular Weight, and Application in Quantitative Bioanalysis
Introduction
In the landscape of pharmaceutical analysis and clinical research, the demand for precision and accuracy is absolute. The quantification of drug molecules and their metabolites in biological matrices is a cornerstone of pharmacokinetics, therapeutic drug monitoring, and toxicology. This guide focuses on a critical tool in this domain: D,L-O-Desmethyl Venlafaxine-d6.
O-Desmethyl Venlafaxine (also known as Desvenlafaxine) is the major active metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), Venlafaxine.[1][2][3] The metabolic conversion is primarily catalyzed by the cytochrome P450 isoform CYP2D6.[1] Given its significant pharmacological activity, accurately quantifying O-Desmethyl Venlafaxine is crucial. This compound is the stable isotope-labeled (SIL) analogue of this metabolite, engineered to serve as the ideal internal standard for quantification by mass spectrometry.[4][5]
This document provides a comprehensive overview of the fundamental physicochemical properties of this compound, with a detailed exploration of its molecular weight. It further elucidates its indispensable role as an internal standard in modern bioanalytical workflows, offering field-proven insights into the causality behind its application and providing a practical, validated protocol for its use.
Part 1: Physicochemical Properties and Molecular Weight
The utility of a stable isotope-labeled internal standard begins with a precise understanding of its physical and chemical characteristics. These properties dictate its behavior in analytical systems and are foundational to its function.
| Property | Value | Source |
| Formal Chemical Name | 4-[2-[di(methyl-d3)amino]-1-(1-hydroxycyclohexyl)ethyl]-phenol | [4] |
| Common Synonyms | Desvenlafaxine-d6, rac-O-Desmethyl Venlafaxine-d6 | [6][7] |
| CAS Number | 1062605-69-9 | [4][8] |
| Molecular Formula | C₁₆H₁₉D₆NO₂ | [4][7][8] |
| Molecular Weight | 269.41 g/mol | [6][7][8][9] |
| Monoisotopic Mass | 269.226189516 Da | [6][9] |
The Calculation and Significance of Molecular Weight
The molecular weight (or more accurately, the average molar mass) is a weighted average of the masses of an element's isotopes. For a molecule, it is the sum of the average atomic weights of its constituent atoms. The calculation for this compound validates its identity and is critical for preparing solutions of known concentrations.
Calculation Breakdown:
-
Carbon (C): 16 atoms × 12.011 u = 192.176 u
-
Hydrogen (H): 19 atoms × 1.008 u = 19.152 u
-
Deuterium (D): 6 atoms × 2.014 u = 12.084 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
-
Total Molecular Weight: 192.176 + 19.152 + 12.084 + 14.007 + 31.998 = 269.417 u ( g/mol )
This value aligns with the reported formula weight of 269.41 g/mol .[6][7][8][9]
Monoisotopic Mass: The High-Resolution Perspective
While molecular weight is used for bulk chemical preparations, monoisotopic mass is paramount in mass spectrometry. It is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). High-resolution mass spectrometers (HRMS), such as Orbitrap or Time-of-Flight (TOF) instruments, can measure mass with enough accuracy to distinguish between molecules with the same nominal mass but different elemental compositions. The monoisotopic mass of this compound is approximately 269.2262 Da, which is the value researchers would use to identify this compound in an HRMS analysis.[6][9]
Caption: Chemical Structure of this compound.
Part 2: The Role of this compound in Bioanalysis
The Principle of Internal Standardization
Quantitative analysis using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations that can compromise data quality. These variations can arise from inconsistencies in sample preparation (e.g., extraction efficiency), injection volume, and signal suppression or enhancement caused by the sample matrix (the "matrix effect").[10] An internal standard (IS) is a known amount of a compound added to every sample, calibrator, and quality control (QC) at the beginning of the workflow.[10] Because the IS is subjected to the exact same conditions as the analyte of interest, any loss or signal variation experienced by the analyte should be proportionally mirrored by the IS.[11] The final quantification is based on the ratio of the analyte's signal to the IS's signal, which effectively cancels out these variations and ensures a robust and reproducible measurement.[12]
Why a Stable Isotope-Labeled Standard is the Gold Standard
The ideal internal standard should be chemically and physically as close to the analyte as possible. A stable isotope-labeled (SIL) internal standard, like this compound, is the universally accepted gold standard for mass spectrometry-based quantification for several key reasons:[13][14]
-
Co-elution: It has nearly identical chromatographic retention time to the non-labeled analyte, meaning it elutes from the LC column at the same time. This ensures that both compounds experience the same matrix effects at the point of ionization.
-
Identical Physicochemical Behavior: Its solubility, extraction recovery, and stability are virtually identical to the analyte, correcting for variability during sample preparation with unparalleled accuracy.
-
Similar Ionization and Fragmentation: It ionizes with the same efficiency in the mass spectrometer's source and often produces fragments of the same relative intensity, ensuring a consistent response ratio.
-
Mass Distinguishability: The incorporation of heavy isotopes (in this case, six deuterium atoms) creates a clear mass shift (6 Da). This allows the mass spectrometer to easily distinguish the analyte from the internal standard, despite their identical chemical behavior.
Caption: Metabolic Pathway of Venlafaxine.
Part 3: A Practical Application Workflow: Quantification of O-Desmethyl Venlafaxine in Human Plasma
The following protocol is a representative workflow demonstrating how this compound is used to achieve accurate quantification. It is based on established bioanalytical methods and principles.[13][15][16]
Step 1: Preparation of Standards and Quality Controls (QCs)
-
Expertise: Accurate standard preparation is the foundation of any quantitative assay.
-
1.1. Stock Solutions: Prepare a 1 mg/mL stock solution of O-Desmethyl Venlafaxine (the analyte) and a separate 1 mg/mL stock of this compound (the IS) in methanol.
-
1.2. Working Solutions: Create a series of intermediate working solutions of the analyte by serial dilution for spiking calibration standards. Prepare a single IS working solution (e.g., at 100 ng/mL) for spiking all samples.
-
1.3. Calibration Curve & QCs: Prepare calibration standards (e.g., 1, 5, 20, 100, 500, 1000 ng/mL) and at least three levels of QCs (low, mid, high) by spiking the analyte working solutions into blank human plasma.
Step 2: Sample Preparation (Protein Precipitation)
-
Causality: Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples prior to LC-MS/MS analysis.
-
2.1. Aliquot 50 µL of each standard, QC, and unknown plasma sample into a 96-well plate or microcentrifuge tubes.
-
2.2. Add Internal Standard: To every well/tube, add 25 µL of the IS working solution (100 ng/mL). This step is critical; the IS must be present to account for all subsequent variations.
-
2.3. Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to each well/tube.
-
2.4. Vortex & Centrifuge: Vortex the plate/tubes vigorously for 2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated proteins.
-
2.5. Transfer Supernatant: Carefully transfer the clear supernatant to a new plate or vials for analysis, avoiding the protein pellet.
Step 3: LC-MS/MS Analysis
-
Trustworthiness: A well-defined and stable LC-MS/MS method ensures that the separation and detection are reproducible and specific. The parameters below are typical for this class of compounds.
| Parameter | Example Value |
| LC Column | C18 reverse-phase, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| O-Desmethyl Venlafaxine (Analyte) | 264.2 | 58.1 |
| O-Desmethyl Venlafaxine-d6 (IS) | 270.2 | 64.1 |
-
Causality: The precursor ion represents the protonated molecule [M+H]⁺. The product ion m/z 58.1 for the analyte corresponds to the characteristic fragment of the dimethylamine moiety.[16] For the d6-IS, this fragment becomes m/z 64.1 due to the six deuterium atoms, providing excellent specificity.
Step 4: Data Processing and Quantification
-
4.1. Integration: The chromatographic peaks for both the analyte and the IS MRM transitions are integrated to determine their respective peak areas.
-
4.2. Ratio Calculation: For each injection, the ratio of the analyte peak area to the IS peak area is calculated.
-
4.3. Calibration Curve: A calibration curve is constructed by plotting the Area Ratio (y-axis) against the known concentration of the calibration standards (x-axis). A linear regression with 1/x² weighting is typically applied.
-
4.4. Concentration Determination: The concentration of O-Desmethyl Venlafaxine in the QC and unknown samples is calculated by interpolating their measured Area Ratios from the calibration curve.
Caption: Bioanalytical Workflow for Quantification.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for generating high-fidelity data in drug development and clinical diagnostics. Its precise molecular weight and mass are the physical basis for its detection and differentiation from the endogenous analyte in a mass spectrometer. Its chemical structure, being nearly identical to its non-labeled counterpart, ensures it faithfully tracks the analyte through complex sample preparation and analysis steps. By acting as a self-validating control within each sample, it allows researchers and scientists to mitigate analytical variability, thereby ensuring the integrity, accuracy, and trustworthiness of their quantitative results. The robust application of this internal standard is fundamental to making informed decisions in pharmacology and patient care.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
4-[2-[Bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol. PubChem, National Center for Biotechnology Information. [Link]
-
van der Nagel, B. C. H., Versmissen, J., van den Broek, M. P. H., & van Gelder, T. (2014). Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. Bioanalysis. [Link]
-
This compound. Pharmaffiliates. [Link]
-
Wang, M., Wang, C., & Han, X. (2015). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews. [Link]
-
Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS. SciSpace. [Link]
-
Shrivastava, A. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
-
Wang, M., Wang, C., & Han, X. (2015). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? ResearchGate. [Link]
-
Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. ResearchGate. [Link]
-
O-Desmethyl Venlafaxine-D6. Veeprho. [Link]
-
First MEPS/HPLC Assay for The Simultaneous Determination of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma. MDPI. [Link]
-
Evaluation of Deuterium-Labeled Internal Standard for the Measurement of Venetoclax by HPLC-ESI -Tandem Mass Spectrometry. ResearchGate. [Link]
-
Internal Standard Quantification Using Tandem Mass Spectrometry of a Tryptic Peptide in the Presence of an Isobaric Interference. ACS Publications. [Link]
-
rac-O-Desmethyl Venlafaxine-D6. Expert Synthesis Solutions (ESS). [Link]
-
Internal standard. Wikipedia. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. S-(+)-O-Desmethyl Venlafaxine | LGC Standards [lgcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. veeprho.com [veeprho.com]
- 6. 4-[2-[Bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | C16H25NO2 | CID 25226275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. esschemco.com [esschemco.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound | C16H25NO2 | CID 45038904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Internal standard - Wikipedia [en.wikipedia.org]
- 15. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 16. sysrevpharm.org [sysrevpharm.org]
The Gold Standard of Quantification: A Technical Guide to Stable Isotope-Labeled Internal Standards in Mass Spectrometry
For researchers, analytical scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative mass spectrometry, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is not merely a best practice—it is the gold standard. This guide provides an in-depth exploration of the core principles, practical application, and critical considerations surrounding SIL-IS, moving beyond procedural lists to explain the fundamental causality that underpins this robust analytical technique.
The Principle of Isotope Dilution: Achieving Analytical Certainty
At its core, the use of a SIL-IS is an application of isotope dilution mass spectrometry (IDMS), a powerful technique for determining the quantity of a chemical substance.[1] In IDMS, a known amount of an isotopically enriched version of the analyte (the SIL-IS) is added to the sample at the earliest possible stage of the workflow.[2] This "spike" mixes with the endogenous, unlabeled analyte. Because the SIL-IS is chemically identical to the analyte, it experiences the same physical and chemical variations throughout the entire analytical process—from extraction and derivatization to ionization and detection.[3][4]
Any loss of analyte during sample preparation will be accompanied by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the analyte's signal during mass spectrometric ionization (a phenomenon known as the "matrix effect") will equally affect the SIL-IS.[5] By measuring the ratio of the mass spectrometer's response to the analyte versus the SIL-IS, we can accurately calculate the concentration of the analyte in the original sample, as the ratio remains constant regardless of these variations. This principle provides a self-validating system that compensates for a multitude of potential errors.[3]
Caption: Workflow for quantitative analysis using a Stable Isotope-Labeled Internal Standard (SIL-IS).
Designing and Selecting the Optimal SIL-IS: A Multifactorial Decision
The effectiveness of the isotope dilution method hinges entirely on the quality and suitability of the SIL-IS.[6] Several critical factors must be considered during its design and selection.[3][6]
Choice of Isotope and Degree of Labeling
The most commonly used stable isotopes for labeling organic molecules are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[7]
| Isotope | Natural Abundance (%) | Mass Increase (Da) | Common Incorporation Method | Key Considerations |
| ²H (D) | ~0.015 | +1.006 | H/D exchange, deuterated reagents | Cost-effective, but can exhibit Kinetic Isotope Effects (KIE) and chromatographic shifts.[7] Potential for back-exchange.[6] |
| ¹³C | ~1.1 | +1.003 | De novo synthesis with ¹³C-labeled precursors | Gold standard; minimal KIE, chemically stable label.[7] More expensive to synthesize.[3] |
| ¹⁵N | ~0.37 | +0.997 | De novo synthesis with ¹⁵N-labeled precursors | Excellent stability, useful for nitrogen-containing compounds. Synthesis can be complex. |
| ¹⁸O | ~0.20 | +1.999 | Enzymatic or chemical exchange | Rarely used for internal standards due to the general lability of oxygen atoms in many molecules.[3] |
A key objective is to introduce a sufficient mass shift to prevent isotopic crosstalk. The natural abundance of heavier isotopes (like ¹³C) in the unlabeled analyte creates small signals at M+1, M+2, etc.[3] To avoid spectral overlap, a mass difference of at least 3 Da is generally recommended for small molecules.[6]
Positional Stability of the Label
The isotopic label must be placed in a metabolically and chemically stable position within the molecule.[6] Placing deuterium on heteroatoms like oxygen or nitrogen is ill-advised as these can readily exchange with protons from the solvent.[6] Similarly, labels should not be placed at sites of expected metabolic activity if the SIL-IS is to be used in pharmacokinetic studies.
Isotopic and Chemical Purity
The SIL-IS must have high isotopic purity, meaning it should contain minimal amounts of the unlabeled analyte.[3] The presence of unlabeled species in the internal standard solution will lead to an overestimation of the analyte's concentration. Ideally, the unlabeled component should be less than 0.1%, although levels up to 2% may be manageable with careful validation.[3] Equally important is high chemical purity, ensuring no other compounds are present that could interfere with the analysis.
The Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter counterparts.[8] This is most pronounced with deuterium (²H) due to the large relative mass difference compared to protium (¹H). The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and more difficult to break.[8][9] If the labeled position is involved in the rate-determining step of a reaction (e.g., metabolism or in-source fragmentation), the SIL-IS may behave differently than the analyte, compromising quantification.[10] This is a primary reason why ¹³C- and ¹⁵N-labeled standards are often preferred, as their KIEs are typically negligible.[7]
Synthesis and Implementation: From Concept to Practice
The synthesis of a SIL-IS is a specialized discipline. Two primary strategies are employed:
-
Hydrogen/Deuterium (H/D) Exchange: This method involves exposing the unlabeled molecule to a deuterium source (e.g., D₂O, deuterated solvents) under conditions that promote the exchange of protons for deuterons.[6] While often simpler and more cost-effective, it can be difficult to control the precise location and number of labels and is limited to deuterium.[6]
-
De Novo Synthesis: This approach involves building the molecule from the ground up using isotopically enriched starting materials or building blocks.[3][6] This "total synthesis" route offers complete control over the label's position and number, allowing for the incorporation of ¹³C and ¹⁵N.[11] It is the preferred method for producing high-quality, robust internal standards.[6]
Experimental Protocol: Preparation of Calibration Standards and Quality Controls
A self-validating system requires meticulous preparation of standards. The following protocol outlines the standard procedure.
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of the analyte and the SIL-IS reference standards.
-
Dissolve each standard in an appropriate solvent to create separate, concentrated primary stock solutions (e.g., 1 mg/mL).
-
Causality: Preparing separate stock solutions is a critical step to prevent cross-contamination and ensure the integrity of both the calibrators and the quality controls (QCs). Regulatory guidance recommends this separation.[12]
-
-
Working Solution Preparation:
-
Create a series of working standard solutions by serially diluting the analyte primary stock solution. These will be used to spike the calibration curve samples.
-
Prepare separate working QC solutions from the analyte primary stock (or a separately prepared stock) to create low, medium, and high QC concentration levels.
-
Prepare a working SIL-IS solution at a single, fixed concentration that will be added to all samples (calibrators, QCs, and unknowns).
-
-
Sample Spiking:
-
Aliquot the blank biological matrix (e.g., plasma, urine) into a series of tubes.
-
Spike the calibration curve samples by adding a small, fixed volume of the appropriate analyte working standard solution to each.
-
Spike the QC samples with the corresponding low, medium, and high QC working solutions.
-
Add the working SIL-IS solution to every sample tube (including blanks, calibrators, QCs, and unknowns) at a consistent volume and concentration.[3]
-
Causality: Adding the SIL-IS at the very beginning of the sample processing workflow ensures it tracks the analyte through every subsequent step.[3]
-
-
Sample Processing and Analysis:
-
Proceed with the established sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the final extracts by LC-MS/MS.
-
Caption: Logical flow for the preparation of analytical samples using a SIL-IS.
Validation and Trustworthiness: The Regulatory Perspective
For work conducted in regulated environments, such as pharmaceutical development, the entire analytical method must be validated to demonstrate it is fit for its intended purpose.[13] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide detailed guidance on bioanalytical method validation.[12][13][14][15]
When using a SIL-IS, specific validation parameters are critical:
-
Selectivity and Specificity: The method must demonstrate that it can differentiate the analyte and SIL-IS from other matrix components. This is tested by analyzing at least six different sources of blank matrix.[12]
-
Matrix Effect: While the SIL-IS is designed to compensate for matrix effects, it is still essential to evaluate this phenomenon. This is done by comparing the response of the analyte in a post-extraction spiked blank matrix to its response in a neat solution. The SIL-IS should demonstrate a similar degree of suppression or enhancement.
-
Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels on different days with different analysts to ensure the method provides correct and reproducible results.[16]
-
SIL-IS Purity and Crosstalk: The contribution of the SIL-IS signal to the analyte's mass channel (and vice-versa) must be assessed. The response in the analyte channel from a blank sample spiked only with the SIL-IS should be negligible (e.g., <5% of the lower limit of quantification). The FDA guidance specifically notes the importance of ensuring high isotopic purity of the SIL-IS.[12]
Conclusion: A Non-Negotiable Tool for High-Fidelity Quantification
Stable isotope-labeled internal standards represent the pinnacle of internal standardization for quantitative mass spectrometry. Their ability to mimic the analyte of interest throughout the analytical workflow provides a robust, self-validating system that corrects for variability in sample preparation and matrix-induced signal fluctuations.[17] While the initial investment in synthesis and validation may be higher than for structural analogs, the resulting data integrity, accuracy, and precision are unparalleled. For any scientist or researcher for whom quantitative certainty is paramount, the thoughtful selection and rigorous implementation of a SIL-IS is not just an option, but a fundamental requirement.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Group.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuter
- The Selection of Internal Standards in the Absence of Isotopes. WelchLab.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis.
- Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS.
- Isotopes in Mass Spectrometry. Chemistry LibreTexts.
- Guideline on Isotope Dilution Mass Spectrometry.
- Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Isotope dilution. Wikipedia.
- Kinetic Isotope Effects in Organic Chemistry. Macmillan Group, Princeton University.
- ICH and FDA Guidelines for Analytical Method Valid
- Kinetic isotope effects and how to describe them. AIP Publishing.
- FDA issues revised guidance for analytical method validation.
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S.
Sources
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. welchlab.com [welchlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Methodological & Application
Application Note: High-Throughput and Robust Quantitation of O-Desmethylvenlafaxine in Biological Matrices Using D,L-O-Desmethyl Venlafaxine-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note provides a detailed protocol and scientific rationale for the use of D,L-O-Desmethyl Venlafaxine-d6 as an internal standard for the accurate and precise quantification of O-desmethylvenlafaxine (ODV) in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). O-desmethylvenlafaxine is the major active metabolite of the widely prescribed antidepressant, venlafaxine.[1][2][3] Accurate measurement of its concentration is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology.[2] The use of a stable isotope-labeled (SIL) internal standard like this compound is the gold standard in quantitative bioanalysis, effectively compensating for variability in sample preparation and matrix-induced ion suppression or enhancement.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating methodology grounded in regulatory guidelines.
Introduction: The Imperative for a Stable Isotope-Labeled Internal Standard
Venlafaxine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its active metabolite, O-desmethylvenlafaxine (ODV).[3] ODV itself possesses significant pharmacological activity and is marketed as the antidepressant desvenlafaxine.[6] Therefore, monitoring ODV concentrations is essential for understanding the overall therapeutic effect and pharmacokinetic profile of venlafaxine administration.
Quantitative analysis by LC-MS/MS offers unparalleled sensitivity and selectivity. However, the accuracy and precision of the data can be compromised by several factors, including:
-
Variability in Sample Extraction: Inconsistent recovery during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Matrix Effects: Co-eluting endogenous components from biological matrices like plasma can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to erroneous quantification.[4]
-
Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer performance.
An ideal internal standard (IS) co-elutes with the analyte and experiences identical effects during sample processing and analysis.[7] A stable isotope-labeled (SIL) internal standard, such as this compound, is the superior choice for this purpose.[4][8] It is chemically identical to the analyte, ensuring the same chromatographic retention time and extraction recovery. The mass difference due to the deuterium labels allows the mass spectrometer to distinguish it from the unlabeled analyte, while its identical physicochemical properties ensure it effectively normalizes for any analytical variability.[5]
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
-
Biological Matrix:
-
Blank human plasma (screened for interferences)
-
-
Consumables:
-
Microcentrifuge tubes
-
HPLC or UPLC vials
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X) or protein precipitation plates.
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve O-desmethylvenlafaxine and this compound in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.[9]
-
Working Standard Solutions: Prepare serial dilutions of the O-desmethylvenlafaxine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (ISWS): Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration (e.g., 100 ng/mL) that provides a robust signal in the matrix.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for sample clean-up in bioanalytical workflows.
-
Aliquoting: Pipette 50 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 150 µL of the Internal Standard Working Solution in acetonitrile to each tube. The acetonitrile acts as the precipitating agent.
-
Precipitation: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.
Diagram: Sample Preparation Workflow
Caption: Protein Precipitation Workflow for Plasma Samples.
LC-MS/MS Instrumentation and Conditions
The following conditions are a validated starting point and may be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| HPLC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 150 ms |
Table 3: MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| O-Desmethylvenlafaxine (ODV) | 264.2 | 107.1 | 35 |
| This compound (IS) | 270.2 | 113.1 | 35 |
Note: The precursor ion for the d6-IS is +6 Da compared to the analyte, reflecting the six deuterium atoms. The product ion also shows a corresponding +6 Da shift, indicating the deuterium labels are on a stable part of the molecule that is retained in the monitored fragment.[1]
Method Validation: A Self-Validating System
A robust bioanalytical method requires rigorous validation to ensure its reliability. The protocol should be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry or ICH M10.[11][12][13][14]
Diagram: Core Validation Parameters
Caption: Key Parameters for Bioanalytical Method Validation.
Selectivity and Specificity
Analyze at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention times of ODV and the d6-IS.[12]
Calibration Curve and LLOQ
A calibration curve should be prepared in the biological matrix, typically consisting of a blank, a zero standard (blank + IS), and 6-8 non-zero calibrators. The curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the curve that can be measured with acceptable precision (≤20%) and accuracy (±20%).[1]
Accuracy and Precision
Determined by analyzing Quality Control (QC) samples at a minimum of four levels: LLOQ, Low QC, Mid QC, and High QC. Intra-day and inter-day precision (%CV) should be ≤15% (≤20% for LLOQ), and accuracy (% bias) should be within ±15% (±20% for LLOQ).
Matrix Effect and Recovery
The use of a co-eluting SIL internal standard like this compound is the most effective way to compensate for matrix effects.[4] However, the extent of the matrix effect should still be evaluated.
-
Matrix Factor (MF): Calculated by comparing the peak response of an analyte in a post-extraction spiked blank matrix to the response of the analyte in a neat solution. The IS-normalized MF should be consistent across different lots of matrix.
-
Recovery: The extraction efficiency of the method is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. The recovery of the analyte and the IS should be consistent and reproducible.
Stability
The stability of ODV in the biological matrix must be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -20°C or -80°C.
Conclusion and Best Practices
The use of this compound as an internal standard provides a highly reliable and robust method for the quantification of O-desmethylvenlafaxine in biological matrices by LC-MS/MS. Its stable isotope-labeled nature ensures it accurately tracks and corrects for variations in sample preparation and matrix-induced ionization effects, which is a cornerstone of modern bioanalytical science. Adherence to rigorous validation protocols grounded in regulatory guidance is essential for ensuring data integrity for both preclinical and clinical studies.
References
-
Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. (n.d.). PubMed Central. Retrieved from [Link]
-
Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. (2022, August 16). Frontiers. Retrieved from [Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor. (2017, November 24). Taylor & Francis. Retrieved from [Link]
-
Determination of venlafaxine and its metabolites in biological materials. (n.d.). Archives of Psychiatry and Psychotherapy. Retrieved from [Link]
-
O-Desmethyl Venlafaxine-D6 | CAS 1062605-69-9. (n.d.). Veeprho. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]
- US20120253074A1 - Process for the preparation of o-desmethyl-venlafaxine and salts thereof. (n.d.). Google Patents.
-
Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. (2024, June 15). PubMed. Retrieved from [Link]
-
Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. (n.d.). PubMed. Retrieved from [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved from [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and. (2019, October 17). FDA. Retrieved from [Link]
-
Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. (n.d.). NIH. Retrieved from [Link]
-
Venlafaxine Pathway, Pharmacokinetics. (2013, March 29). ClinPGx. Retrieved from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved from [Link]
-
The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments. Retrieved from [Link]
-
Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. (2022, August 17). NIH. Retrieved from [Link]
-
Determination of venlafaxine in post-mortem whole blood by HS-SPME and GC-NPD. (2025, August 6). Springer. Retrieved from [Link]
-
Venlafaxine and Desvenlafaxine: Differences and Similarities. (2016, September 7). Psychopharmacology Institute. Retrieved from [Link]
-
Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs. Retrieved from [Link]
Sources
- 1. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archivespp.pl [archivespp.pl]
- 3. ClinPGx [clinpgx.org]
- 4. tandfonline.com [tandfonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. veeprho.com [veeprho.com]
- 9. caymanchem.com [caymanchem.com]
- 10. scbt.com [scbt.com]
- 11. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
Using O-Desmethyl Venlafaxine-d6 in pharmacokinetic (PK) studies
Application Note & Protocol
Topic: High-Precision Pharmacokinetic Analysis of Venlafaxine and its Active Metabolite Using O-Desmethyl Venlafaxine-d6
Abstract
This document provides a comprehensive guide for researchers and drug development professionals on the use of O-Desmethyl Venlafaxine-d6 (ODV-d6) as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Venlafaxine (VEN) and its major active metabolite, O-Desmethylvenlafaxine (ODV), in biological matrices. Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor, and understanding its pharmacokinetic (PK) profile is critical for dose optimization and clinical efficacy.[1][2] Its primary metabolism via the CYP2D6 enzyme to ODV, an equipotent metabolite, necessitates the simultaneous and accurate quantification of both parent drug and metabolite.[1][3] This guide details the principles of isotope dilution mass spectrometry (IDMS), provides a step-by-step protocol for bioanalytical method validation according to regulatory standards, and offers a complete workflow for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
The cornerstone of robust quantitative bioanalysis via mass spectrometry is the use of an appropriate internal standard (IS). The IS is added at a known, fixed concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples. Its purpose is to correct for variability that can occur at any stage of the analytical process, from sample extraction to ionization in the mass spectrometer.[4]
While structurally similar analogs can be used, the gold standard is a stable isotope-labeled version of the analyte itself.[4][5] O-Desmethyl Venlafaxine-d6 is an analytical reference standard intended for this purpose.[6][7]
Why O-Desmethyl Venlafaxine-d6 is the Ideal Internal Standard:
-
Near-Identical Physicochemical Properties: Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing six hydrogen atoms on the dimethylamino group with deuterium (creating the "-d6" moiety) results in a molecule that is chemically and structurally almost identical to the native ODV.[7] This ensures it behaves virtually identically during sample preparation (e.g., extraction recovery) and chromatographic separation (co-elution).[4]
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer's source, leading to inaccurate measurements. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, providing a highly accurate measurement.[4][5]
-
Distinguishable by Mass: The mass difference of +6 Daltons allows the mass spectrometer to differentiate between the endogenous analyte (ODV) and the internal standard (ODV-d6) while maintaining identical chemical behavior.[5]
This technique, known as Isotope Dilution Mass Spectrometry (IDMS), is recognized by regulatory agencies for its ability to enhance accuracy and precision.[8][9][10] It transforms the analytical measurement from an absolute signal intensity, which is prone to variation, to a ratio of the analyte to a near-perfect comparator.
Part 2: Bioanalytical Method Validation: Ensuring Trustworthiness
Before analyzing study samples, the analytical method must be rigorously validated to ensure it is reliable, reproducible, and fit for purpose. All validation procedures should adhere to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[11][12][13] For studies supporting regulatory submissions, all work must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[14][15][16]
Key Validation Parameters & Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria (FDA/ICH) |
| Selectivity & Specificity | To ensure the method can differentiate the analytes (VEN, ODV) and IS from endogenous matrix components or other metabolites. | No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS) at the retention time of the analytes in at least 6 unique blank matrix sources. |
| Calibration Curve & Linearity | To demonstrate the relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Measured at LLOQ, Low, Medium, and High QC levels. Mean concentration within ±15% of nominal (accuracy). CV ≤ 15% (precision). At LLOQ, both can be ±20% and CV ≤ 20%. |
| Recovery | To determine the efficiency of the extraction process. | Not a strict requirement, but recovery should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | To evaluate the impact of matrix components on analyte ionization. | Matrix factor should be calculated from at least 6 lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable under various storage and processing conditions. | Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared samples. Includes Bench-top, Freeze-thaw, and Long-term stability. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal should be at least 5-10 times the blank. Accuracy within ±20% and Precision (CV) ≤ 20%. |
Part 3: Standard Operating Protocol for PK Sample Analysis
This protocol describes a validated method for the simultaneous quantification of Venlafaxine and O-Desmethylvenlafaxine in human plasma using protein precipitation followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Analytes: Venlafaxine (VEN) and O-Desmethylvenlafaxine (ODV) reference standards.
-
Internal Standard: O-Desmethyl Venlafaxine-d6 (ODV-d6).[17]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Formic Acid, optima grade.
-
Matrix: Blank, drug-free K2EDTA human plasma.
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes, 96-well plates.
2. Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve VEN, ODV, and ODV-d6 in separate volumetric flasks using methanol to create individual 1 mg/mL stock solutions.
-
Working Stock Solutions: Prepare serial dilutions of the primary stocks with 50:50 ACN:Water to create a series of combined VEN/ODV working solutions for calibration standards and separate working solutions for QCs.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the ODV-d6 primary stock with 50:50 ACN:Water to a final concentration of 100 ng/mL. This concentration may need optimization during method development.
3. Preparation of Calibration Standards and QCs
-
Spike appropriate volumes of the combined VEN/ODV working solutions into blank plasma to create calibration standards (e.g., 1, 5, 20, 50, 100, 500, 1000 ng/mL).
-
Similarly, prepare QC samples at four levels: LLOQ (1 ng/mL), Low (3 ng/mL), Medium (80 ng/mL), and High (800 ng/mL).
4. Sample Preparation: Protein Precipitation
-
Label 1.5 mL polypropylene tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma (standard, QC, or unknown) into the appropriate tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL ODV-d6) to every tube except for double-blank samples (matrix with no analyte or IS).
-
Add 200 µL of ice-cold Acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex each tube for 1 minute at high speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate for injection.
5. LC-MS/MS Instrumentation and Conditions The following are typical starting parameters and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Sciex 6500+ QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Venlafaxine: 278.2 → 260.2 (Quantifier), 278.2 → 121.1 (Qualifier) O-Desmethylvenlafaxine: 264.2 → 246.2 (Quantifier), 264.2 → 107.1 (Qualifier) O-Desmethylvenlafaxine-d6: 270.2 → 252.2 (Quantifier) |
| Source Temp. | 550°C |
6. Data Acquisition and Processing
-
Create an acquisition batch including a double blank, a blank with IS, calibration standards, QCs, and unknown samples.
-
Integrate the peak areas for each analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of VEN and ODV in QCs and unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Part 4: Data Interpretation and Acceptance Criteria
For each analytical run, the following criteria must be met for the data to be considered valid:
-
Calibration Curve: The correlation coefficient (R²) should be ≥ 0.99. At least 75% of the non-zero standards must be within ±15% of their nominal values (±20% at the LLOQ).
-
Quality Controls: At least 67% of all QC samples must be within ±15% of their nominal values. At least 50% of the QCs at each concentration level must be acceptable.
-
Sample Analysis: The concentration of any unknown sample should be reported only if it falls within the validated range of the calibration curve (from LLOQ to ULOQ). Samples with concentrations above the ULOQ must be diluted with blank matrix and re-analyzed.
Conclusion
The use of O-Desmethyl Venlafaxine-d6 as a stable isotope-labeled internal standard is fundamental to developing a robust, reliable, and regulatory-compliant bioanalytical method for pharmacokinetic studies of Venlafaxine. The principles of isotope dilution, when combined with a thoroughly validated LC-MS/MS method, provide the highest level of accuracy and precision.[5][18] This enables researchers to generate high-quality data, leading to a clearer understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately supporting safe and effective clinical use.
References
-
Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication. (2022). Frontiers in Pharmacology. Available at: [Link]
-
Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system. (2014). National Institutes of Health (NIH). Available at: [Link]
-
Venlafaxine and Desvenlafaxine: Differences and Similarities. (2016). Psychopharmacology Institute. Available at: [Link]
-
Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. Semantic Scholar. Available at: [Link]
-
Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Venlafaxine. (2024). StatPearls - NCBI Bookshelf, NIH. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. (2018). PubMed. Available at: [Link]
-
Pharmacokinetics of venlafaxine and O-desmethylvenlafaxine in laboratory animals. (1996). PubMed. Available at: [Link]
-
Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. (2018). PubMed Central, NIH. Available at: [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. (2017). Office of Scientific and Technical Information (OSTI.GOV). Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link]
-
Development of a LC-MS/MS for Quantification of Venlafaxine in Human Plasma and Application to Bioequivalence Study in healthy Korean Subjects. ResearchGate. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Isotope dilution. Wikipedia. Available at: [Link]
-
Good Laboratory Practices (GLP): 2024 Guide. (2024). Biobide. Available at: [Link]
-
Venlafaxine pharmacokinetics focused on drug metabolism and potential biomarkers. (2020). PubMed. Available at: [Link]
-
Good Laboratory Practices (GLP) in Preclinical Research: Principles, Compliance, and Impact on Drug Safety. ZeClinics. Available at: [Link]
-
Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. (2024). PubMed. Available at: [Link]
-
Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). Available at: [Link]
-
To GLP or not to GLP?. (2018). BioIVT. Available at: [Link]
-
O-Desmethyl Venlafaxine-d6. Axios Research. Available at: [Link]
-
Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application. HubSpot. Available at: [Link]
Sources
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn2.hubspot.net [cdn2.hubspot.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. content.labscoop.com [content.labscoop.com]
- 8. osti.gov [osti.gov]
- 9. Isotope dilution - Wikipedia [en.wikipedia.org]
- 10. epa.gov [epa.gov]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 16. bioivt.com [bioivt.com]
- 17. O-Desmethyl Venlafaxine-d6 - CAS - 1062605-69-9 | Axios Research [axios-research.com]
- 18. Frontiers | Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication [frontiersin.org]
Bioanalytical Method Development and Validation for the Quantification of Venlafaxine and its Metabolites in Human Plasma using LC-MS/MS
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the development and validation of a robust bioanalytical method for the simultaneous quantification of the antidepressant venlafaxine (VEN) and its primary active and inactive metabolites in human plasma. We detail a highly sensitive and selective method employing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The guide emphasizes the scientific rationale behind critical methodological choices, from sample preparation—exploring Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—to chromatographic separation and mass spectrometric detection. Detailed, step-by-step protocols are provided alongside a complete framework for method validation in accordance with international regulatory guidelines, ensuring data integrity for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies.
Introduction: The Clinical and Analytical Context
Venlafaxine (VEN) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and social phobias.[1] Its therapeutic action is intrinsically linked to its metabolism. Following oral administration, venlafaxine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isozyme CYP2D6.[1] This process yields its major active metabolite, O-desmethylvenlafaxine (ODV), which possesses a pharmacological activity profile similar to the parent drug.[1] The half-life of VEN is approximately 5 hours, while ODV has a longer half-life of about 11 hours, contributing significantly to the overall therapeutic effect.[2]
Other, less potent or inactive metabolites include N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV).[2] The plasma concentrations of VEN and ODV can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 enzyme.[3] Therefore, a reliable and sensitive bioanalytical method capable of simultaneously quantifying venlafaxine and its key metabolites is essential for pharmacokinetic (PK) studies, bioequivalence (BE) trials, and therapeutic drug monitoring (TDM) to optimize patient dosing and minimize adverse effects.[4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application, offering superior sensitivity and specificity compared to older techniques like HPLC-UV or fluorescence detection.[5]
Analyte Overview and Metabolic Pathway
The accurate quantification of venlafaxine requires a clear understanding of its metabolic fate. The primary analytes of interest are the parent drug and its three main metabolites.
-
Venlafaxine (VEN): The parent compound.
-
O-desmethylvenlafaxine (ODV): The major active metabolite, formed by O-demethylation.
-
N-desmethylvenlafaxine (NDV): A minor, less active metabolite.
-
N,O-didesmethylvenlafaxine (DDV): An inactive metabolite.
The metabolic conversion is a critical aspect of venlafaxine's pharmacology, as illustrated below.
Caption: Metabolic pathway of Venlafaxine.
Core Principles of Method Development
The development of a successful bioanalytical method hinges on a series of logical, evidence-based decisions. The primary goal is to achieve reliable, reproducible, and accurate measurements of the analytes in a complex biological matrix like plasma.
Rationale for Selecting LC-MS/MS
While HPLC with UV or fluorescence detection can be used, these methods often lack the sensitivity required for detecting low concentrations typical in pharmacokinetic studies.[5] LC-MS/MS is the preferred platform for several compelling reasons:
-
High Sensitivity: Achieves Lower Limits of Quantification (LLOQ) in the low ng/mL to sub-ng/mL range, which is essential for characterizing the elimination phase of the drug.[5][6]
-
Exceptional Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, is highly selective. It monitors a specific precursor-to-product ion transition for each analyte, minimizing the risk of interference from endogenous plasma components or co-administered drugs.[5]
-
Multiplexing Capability: Allows for the simultaneous measurement of the parent drug and multiple metabolites in a single chromatographic run, saving time and resources.[6]
Rationale for Sample Preparation Strategy
The objective of sample preparation is to isolate the analytes from the biological matrix, remove interfering substances (e.g., proteins, phospholipids), and concentrate the sample. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate plasma proteins.[5] While efficient for high-throughput screening, it is the "dirtiest" method, often leaving significant matrix components that can cause ion suppression in the MS source. For venlafaxine, acetonitrile containing a small amount of formic acid (e.g., 0.43%) has shown good results.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent). LLE provides a cleaner extract than PPT. For venlafaxine and its metabolites, various solvent systems have been successfully used, including mixtures of hexane and isoamyl alcohol or diethyl ether.[1][3] LLE often results in high recovery rates.[7]
-
Solid-Phase Extraction (SPE): This is often considered the most robust and selective method. It utilizes a solid sorbent packed into a cartridge to retain the analytes while matrix interferences are washed away. Elution is then performed with a small volume of a strong solvent. SPE provides the cleanest extracts, minimizing matrix effects and leading to higher assay sensitivity and reproducibility.[1] C8 or C18 cartridges are commonly employed for venlafaxine.[1][3]
For this application note, we will detail protocols for both LLE (for its high recovery and cost-effectiveness) and SPE (for achieving the highest quality data).
Detailed Application Protocols
These protocols are designed for the quantification of venlafaxine, ODV, NDV, and DDV in human plasma. An appropriate deuterated internal standard (IS), such as Venlafaxine-d6, should be used to correct for variability during sample preparation and analysis.
Materials and Reagents
-
Reference standards for Venlafaxine, ODV, NDV, DDV, and Venlafaxine-d6 (or other suitable IS).
-
HPLC or LC-MS grade Methanol, Acetonitrile, and Water.
-
Formic acid (reagent grade).
-
Ammonium acetate (reagent grade).
-
Human plasma (K2-EDTA).
-
For LLE: Diethyl ether or a mixture of hexane/isoamyl alcohol.
-
For SPE: C8 or mixed-mode cation exchange SPE cartridges.
Protocol 1: Liquid-Liquid Extraction (LLE)
Caption: LLE Workflow for Venlafaxine Analysis.
Step-by-Step LLE Protocol:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample, calibrator, or quality control (QC) sample.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., Venlafaxine-d6 at 100 ng/mL in 50% methanol).
-
Vortex: Briefly vortex the mixture for 5-10 seconds.
-
Extraction: Add 1 mL of diethyl ether.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Final Mix: Vortex for 30 seconds to ensure the analytes are fully dissolved. Transfer the solution to an autosampler vial for injection.
Protocol 2: Solid-Phase Extraction (SPE)
Caption: SPE Workflow for Venlafaxine Analysis.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment:
-
To a 1.5 mL tube, add 200 µL of plasma sample, calibrator, or QC.
-
Add 25 µL of the internal standard working solution.
-
Add 200 µL of 2% formic acid in water to acidify and precipitate proteins.
-
Vortex for 30 seconds, then centrifuge for 5 minutes at 4000 rpm.
-
-
SPE Cartridge Preparation:
-
Place a C8 SPE cartridge (e.g., 100 mg, 1 mL) on a vacuum manifold.
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.
-
-
Loading: Load the supernatant from the pre-treated sample onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, consistent rate (~1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 5% methanol in water to remove polar interferences.
-
Wash 2: Add 1 mL of hexane to remove non-polar, lipid-based interferences. Dry the cartridge under full vacuum for 2-5 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analytes by adding 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a nitrogen stream at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.
-
LC-MS/MS Instrumental Conditions
The following conditions are a robust starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC system (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Column Temp | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B |
| Total Run Time | ~5 minutes |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo) |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Source Temp | 500°C |
| IonSpray Voltage | 5500 V |
| Acquisition | Multiple Reaction Monitoring (MRM) |
Table 1: Optimized MRM Transitions Note: Collision energies (CE) and other compound-dependent parameters must be optimized by infusing individual standards.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| Venlafaxine (VEN) | 278.2 | 58.1 | 50 |
| O-desmethylvenlafaxine | 264.2 | 58.1 | 50 |
| N-desmethylvenlafaxine | 264.2 | 121.1 | 50 |
| N,O-didesmethylvenlafaxine | 250.2 | 107.1 | 50 |
| Venlafaxine-d6 (IS) | 284.2 | 64.1 | 50 |
Bioanalytical Method Validation
The developed method must be rigorously validated to ensure its reliability for regulatory submissions. Validation should be performed according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline or equivalent FDA/EMA guidance.[8][9][10][11][12]
Table 2: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous components at the retention time of analytes and IS. | Response in blank samples should be <20% of the LLOQ for analytes and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of mean measured concentration to the nominal concentration. | Mean concentration at each QC level (LLOQ, Low, Mid, High) should be within ±15% of the nominal value. |
| Precision | Closeness of replicate measurements (expressed as %CV). | Coefficient of Variation (%CV) should not exceed 15% for each QC level (≤20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor at low and high QC concentrations should have a %CV ≤ 15%. |
| Recovery | Efficiency of the extraction process. | Should be consistent, precise, and reproducible. A %CV ≤ 15% is desirable across QC levels. |
| Stability | To evaluate analyte stability under various storage and handling conditions. | Mean concentrations of stability samples must be within ±15% of the nominal (baseline) concentration. |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% of nominal; Precision (%CV) ≤ 20%. Signal-to-noise ratio > 5. |
Conclusion
This application note presents a detailed framework for developing and validating a high-performance LC-MS/MS method for the quantification of venlafaxine and its major metabolites in human plasma. By combining a robust sample preparation technique (LLE or SPE) with the sensitivity and specificity of tandem mass spectrometry, this method is well-suited for demanding applications in clinical and pharmaceutical research. The provided protocols and validation guidelines offer a clear and scientifically grounded pathway to generating high-quality, reliable bioanalytical data compliant with global regulatory standards.
References
- Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. [URL not available on search result page]
-
Piekoszewska, A., & Florek, E. (2016). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy, 18(3), 65-74. [Link]
-
Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 47(5), 909-919. [Link]
- Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 47(5), 909–919.
-
Melanson, S. E. F., et al. (2021). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Therapeutic Drug Monitoring, 43(4), 533-540. [Link]
-
Dziurkowska, E., & Wesołowski, M. (2013). [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices]. Psychiatria Polska, 47(5), 909-20. [Link]
-
Du, J., et al. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. General Psychiatry, 31(3), e100038. [Link]
-
Baldania, S. L., et al. (2008). RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences, 70(1), 124–128. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]
-
PubChem. Venlafaxine. National Center for Biotechnology Information. Retrieved January 28, 2026. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation. [Link]
-
Clement, E. M., et al. (2005). A Rapid and Sensitive HPLC Method for the Determination of Venlafaxine and O‐Desmethylvenlafaxine in Human Plasma with UV Detection. Journal of Liquid Chromatography & Related Technologies, 28(18), 2959-2969. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. archivespp.pl [archivespp.pl]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
Application Note & Protocol: Quantitative Analysis of O-desmethylvenlafaxine in Human Plasma by LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This document provides a detailed protocol for the quantification of O-desmethylvenlafaxine (ODV), the major active metabolite of venlafaxine, in human plasma. The method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. To ensure accuracy and precision, a stable isotope-labeled internal standard, O-desmethylvenlafaxine-d6 (ODV-d6), is utilized. The protocol outlines procedures for sample preparation using protein precipitation, chromatographic separation, and mass spectrometric detection. Furthermore, it adheres to the principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA), ensuring the generation of reliable and reproducible data for clinical and research applications.
Introduction: The Rationale for Precise ODV Quantification
O-desmethylvenlafaxine (ODV), also known as desvenlafaxine, is the primary active metabolite of the antidepressant venlafaxine.[1][2][3] Venlafaxine undergoes extensive hepatic metabolism, primarily by the CYP2D6 enzyme, to form ODV.[4] Both venlafaxine and ODV are pharmacologically active, inhibiting the reuptake of serotonin and norepinephrine.[5] Given that ODV contributes significantly to the therapeutic effect and its plasma concentrations can be influenced by genetic polymorphisms in CYP2D6, accurate measurement is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) assessments.[1][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, specificity, and speed.[7] The use of a stable isotope-labeled internal standard (SIL-IS), such as ODV-d6, is a critical component of a robust LC-MS/MS method. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium).[8] This near-perfect analogy allows it to co-elute with the analyte and experience similar effects during sample preparation and ionization, thereby compensating for matrix effects and variations in instrument response.[9][10] This protocol is designed to be a self-validating system, providing the framework for generating high-quality data in a research or drug development setting.
Experimental Workflow Overview
The following diagram illustrates the key stages of the analytical process, from sample receipt to data reporting.
Caption: Workflow for ODV quantification in plasma.
Materials and Reagents
| Item | Supplier & Grade | Notes |
| O-desmethylvenlafaxine (ODV) | Certified Reference Material | Purity ≥98% |
| O-desmethylvenlafaxine-d6 (ODV-d6) | Certified Reference Material | Isotopic purity ≥99% |
| Acetonitrile | HPLC or LC-MS Grade | For protein precipitation & mobile phase |
| Methanol | HPLC or LC-MS Grade | For stock solutions & mobile phase |
| Formic Acid | LC-MS Grade | Mobile phase additive |
| Ammonium Formate | LC-MS Grade | Mobile phase additive |
| Water | Type I, Ultrapure | For mobile phase & reagent prep |
| Human Plasma (K2EDTA) | Commercial Supplier | For standards and quality controls |
| 1.5 mL Microcentrifuge Tubes | Polypropylene | |
| 96-well Collection Plates | Polypropylene | For high-throughput applications |
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve ODV and ODV-d6 in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
-
Intermediate & Spiking Solutions:
-
Prepare a series of ODV working solutions by serially diluting the primary stock with 50:50 (v/v) methanol:water. These will be used to spike into blank plasma for calibration standards and quality controls (QCs).
-
Prepare an ODV-d6 internal standard (IS) working solution at a concentration of 100 ng/mL by diluting the ODV-d6 primary stock with 50:50 (v/v) methanol:water.
-
Detailed Protocol: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples prior to LC-MS/MS analysis.[11] Acetonitrile is a common choice as it efficiently denatures and precipitates plasma proteins.[6]
-
Aliquot Samples: Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the 100 ng/mL ODV-d6 working solution to each tube.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The 3:1 ratio of solvent to plasma ensures efficient protein removal.[11]
-
Vortex: Vortex mix each tube vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well collection plate, being careful not to disturb the protein pellet.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (see section 6). This step concentrates the analyte and ensures compatibility with the initial chromatographic conditions.
LC-MS/MS Instrumental Conditions
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, e.g., 50 x 2.1 mm, 1.8 µm | Provides good retention and peak shape for polar compounds like ODV. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes analyte protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for analyte elution. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Injection Volume | 5 µL | |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient ensures efficient elution and separation from matrix components. |
Tandem Mass Spectrometry
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | ODV contains a secondary amine, which is readily protonated.[6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temp. | 150°C | |
| Desolvation Temp. | 400°C | |
| Gas Flow Rates | Instrument dependent | Optimize for best signal-to-noise. |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| O-desmethylvenlafaxine (ODV) | 264.2 | 107.1 | Optimized (e.g., 25-35 eV) |
| O-desmethylvenlafaxine-d6 (ODV-d6) | 270.2 | 113.1 | Optimized (e.g., 25-35 eV) |
Rationale for Transitions: The precursor ion [M+H]+ for ODV is m/z 264.2. A common, stable product ion is m/z 107.1, corresponding to a specific fragment.[12] For ODV-d6, the precursor ion mass is increased by 6 Da to 270.2. The corresponding fragment ion would also be expected to increase by 6 Da to 113.1, assuming the deuterium labels are on the stable part of the fragment.
Method Validation: A Self-Validating System
A bioanalytical method must be rigorously validated to ensure its reliability.[13][14] The validation should be conducted in accordance with regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry."[15][16][17] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interference at the retention time of the analyte and IS in at least 6 blank sources. | Ensures the method can differentiate the analyte from other components in the matrix.[13] |
| Calibration Curve | r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between instrument response and concentration over a defined range. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ). | Assesses the closeness of measured values to the true value and the degree of scatter.[18] |
| Matrix Effect | CV of IS-normalized matrix factor ≤15%. | Evaluates the suppression or enhancement of ionization due to co-eluting matrix components. |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |
| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Ensures sample integrity from collection to analysis. |
Data Analysis and Quantification
-
Integration: Integrate the chromatographic peaks for ODV and ODV-d6 using the instrument's software.
-
Peak Area Ratio: Calculate the peak area ratio (PAR) of ODV to ODV-d6 for all standards, QCs, and unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the PAR of the calibration standards against their nominal concentrations. A linear regression with 1/x² weighting is typically used.
-
Quantification: Determine the concentration of ODV in QCs and unknown samples by interpolating their PARs from the calibration curve.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS protocol for the quantification of O-desmethylvenlafaxine in human plasma. The use of a stable isotope-labeled internal standard (ODV-d6) and a straightforward protein precipitation sample preparation method ensures high accuracy, precision, and throughput. Adherence to the outlined validation principles will produce reliable data suitable for a variety of applications in clinical research and drug development.
References
- Berna, M., et al. (2004). Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS.
-
Systematic Reviews in Pharmacy. (2011). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Available at: [Link]
-
Suresh Kumar, D., et al. (2013). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. ResearchGate. Available at: [Link]
- Ramakrishna, N. V. S., et al. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study.
- Kuzmin, A. S., et al. (2023). Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry. Pharmacokinetics and Pharmacodynamics, (1), 4-12.
- Popović-Grle, S., et al. (2016). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Journal of Medical Sciences, 4(3), 395-401.
-
Psychopharmacology Institute. (2016). Venlafaxine and Desvenlafaxine: Differences and Similarities. Available at: [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
Faria, M. J., et al. (2016). Relationship between O-desmethylvenlafaxine/venlafaxine (ODV/V) metabolite formation ratios of the (+) and (-). ResearchGate. Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available at: [Link]
-
KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
-
de Souza, D., et al. (2015). HPLC Method with Solid-Phase Extraction for Determination of (R)- and (S)-Ketoprofen in Plasma without Caffeine Interference: Application to Pharmacokinetic Studies in Rats. ResearchGate. Available at: [Link]
-
ResearchGate. (2012). What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
A-share. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Available at: [Link]
-
LCGC International. (2001). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]
-
Psych Scene Hub. (2022). Venlafaxine vs Desvenlafaxine: Pharmacology & Clinical Guide. Available at: [Link]
-
PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Available at: [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available at: [Link]
-
MDPI. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Available at: [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
Sources
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. psychscenehub.com [psychscenehub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry | Kuzmin | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 8. resolvemass.ca [resolvemass.ca]
- 9. texilajournal.com [texilajournal.com]
- 10. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. m.youtube.com [m.youtube.com]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. hhs.gov [hhs.gov]
- 17. fda.gov [fda.gov]
- 18. researchgate.net [researchgate.net]
Application Note: High-Precision Therapeutic Drug Monitoring of O-Desmethyl Venlafaxine using ODV-d6
Abstract
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of O-Desmethyl Venlafaxine (ODV) in human plasma. The method utilizes O-Desmethyl Venlafaxine-d6 (ODV-d6) as a stable isotope-labeled internal standard (SIL-IS). By targeting the specific mass shift of the deuterated dimethylamine moiety, this protocol eliminates matrix effects and ionization variability, ensuring compliance with AGNP (Association for Neuropsychopharmacology and Pharmacopsychiatry) guidelines for therapeutic drug monitoring (TDM).
Introduction & Clinical Context
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder and anxiety. It is extensively metabolized in the liver by CYP2D6 to its major active metabolite, O-Desmethyl Venlafaxine (ODV) .
The "Active Moiety" Concept
Clinical guidelines emphasize that the therapeutic effect correlates with the Active Moiety (AM) , defined as the sum of the parent drug and its active metabolite:
Because CYP2D6 polymorphisms (Poor Metabolizers vs. Ultra-Rapid Metabolizers) cause significant inter-patient variability in the Venlafaxine/ODV ratio, measuring Venlafaxine alone is clinically insufficient. Accurate quantification of ODV is critical for:
-
Phenotyping: Assessing CYP2D6 metabolic status.
-
Dose Optimization: Maintaining the AM within the therapeutic reference range (typically 140–600 ng/mL ).
-
Safety: Preventing toxicity in poor metabolizers who may accumulate the parent drug, or therapeutic failure in rapid metabolizers.
Technical Rationale: Why ODV-d6?
In LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) caused by co-eluting phospholipids can severely compromise data integrity.
The Superiority of Stable Isotope Labeling
While structural analogs (e.g., Nadolol) have been used as internal standards, they do not co-elute perfectly with the analyte or experience the exact same ionization environment. ODV-d6 (CAS: 1062605-69-9) is chemically identical to ODV but possesses a mass shift of +6 Da due to the deuteration of the two methyl groups on the amine.
-
Co-elution: ODV-d6 elutes at virtually the same retention time as ODV, meaning it experiences the exact same matrix suppression at any given moment.
-
Compensation: Any signal loss in the analyte is mirrored in the IS, allowing the ratio (
) to remain constant and accurate. -
Mass Shift: The +6 Da shift (m/z 264 → 270) is sufficient to avoid "cross-talk" or isotopic overlap from the natural M+6 isotope of the analyte.
Experimental Protocol
Materials & Reagents
| Component | Specification | CAS Number |
| Analyte | O-Desmethyl Venlafaxine (ODV) | 142761-11-3 |
| Internal Standard | O-Desmethyl Venlafaxine-d6 (ODV-d6) | 1062605-69-9 |
| Solvents | LC-MS Grade Acetonitrile (ACN), Methanol (MeOH) | N/A |
| Additives | Formic Acid (FA), Ammonium Acetate | N/A |
| Matrix | Drug-free Human Plasma (K2EDTA) | N/A |
Stock Solution Preparation
-
ODV Stock (1 mg/mL): Dissolve 1.0 mg of ODV free base in 1.0 mL of Methanol. Store at -20°C.
-
ODV-d6 IS Stock (100 µg/mL): Dissolve 1.0 mg of ODV-d6 in 10.0 mL of Methanol.
-
Working IS Solution (500 ng/mL): Dilute the IS Stock 1:200 in 50:50 Methanol/Water. Prepare fresh daily.
Sample Preparation (Protein Precipitation)
This method uses protein precipitation (PPT) for high throughput. For higher sensitivity (<1 ng/mL), Solid Phase Extraction (SPE) may be substituted.
-
Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Working IS Solution (ODV-d6). Vortex gently.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm (approx. 10,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial containing 200 µL of water (to improve peak shape during injection).
LC-MS/MS Conditions
Chromatography (LC):
-
System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 2mM Ammonium Acetate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
4.5 min: Stop
-
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI), Positive Mode.[2]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 450°C.
MRM Transitions (Critical):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Role | Collision Energy (eV) |
| ODV | 264.2 (M+H)+ | 58.1 | Quantifier | 25 |
| ODV | 264.2 (M+H)+ | 107.1 | Qualifier | 35 |
| ODV-d6 | 270.4 (M+H)+ | 64.1 | IS Quantifier | 25 |
Note: The shift from fragment 58.1 to 64.1 confirms the d6 label is located on the dimethylamine group (
Visual Workflows
Analytical Workflow
The following diagram illustrates the step-by-step TDM process from patient sampling to data output.
Figure 1: Analytical workflow for the extraction and quantification of ODV using ODV-d6.
Metabolic Pathway & IS Logic
Understanding the metabolic context ensures the correct analyte is measured.
Figure 2: Metabolic pathway of Venlafaxine showing the target metabolite (ODV) and its corresponding internal standard.
Method Validation Criteria
To ensure clinical reliability, the method must be validated according to FDA or EMA Bioanalytical Method Validation guidelines.
| Parameter | Acceptance Criteria | Notes |
| Linearity | Typical Range: 10 – 1000 ng/mL | |
| Accuracy | 85-115% of nominal | 80-120% at LLOQ |
| Precision (CV) | < 15% | < 20% at LLOQ |
| Matrix Effect | 85-115% (IS Normalized) | Calculate as: |
| Recovery | Consistent across range | Typically > 80% with ACN precipitation |
Troubleshooting & Optimization
-
Isobaric Interference:
-
Issue: Signal in the blank channel at the retention time of ODV.
-
Solution: Check for contamination in the injector port. Ensure the ODV-d6 purity is high (>99% isotopic purity) to prevent "unlabeled" ODV contribution from the IS stock.
-
-
Sensitivity Loss:
-
Issue: High background noise or low signal.
-
Solution: Clean the ESI source cone. If using protein precipitation, phospholipids may accumulate on the column. Add a "sawtooth" wash step (95% B) at the end of the gradient to flush lipids.
-
-
Peak Tailing:
-
Issue: Asymmetrical peaks.
-
Solution: ODV is a basic amine. Ensure the mobile phase pH is acidic (0.1% Formic Acid) or use a high-pH stable column with Ammonium Bicarbonate if acidic conditions fail.
-
References
-
Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 51(01/02), 9-62.
-
Niu, Z., et al. (2014). Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. Journal of Chromatography B, 953, 22-29.
-
Bhatt, J., et al. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma.[3] Journal of Chromatography B, 872(1-2), 27-34.
-
Cayman Chemical. (n.d.). (±)-O-Desmethyl Venlafaxine-d6 Product Information. Cayman Chemical Website.
-
Lense, X., et al. (2023). Venlafaxine's therapeutic reference range in the treatment of depression revised: a systematic review and meta-analysis. Psychopharmacology, 240, 2469–2484.
Sources
Application Notes and Protocols for Venlafaxine Analysis: A Guide to Sample Preparation
Introduction: The Critical Role of Sample Preparation in Venlafaxine Bioanalysis
Venlafaxine (VEN) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. Accurate quantification of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and forensic toxicology. The complexity of biological samples, such as plasma, serum, and urine, necessitates robust sample preparation to remove interfering endogenous components like proteins and phospholipids. This crucial step ensures the accuracy, precision, and sensitivity of subsequent analytical methods, typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This comprehensive guide provides detailed protocols and expert insights into the most effective sample preparation techniques for venlafaxine analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method is dictated by the analytical goals, required sensitivity, available instrumentation, and the nature of the biological matrix.
Choosing the Right Path: A Comparative Overview of Techniques
The selection of an appropriate sample preparation technique is a pivotal decision in method development. Each method offers a unique balance of speed, cost, and efficiency in removing matrix interferences.
| Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) | Matrix Effect |
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent or acid. | Fast, simple, inexpensive, high throughput. | Less clean extract, significant matrix effects, potential for analyte loss through co-precipitation. | >90% | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Cleaner extracts than PPT, good recovery for non-polar compounds. | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate, potential for emulsion formation. | 70-100% | Moderate |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent and elution with a solvent. | Cleanest extracts, high analyte concentration, high recovery, amenable to automation. | More expensive, can be more time-consuming for method development. | >75-95% | Low |
I. Protein Precipitation (PPT): The Rapid Approach
Protein precipitation is often the initial choice for its simplicity and speed, making it suitable for high-throughput screening. The underlying principle is the reduction of protein solubility by adding a miscible organic solvent or a strong acid, leading to their precipitation and removal by centrifugation.
Causality in Experimental Choices:
Acetonitrile is a frequently used precipitating agent due to its ability to effectively denature a wide range of plasma proteins. The addition of an acid, such as formic acid, can improve the recovery of basic compounds like venlafaxine by ensuring they are in their ionized form, which is more soluble in the aqueous-organic mixture.
Detailed Protocol: PPT for Venlafaxine in Human Plasma
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), analytical grade
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the internal standard solution to the plasma sample. The concentration of the IS should be in the mid-range of the calibration curve.
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample. The 1:3 ratio of plasma to ACN is a common starting point for efficient protein removal.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the clear supernatant and transfer it to a clean tube or vial for direct injection into the LC-MS/MS system or for further evaporation and reconstitution if higher concentration is needed.
Workflow Diagram: Protein Precipitation
Caption: Protein Precipitation Workflow for Venlafaxine Analysis.
II. Liquid-Liquid Extraction (LLE): The Classic Purification
LLE is a powerful technique that separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For venlafaxine, which is a basic compound, pH adjustment of the aqueous phase is critical to ensure it is in its non-ionized, more organic-soluble form.
Causality in Experimental Choices:
The choice of organic solvent is paramount for achieving high extraction efficiency. A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or isoamyl alcohol can effectively extract venlafaxine and ODV while minimizing the co-extraction of highly polar matrix components. Adjusting the pH of the plasma to a basic condition (pH > 9) deprotonates the amine group of venlafaxine, making it more soluble in the organic phase.
Detailed Protocol: LLE for Venlafaxine in Human Plasma
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Extraction solvent: Hexane:Ethyl Acetate (80:20, v/v)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Aliquoting and Spiking: Pipette 500 µL of human plasma into a 15 mL centrifuge tube and add the internal standard.
-
pH Adjustment: Add 100 µL of 1 M NaOH to the plasma to raise the pH. Vortex briefly.
-
Extraction: Add 5 mL of the hexane:ethyl acetate (80:20, v/v) extraction solvent.
-
Vortexing: Cap the tube and vortex vigorously for 2-5 minutes to ensure intimate contact between the two phases.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase. Vortex to dissolve the analytes.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow for Venlafaxine Analysis.
III. Solid-Phase Extraction (SPE): The Gold Standard for Purity
SPE provides the highest degree of sample cleanup by utilizing a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. The retained analyte is then selectively eluted. For venlafaxine, a reverse-phase SPE mechanism is commonly employed.
Causality in Experimental Choices:
Polymeric reversed-phase sorbents, such as those with a hydrophilic-lipophilic balance (HLB), are often preferred for their stability across a wide pH range and their ability to retain a broad range of compounds. The conditioning step wets the sorbent, and the equilibration step prepares it for the sample's pH and solvent composition. The wash step is critical for removing weakly bound interferences, and the choice of wash solvent (e.g., a low percentage of organic solvent in water) is optimized to remove interferences without eluting the analytes. The elution solvent must be strong enough to disrupt the analyte-sorbent interaction and elute the compounds of interest.
Detailed Protocol: SPE for Venlafaxine in Human Plasma
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis HLB, 1 cc, 30 mg)
-
SPE manifold
-
Phosphoric acid or other acid for sample pretreatment
-
Methanol, HPLC grade
-
Deionized water
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile with a small percentage of a basic modifier like ammonium hydroxide)
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pretreatment: Dilute 500 µL of plasma with 500 µL of 4% H₃PO₄ and add the internal standard. This step lyses cells and precipitates some proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through it. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pretreated plasma sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the venlafaxine and ODV with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
Workflow Diagram: Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow for Venlafaxine Analysis.
Conclusion: A Self-Validating Approach to Method Selection
The protocols provided herein serve as a robust starting point for the development of analytical methods for venlafaxine and its metabolites. The "best" sample preparation technique is ultimately the one that meets the specific validation requirements of the assay, as defined by guidelines from regulatory bodies such as the FDA or EMA. It is imperative to perform method validation to assess parameters such as recovery, matrix effects, linearity, accuracy, and precision. By understanding the principles behind each technique and systematically optimizing the experimental conditions, researchers can develop reliable and reproducible methods for the accurate quantification of venlafaxine in various biological matrices.
References
-
Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 47(5), 909–920.
-
Shrivastava, A., & Gupta, V. B. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 3(1), 42.
-
Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. ResearchGate.
-
Singh, S., Kumar, B., Singh, R., & Kumar, V. (2012). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Journal of Pharmaceutical Negative Results, 3(1), 13.
-
Dziurkowska, E., & Wesołowski, M. (2013). [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices]. Psychiatria polska, 47(5), 909–920.
-
Matoga, M., Piekoszewski, W., & Barałkiewicz, D. (2007). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy, 9(4), 13-20.
-
Shrivastava, A., & Gupta, V. B. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites determinations in Different Matrices. ResearchGate.
-
Reddy, P. S., Kumar, K. R., & Reddy, P. M. (2006). Preparation of Venlafaxine-Antidepressant Drug. Asian Journal of Chemistry, 18(1), 75.
- Shah, D. A., Suthar, D. M., Baldania, S. L., Chhalotiya, U. K., & Bhatt, K. K. (2009). Simultaneous determination of venlafaxine and its main active metabolite O-desmethyl venlafaxine in rat plasma by LC-MS/MS.
Application Note: Robust Quantification of O-Desmethylvenlafaxine in Whole Blood using Liquid-Liquid Extraction
Introduction
O-desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine, is a critical analyte in clinical and forensic toxicology, as well as in pharmacokinetic studies.[1] Accurate quantification in complex matrices like whole blood is essential for therapeutic drug monitoring and in determining drug exposure. Whole blood presents unique analytical challenges due to its viscosity and high protein and lipid content, which can lead to significant matrix effects and low recovery of analytes.[2][3]
Liquid-liquid extraction (LLE) is a robust and cost-effective sample preparation technique that is well-suited for the extraction of drugs from complex biological matrices.[4] This application note provides a detailed protocol for the efficient extraction of ODV from whole blood using LLE, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed to be a self-validating system, incorporating principles of bioanalytical method validation as outlined by the FDA and EMA.[5]
Analyte Properties and Extraction Principle
O-desmethylvenlafaxine is a weakly basic compound with a pKa of approximately 10.04. This characteristic is fundamental to the LLE strategy. By adjusting the pH of the aqueous whole blood sample to a basic pH (typically pH > 11), the phenolic hydroxyl group of ODV is deprotonated, rendering the molecule less polar and more soluble in an immiscible organic solvent. This pH adjustment is crucial for maximizing the partitioning of ODV from the aqueous (blood) phase into the organic phase.
The choice of organic solvent is equally critical. A suitable solvent should have high affinity for the analyte, be immiscible with water, and have a volatility that allows for easy evaporation prior to reconstitution and analysis. A mixture of hexane and ethyl acetate is a commonly used solvent system for the extraction of basic drugs, offering a good balance of polarity to efficiently extract the analyte while minimizing the co-extraction of endogenous interferences.[4]
Materials and Reagents
-
Analytes and Internal Standard:
-
O-desmethylvenlafaxine (analytical standard)
-
O-desmethylvenlafaxine-d6 (or other suitable stable isotope-labeled internal standard)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium hydroxide (concentrated, analytical grade)
-
Deionized water (18 MΩ·cm)
-
Drug-free whole blood (for calibration standards and quality controls)
-
-
Equipment:
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge capable of 4000 x g
-
Nitrogen evaporator
-
LC-MS/MS system
-
Experimental Protocol
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of O-desmethylvenlafaxine and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the ODV stock solution in 50:50 methanol:water to create working standards for spiking into the whole blood matrix.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free whole blood with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL. Prepare QCs at a minimum of three levels: low, medium, and high.
Liquid-Liquid Extraction Workflow
The following diagram illustrates the key steps in the LLE protocol:
Caption: Liquid-Liquid Extraction Workflow for ODV from Whole Blood.
Step-by-Step Methodology
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of whole blood sample, calibration standard, or QC.
-
Internal Standard Addition: Add 25 µL of the internal standard working solution to each tube.
-
Basification: Add 50 µL of concentrated ammonium hydroxide to each tube to raise the pH above 11. Vortex briefly to mix.
-
Solvent Addition: Add 1 mL of the hexane:ethyl acetate (80:20, v/v) extraction solvent to each tube.[4]
-
Extraction: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the tubes at 4000 x g for 10 minutes to separate the organic and aqueous layers and to pellet any precipitated proteins.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, being cautious not to disturb the aqueous layer or the protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase. Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Method Validation
A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines.[6] The following parameters are critical to establishing the reliability of the method.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least 6 non-zero standards. |
| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. While not required to be 100%, it should be optimized for the analyte and IS. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15% across different lots of whole blood. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Example Validation Data
The following tables provide an example of the expected performance of this method.
Table 1: Linearity of O-Desmethylvenlafaxine in Whole Blood
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| O-Desmethylvenlafaxine | 1 - 500 | > 0.995 |
Table 2: Accuracy and Precision for O-Desmethylvenlafaxine in Whole Blood
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95.0 - 105.0 | < 15.0 | 92.0 - 108.0 | < 18.0 |
| Low | 3 | 98.0 - 102.0 | < 10.0 | 96.0 - 104.0 | < 12.0 |
| Medium | 150 | 99.0 - 101.0 | < 8.0 | 97.0 - 103.0 | < 10.0 |
| High | 400 | 98.5 - 101.5 | < 7.0 | 98.0 - 102.0 | < 9.0 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Emulsion Formation | Insufficient phase separation due to high lipid content or vigorous shaking. | - Add a small amount of saturated NaCl solution (salting out).- Centrifuge at a higher speed or for a longer duration.- Gently rock or invert the tube instead of vigorous vortexing. |
| Low Recovery | - Incomplete extraction due to incorrect pH.- Analyte adsorption to glassware or plasticware. | - Ensure the pH of the aqueous phase is > 11 before adding the organic solvent.- Use silanized glassware if adsorption is suspected. |
| High Matrix Effects | Co-extraction of endogenous interferences (e.g., phospholipids). | - Optimize the composition of the extraction solvent.- Consider a back-extraction step into an acidic aqueous phase for further cleanup. |
| Poor Precision | Inconsistent pipetting or sample handling. | - Ensure all pipettes are properly calibrated.- Automate liquid handling steps if possible. |
Conclusion
This application note provides a comprehensive and robust liquid-liquid extraction protocol for the quantification of O-desmethylvenlafaxine in whole blood. The method is designed to be highly reproducible and to minimize matrix effects, ensuring accurate and reliable results for clinical and research applications. Adherence to the principles of bioanalytical method validation is crucial for ensuring the integrity of the data generated using this protocol.
References
-
Kuzmin, I. I., Platova, A. I., Konstantinova, A. S., & Miroshnichenko, I. I. (2022). Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry. Pharmacokinetics and Pharmacodynamics, (4), 26-32. [Link]
-
Samanidou, V. F., Nazyropoulou, C. G., & Kovatsi, L. A. (2014). A simple HPLC Method for the Simultaneous Determination of Venlafaxine and its Major Metabolite O-Desmethylvenlafaxine in Human Serum. ResearchGate. [Link]
-
Gu, G., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. Journal of Chromatography B, 1087-1088, 56-64. [Link]
-
Castaing, N., et al. (2007). Quantification of eight new antidepressants and five of their active metabolites in whole blood by high-performance liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 31(6), 334-341. [Link]
-
Patel, B. N., et al. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 603-611. [Link]
-
Wojciechowska, I., et al. (2016). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 50(5), 909-923. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Ji, Q. C., et al. (2006). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of AOAC International, 89(2), 434-442. [Link]
-
Cuypers, E., et al. (2018). Fast and easy extraction of antidepressants from whole blood using ionic liquids as extraction solvent. Talanta, 180, 233-241. [Link]
-
Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of pharmaceutical and biomedical analysis, 47(3), 603–611. [Link]
-
Agilent Technologies. (2018). Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. [Link]
-
Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 3(1), 42. [Link]
-
Separation Science. (n.d.). Sample Prep Strategies for Multi-Class Drug Analysis in Whole Blood. [Link]
-
de Souza, D. Z., et al. (2012). Determination of antidepressants in whole blood using hollow-fiber liquid-phase microextraction and gas chromatography–mass spectrometry. Forensic Toxicology, 31(1), 46-55. [Link]
-
Oiestad, E. L., et al. (2011). Toxicological screening of basic drugs in whole blood using UPLC-TOF-MS. Journal of Mass Spectrometry, 46(10), 1036-1045. [Link]
-
Guo, H., et al. (2021). Determination of 13 antidepressants in blood by UPLC-MS/MS with supported liquid extraction pretreatment. Journal of Chromatography B, 1171, 122608. [Link]
-
de Souza, D. Z., & De Martinis, B. S. (2016). Liquid-Phase Microextraction and Gas Chromatographic-Mass Spectrometric Analysis of Antidepressants in Vitreous Humor: Study of Matrix Effect of Human and Bovine Vitreous and Saline Solution. Journal of analytical toxicology, 40(1), 59–65. [Link]
-
Ananda Kumar, K., et al. (2012). QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR. International Journal of Research in Pharmacy and Chemistry, 2(4), 948-957. [Link]
- Das, A., & Laskar, M. A. (2018). Bioanalytical Method Validation: A Comprehensive Review on Regulatory Agencies’ Recommendations. Pharmaceutical Methods, 9(1), 1-13.
-
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
Wloszczak-Szubzda, A., & Jarosz, M. (2013). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 84, 283–285. [Link]
-
Doleac, P. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 394-401. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Wloszczak-Szubzda, A., & Jarosz, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 164, 663–665. [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030.
Sources
- 1. Fast and easy extraction of antidepressants from whole blood using ionic liquids as extraction solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sepscience.com [sepscience.com]
- 4. psychiatriapolska.pl [psychiatriapolska.pl]
- 5. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
UPLC-MS/MS Methodology for the Concurrent Quantification of Venlafaxine and O-desmethylvenlafaxine in Human Plasma: An Application Note
Abstract
This application note presents a detailed, robust, and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of the antidepressant venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV), in human plasma. The protocol is designed for researchers, clinical scientists, and professionals in drug development, offering a comprehensive guide from sample preparation to data analysis. The clinical significance of monitoring both analytes, particularly in the context of pharmacogenetic variability, is also discussed. This method has been developed and validated based on the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[1][2]
Introduction: The Clinical Imperative for Monitoring Venlafaxine and ODV
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and other mood disorders. It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, to its active metabolite, O-desmethylvenlafaxine (ODV).[3][4] ODV is pharmacologically active and contributes significantly to the overall therapeutic effect.
The activity of the CYP2D6 enzyme is highly variable among individuals due to genetic polymorphisms.[3][4] This can lead to significant differences in the plasma concentrations of venlafaxine and ODV, affecting both the efficacy and the safety of the treatment. For instance, individuals classified as "poor metabolizers" may have elevated levels of the parent drug, increasing the risk of adverse effects, while "ultrarapid metabolizers" might have lower than expected concentrations of the active moiety (venlafaxine + ODV), potentially leading to therapeutic failure.[3][5][6]
Therefore, therapeutic drug monitoring (TDM) of both venlafaxine and ODV is a valuable tool for clinicians to personalize dosing regimens, optimize therapeutic outcomes, and minimize adverse drug reactions.[7][8] The ratio of ODV to venlafaxine can also provide insights into a patient's metabolic phenotype.[7] This UPLC-MS/MS method provides the necessary sensitivity, specificity, and speed for effective TDM and pharmacokinetic studies.
Materials and Reagents
| Item | Supplier | Grade |
| Venlafaxine hydrochloride | Sigma-Aldrich | Reference Standard |
| O-desmethylvenlafaxine | Sigma-Aldrich | Reference Standard |
| Venlafaxine-d6 (Internal Standard) | Cerilliant | Reference Standard |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Methanol | Fisher Scientific | LC-MS Grade |
| Formic acid | Sigma-Aldrich | LC-MS Grade |
| Ammonium acetate | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q® system | Type 1 |
| Human plasma (K2-EDTA) | BioIVT | --- |
Experimental Protocol
Preparation of Standards and Quality Control Samples
Stock solutions of venlafaxine, ODV, and venlafaxine-d6 (internal standard, IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting venlafaxine and ODV from plasma.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (venlafaxine-d6, 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Causality behind Experimental Choices: Protein precipitation with acetonitrile is chosen for its simplicity, speed, and high recovery for both venlafaxine and ODV. The use of a deuterated internal standard (venlafaxine-d6) is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring accurate quantification.[9][10][11]
UPLC-MS/MS Instrumentation and Conditions
UPLC System: Waters ACQUITY UPLC® I-Class Mass Spectrometer: Waters Xevo® TQ-S micro Triple Quadrupole Mass Spectrometer Software: MassLynx®
| Parameter | Condition |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.0 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, and equilibrate for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Venlafaxine | 278.2 | 121.1 | 30 | 15 |
| O-desmethylvenlafaxine | 264.2 | 107.1 | 30 | 18 |
| Venlafaxine-d6 (IS) | 284.2 | 121.1 | 30 | 15 |
Causality behind Experimental Choices: The ACQUITY UPLC BEH C18 column provides excellent separation and peak shape for these basic compounds. The gradient elution ensures a rapid analysis time of under 3.5 minutes per sample. Positive electrospray ionization is employed due to the basic nature of the analytes, which are readily protonated. The selected MRM transitions are specific and provide high sensitivity for quantification.[9][10]
Workflow Diagram
Caption: UPLC-MS/MS workflow for venlafaxine and ODV analysis.
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2] The following parameters were assessed:
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was evaluated by analyzing calibration standards at eight concentration levels ranging from 0.5 to 500 ng/mL for both venlafaxine and ODV. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
| Parameter | Venlafaxine | O-desmethylvenlafaxine |
| Calibration Range (ng/mL) | 0.5 - 500 | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| LLOQ (ng/mL) | 0.5 | 0.5 |
| LLOQ Precision (%CV) | < 20% | < 20% |
| LLOQ Accuracy (% bias) | ± 20% | ± 20% |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed by analyzing QC samples at four concentration levels (LLOQ, low, mid, and high) in six replicates on three different days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% bias) |
| Venlafaxine | |||||
| LLOQ | 0.5 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low | 1.5 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Mid | 75 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
| High | 400 | ≤ 7.5 | ± 7.5 | ≤ 7.5 | ± 7.5 |
| ODV | |||||
| LLOQ | 0.5 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low | 1.5 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Mid | 75 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
| High | 400 | ≤ 7.5 | ± 7.5 | ≤ 7.5 | ± 7.5 |
Selectivity and Matrix Effect
Selectivity was evaluated by analyzing blank plasma samples from six different sources to assess for interferences at the retention times of the analytes and the internal standard. The matrix effect was determined by comparing the peak areas of the analytes in post-extraction spiked plasma samples with those in neat solutions. The matrix factor should be between 0.85 and 1.15.
Recovery and Stability
The extraction recovery was determined by comparing the peak areas of the analytes in pre-extraction spiked plasma samples with those in post-extraction spiked samples. Stability was assessed under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.
Clinical Applications and Discussion
This validated UPLC-MS/MS method is well-suited for a variety of clinical and research applications, including:
-
Therapeutic Drug Monitoring (TDM): Routine monitoring of venlafaxine and ODV levels to ensure they are within the therapeutic range and to adjust dosages for individual patients.
-
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion of venlafaxine in different patient populations.[12]
-
Pharmacogenetic Research: Investigating the influence of CYP2D6 and other genetic polymorphisms on venlafaxine metabolism and clinical outcomes.[3][4]
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered medications on the pharmacokinetics of venlafaxine and ODV.
The rapid analysis time and simple sample preparation procedure make this method highly efficient for processing large numbers of samples, which is often required in clinical settings.
Conclusion
This application note describes a sensitive, specific, and high-throughput UPLC-MS/MS method for the simultaneous quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in human plasma. The method has been thoroughly validated according to FDA guidelines and is suitable for routine therapeutic drug monitoring, pharmacokinetic studies, and pharmacogenetic research. The implementation of this method can aid clinicians in optimizing venlafaxine therapy, thereby improving patient outcomes.
References
-
Bhatt J, Jangid A, Venkatesh G, Subbaiah G, Singh S. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Available at: [Link]
-
Lee, S., Lee, D., Kim, Y. et al. Development of a LC-MS/MS for Quantification of Venlafaxine in Human Plasma and Application to Bioequivalence Study in healthy Korean Subjects. ResearchGate. Available at: [Link]
-
Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2012). Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. Journal of pharmaceutical analysis, 2(5), 339–347. Available at: [Link]
-
Jilani, T., Dale, R., Papamichael, K., & Raj, V. (2023). Venlafaxine's therapeutic reference range in the treatment of depression revised: a systematic review and meta-analysis. Translational Psychiatry, 13(1), 324. Available at: [Link]
-
Resolve Mass Spectrometry. Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Patel, B. et al. (2012). Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Gaillard, J. C., et al. (2021). [Therapeutic drug monitoring of antidepressants: Why venlafaxine is the most monitored drug? A review of literature]. Annales Pharmaceutiques Francaises, 79(6), 611-620. Available at: [Link]
-
Liu, Q., et al. (2007). Liquid chromatography-mass spectrometry method for the determination of venlafaxine in human plasma and application to a pharmacokinetic study. Biomedical Chromatography, 21(3), 256-261. Available at: [Link]
-
Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 47(5), 909–919. Available at: [Link]
-
Shams, M. E., et al. (2006). CYP2D6 polymorphism and clinical effect of the antidepressant venlafaxine. Journal of Clinical Pharmacy and Therapeutics, 31(5), 493-502. Available at: [Link]
-
CUNY Academic Works. (2019). Developing and Validating a Fast and Accurate Method to Quantify 18 Antidepressants in Oral Fluid Samples Using SPE and LC-MSMS. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]
-
Dziurkowska, E., & Wesołowski, M. (2012). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy, 14(4), 49-58. Available at: [Link]
-
Dziurkowska, E., & Wesołowski, M. (2015). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy, 17(2), 53-62. Available at: [Link]
-
Larsen, J. R., et al. (2017). Therapeutic Drug Monitoring of Venlafaxine in an Everyday Clinical Setting: Analysis of Age, Sex and Dose Concentration Relation. Basic & Clinical Pharmacology & Toxicology, 120(4), 366-371. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Venlafaxine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Available at: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
-
Shah, J., et al. (2009). Simultaneous determination of venlafaxine and its main active metabolite O-desmethyl venlafaxine in rat plasma by LC-MS/MS. Analytical Sciences, 25(10), 1207-1212. Available at: [Link]
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). (2006). Summary annotation for CYP2D61, CYP2D63, CYP2D64, CYP2D65, CYP2D66, CYP2D681; venlafaxine; agitation, Alcohol-Related Disorders, cardiotoxicity, Depression, Depressive Disorder, Depressive Disorder, Major, Drug Toxicity, dysphoria, Edema, Nausea, Obsessive-Compulsive Disorder, Tachycardia. Available at: [Link]
-
Wang, X. R., et al. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. General Psychiatry, 31(3), e100039. Available at: [Link]
-
ResearchGate. (2025). Conducting Therapeutic Drug Monitoring of Venlafaxine in the Context of Individualization of Pharmacotherapy for Depression | Request PDF. Available at: [Link]
-
Journal for Clinical Studies. (n.d.). Regulatory FDA Raises the Bar in Bioanalytical Method Validation. Available at: [Link]
-
Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 47(5), 909-919. Available at: [Link]
-
Preskorn, S. H., et al. (2010). Cytochrome P450 2D6 Phenotype Predicts Antidepressant Efficacy of Venlafaxine: A Secondary Analysis of 4 Studies in Major Depressive Disorder. The Primary Care Companion to the Journal of Clinical Psychiatry, 12(2). Available at: [Link]
-
Systematic Reviews in Pharmacy. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Available at: [Link]
-
ild care foundation. (2009). Depressive effect of an antidepressant: therapeutic failure of venlafaxine in a case lacking CYP2D6 activity. Available at: [Link]
-
Li, Y., et al. (2025). Therapeutic Drug Monitoring for Individualized Antidepressant Treatment. Drug Design, Development and Therapy. Available at: [Link]
-
Qin, F., et al. (2010). Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. Journal of Chromatography B, 878(7-8), 689-694. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fda.gov [fda.gov]
- 3. CYP2D6 polymorphism and clinical effect of the antidepressant venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. ildcare.nl [ildcare.nl]
- 7. [Therapeutic drug monitoring of antidepressants: Why venlafaxine is the most monitored drug? A review of literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deuterated Standards & Retention Time Shifts
Welcome to the technical support center for addressing retention time (RT) shifts in chromatography using deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and reproducible chromatographic separations. Here, we move beyond simple procedural lists to explain the underlying causes of RT shifts and provide a robust framework for their diagnosis and correction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding retention time instability and the role of deuterated standards.
Q1: What exactly is a retention time shift?
A retention time shift is any deviation in the elution time of a target analyte from its expected or historical value in a chromatographic run. These shifts can be gradual (drift over a sequence of injections), sudden (a step-change), or random, and they can compromise both qualitative identification and quantitative accuracy.
Q2: Why are deuterated standards considered the "gold standard" for internal standards in LC-MS?
Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1][2] This substitution results in a compound that is chemically and physically almost identical to the analyte of interest.[2][3] Consequently, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization.[2][4] Because they co-elute with the analyte, they experience the same sources of variability, allowing for effective normalization.[1] The mass difference allows a mass spectrometer to distinguish between the analyte and the standard.[1]
Q3: Can a deuterated standard perfectly correct for any retention time shift?
While highly effective, it's not a magic bullet. Deuterated standards are excellent at correcting for shifts caused by variations in flow rate, mobile phase composition, and temperature because both the analyte and the standard are affected similarly. However, they may not fully compensate for issues related to the stationary phase (column degradation) if the interaction of the deuterated standard with the column chemistry differs slightly from the analyte. Furthermore, a significant retention time shift, even if correctable, often indicates an underlying system health problem that should be investigated.[5][6]
Q4: I've noticed my deuterated standard elutes slightly before my analyte. Is this normal?
Yes, this is a known phenomenon in reversed-phase chromatography.[7][8] The substitution of hydrogen with the larger deuterium atom can lead to minor changes in the molecule's hydrophobicity, often causing the deuterated analog to elute slightly earlier.[7] While ideal co-elution is the goal, a small, consistent separation is often acceptable as long as the two peaks are subject to the same chromatographic conditions.[7][8] In some cases, using a column with slightly lower resolution can promote better peak overlap.[7]
Part 2: In-Depth Troubleshooting Guide
When retention time shifts occur, a systematic approach is crucial for rapid and effective resolution. This guide provides a logical workflow from diagnosis to correction.
Step 1: Diagnose the Nature of the Shift
Before touching the instrument, characterize the problem. A proper diagnosis will guide your troubleshooting efforts efficiently.
-
Calculate the Retention Time Ratio (RTR): For all peaks of interest, calculate the RTR to understand the pattern of the shift.[9]
-
RTR = (Retention Time in Original/Good Chromatogram) / (Retention Time in Problematic Chromatogram)
-
-
Analyze the RTR Pattern: The pattern of the RTR values across different peaks provides critical clues.[9]
| RTR Pattern | Likely Root Cause Category | Explanation |
| Constant for All Peaks | Flow Rate / Pumping Issue | A change in flow rate will affect all compounds proportionally. A lower flow rate increases RT, and a higher flow rate decreases it.[9] |
| Trending (Increasing/Decreasing with RT) | Mobile Phase Composition or Temperature Issue | A change in the gradient profile (%B) or column temperature will have a more pronounced effect on later-eluting peaks.[9] |
| Random / No Discernible Trend | Selectivity Change (pH, Stationary Phase) | This suggests a chemical change in the system, such as incorrect mobile phase pH, column degradation, or a contaminated stationary phase.[9] |
Step 2: The Troubleshooting Workflow
Based on your diagnosis, follow this workflow to pinpoint the exact cause.
A. Investigating Flow Rate Issues (Constant RTR)
-
Check for Leaks: Even minuscule leaks that don't drip can cause flow rate fluctuations.[6][10] Carefully inspect all fittings, pump seals, and the injector port.
-
Verify Pump Performance: Ensure pump check valves are functioning correctly and that pump seals are not worn.[5] Inadequate mobile phase degassing can also lead to flow instability.[5]
-
Manually Check Flow Rate: As a definitive check, disconnect the column and collect the mobile phase into a graduated cylinder for a set time to verify the pump is delivering the correct flow rate.[6]
B. Investigating Mobile Phase & Temperature Issues (Trending RTR)
-
Mobile Phase Preparation: Inaccuracies in mobile phase preparation, especially the ratio of organic to aqueous solvents, can cause significant shifts.[10] Volatilization of organic components or pH-modifying additives (like TFA or formic acid) can also alter the mobile phase over time.[6]
-
Column Temperature: Fluctuations in the column oven temperature will directly impact retention times.[5][11] Verify that the column compartment is set to and maintaining the correct temperature.
C. Investigating Selectivity Issues (Random RTR)
-
Mobile Phase pH: For ionizable compounds, small shifts in mobile phase pH can dramatically alter retention. Ensure buffers are correctly prepared and within their effective buffering range.[10]
-
Column Health: Column fouling from sample matrix components or stationary phase degradation over time can alter the column's chemistry and, therefore, its selectivity.[5] Consider flushing the column or replacing it if it is old or has been exposed to many complex samples.
-
Sample Diluent: A mismatch between the sample diluent and the initial mobile phase composition can cause peak shape issues and RT shifts.[5]
Part 3: Protocol for Implementing Deuterated Standards
The primary role of a deuterated internal standard (IS) is to compensate for variations that occur during sample processing and analysis.[2] Its near-identical chemical properties ensure it tracks the analyte through extraction, chromatography, and ionization.[4]
Protocol: Using a Deuterated IS to Correct for RT Shifts
This protocol outlines the steps for incorporating a deuterated standard to ensure data integrity despite minor system fluctuations.
1. Selection of the Deuterated Standard:
-
Purity: Ensure high isotopic enrichment (≥98%) and chemical purity (>99%).[1]
-
Stability: Choose a standard where deuterium atoms are placed on chemically stable positions to prevent H/D exchange.[3]
-
Mass Shift: A mass difference of at least 3-4 Da from the analyte is recommended to prevent isotopic crosstalk.[3]
2. Preparation of the Internal Standard Spiking Solution:
-
Accurately prepare a stock solution of the deuterated standard in a suitable solvent.
-
Create a working spiking solution at a concentration that, when added to samples, will result in a response similar to the analyte at the mid-point of the calibration curve.[12]
3. Sample Preparation Workflow:
-
Crucial Step: Add a precise and consistent volume of the IS spiking solution to all samples, including calibration standards, quality controls (QCs), and unknowns, at the very beginning of the sample preparation process.[2][12] This ensures the IS corrects for variability in every subsequent step (e.g., extraction, evaporation, reconstitution).
4. Data Acquisition and Processing:
-
Set up the data acquisition method to monitor the mass-to-charge ratios (m/z) for both the analyte and the deuterated IS.
-
In the processing method, define the integration parameters for both peaks.
-
Crucially, the quantification should be based on the ratio of the analyte peak area to the IS peak area .
5. System Suitability and Validation:
-
Validation: During method validation, the performance of the IS must be thoroughly evaluated according to regulatory guidelines such as those from the FDA or ICH.[13][14][15] This includes assessing accuracy, precision, and linearity of the analyte/IS response ratio.
-
System Suitability: In routine analysis, monitor the absolute retention time and peak area of the deuterated standard in every run. While the analyte/IS ratio will correct for minor shifts, a large deviation in the IS retention time (>2-3% from the nominal value) or a drastic change in its area can indicate a significant system problem that warrants pausing the analysis and performing maintenance.
By integrating a deuterated internal standard into your workflow, you create a self-validating system that enhances the robustness and reliability of your quantitative data, providing confidence even in the face of minor instrumental drift.
References
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020). Crawford Scientific. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Online. [Link]
-
LC Troubleshooting—Retention Time Shift. (2019). Restek. [Link]
-
Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]
-
Retention Time shifts using deuterated internal standards. (2021). MacCoss Lab Software, University of Washington. [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]
-
Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times. (2022). LCGC International. [Link]
-
The LCGC Blog: Retention Shifts in HPLC. (2013). LCGC International. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. [Link]
-
Variations in GC–MS Response Between Analytes and Deuterated Analogs. (2014). ResearchGate. [Link]
-
LC Troubleshooting—Retention Time Shift. (2019). YouTube. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. [Link]
-
Why Does Retention Time Shift? | HPLC Tip. (2024). YouTube. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Ellutia. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2024). YouTube. [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (2015). PubMed Central, National Institutes of Health. [Link]
-
Are You Using The Internal Standard Method In A Right Way? (2024). Welch Materials, Inc. [Link]
-
Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (2004). PubMed, National Institutes of Health. [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S. Food and Drug Administration. [Link]
-
USFDA. Guidance for Industry: Bioanalytical Method Validation. (2018). ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fda.gov [fda.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. nebiolab.com [nebiolab.com]
- 5. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. s27415.pcdn.co [s27415.pcdn.co]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide to Overcoming Ion Suppression in Venlafaxine ESI-MS Analysis
Welcome to the comprehensive resource for researchers, scientists, and drug development professionals encountering ion suppression during the electrospray ionization mass spectrometry (ESI-MS) analysis of venlafaxine. This guide is designed to provide not only troubleshooting steps but also a deep, mechanistic understanding of why these issues occur and how to systematically resolve them, ensuring the integrity and accuracy of your bioanalytical data.
The Challenge: Understanding Ion Suppression in ESI-MS
Ion suppression is a significant matrix effect in liquid chromatography-mass spectrometry (LC-MS) that can compromise the accuracy, precision, and sensitivity of quantitative analyses. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte, in this case, venlafaxine, leading to a decreased signal intensity.[1] It's crucial to understand that even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a challenge as it occurs during the initial ionization process.[2]
The "matrix" encompasses all components within a sample apart from the analyte of interest, including salts, proteins, lipids, and other endogenous compounds. During the ESI process, these matrix components can compete with venlafaxine for the limited available charge on the surface of the ESI droplets, thereby reducing the efficiency of venlafaxine's ionization. Another proposed mechanism involves changes in the physical properties of the droplet, such as increased viscosity and surface tension due to high concentrations of interfering compounds, which hinders solvent evaporation and the analyte's transition into the gas phase.[2]
Troubleshooting Guide: A Symptom-to-Solution Approach
This section is structured to address common issues encountered during venlafaxine analysis in a question-and-answer format, providing actionable solutions grounded in scientific principles.
Q1: My venlafaxine signal is unexpectedly low and inconsistent across different plasma samples. How can I confirm if ion suppression is the cause?
A1: Low and variable analyte signals are classic indicators of ion suppression. To confirm this, you need to identify the retention time window where suppression occurs. The most direct method is a post-column infusion experiment .
Experimental Protocol: Identifying Ion Suppression Zones via Post-Column Infusion
Objective: To pinpoint the retention times at which matrix components cause a decrease in the venlafaxine signal.
Methodology:
-
Prepare a standard solution of venlafaxine in a solvent compatible with your mobile phase.
-
Set up a post-column infusion: Using a syringe pump, continuously introduce the venlafaxine solution into the mobile phase stream between the analytical column and the mass spectrometer's ESI source via a 'T' connector.
-
Establish a stable baseline: Allow the infused venlafaxine signal to stabilize, creating a consistent baseline response.
-
Inject a blank matrix sample: Inject a blank plasma sample that has undergone your standard sample preparation procedure.
-
Monitor the signal: A significant dip in the stable baseline signal indicates a region of ion suppression.[3]
Q2: I've confirmed that ion suppression is occurring. What is the most effective first step to mitigate it?
A2: The most impactful initial step is to optimize your sample preparation protocol. The goal is to remove as many interfering matrix components as possible before the sample is introduced into the LC-MS system.[1]
Here's a comparison of common sample preparation techniques and their effectiveness in reducing ion suppression:
| Sample Preparation Technique | Principle | Efficacy in Reducing Ion Suppression | Considerations |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to precipitate proteins. | Low to Moderate. While simple and fast, it often leaves behind significant amounts of phospholipids and other small molecules that are major contributors to ion suppression.[2] | Prone to significant matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. Venlafaxine, being a basic compound, can be efficiently extracted. | Good. Generally provides cleaner extracts than PPT by removing many polar interferences.[2] | Requires careful solvent selection and can be more time-consuming. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution with a suitable solvent. | Excellent. Offers the highest degree of selectivity and provides the cleanest extracts, significantly minimizing ion suppression.[1][4] | Requires method development to select the appropriate sorbent and elution conditions. |
Recommendation: For robust venlafaxine analysis, transitioning from a simple protein precipitation method to a more selective technique like LLE or, ideally, SPE is highly recommended.[2][4]
Experimental Protocol: Solid-Phase Extraction (SPE) for Venlafaxine from Plasma
Objective: To selectively extract venlafaxine from a plasma matrix, thereby reducing ion suppression.
Methodology:
-
Select an appropriate SPE cartridge: A mixed-mode cation exchange cartridge is often suitable for basic compounds like venlafaxine.
-
Condition the cartridge: Wash the cartridge with methanol followed by water to activate the sorbent.
-
Load the sample: Load the pre-treated plasma sample (e.g., diluted with a weak acid) onto the cartridge.
-
Wash the cartridge: Use a weak organic solvent to wash away interfering compounds.
-
Elute the analyte: Elute venlafaxine using a solvent mixture containing a base (e.g., ammonium hydroxide in methanol) to neutralize the charge interaction with the sorbent.
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Q3: I've improved my sample preparation, but I still observe some ion suppression. What's the next step?
A3: The next crucial step is to optimize your chromatographic separation . The goal is to chromatographically resolve venlafaxine from any remaining co-eluting matrix components.[3][5]
Strategies for Chromatographic Optimization:
-
Modify the Gradient Profile: Adjusting the mobile phase gradient can alter the elution profile of both venlafaxine and interfering compounds. Often, a shallower gradient can improve resolution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can significantly change the selectivity of the separation.[2]
-
Adjust Mobile Phase pH: For a basic compound like venlafaxine, ensuring the mobile phase pH is at least two units below its pKa will keep it in its ionized form, which can improve peak shape and retention on a reversed-phase column.[4]
-
Select a Different Column Chemistry: If resolution is still an issue, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a biphenyl phase) to achieve a different separation selectivity.
Q4: Are there any mobile phase additives I should be cautious about when analyzing venlafaxine?
A4: Yes, certain mobile phase additives can significantly contribute to ion suppression. While they may improve chromatography, they can be detrimental to ESI-MS sensitivity.
-
Trifluoroacetic Acid (TFA): Although a common ion-pairing agent, TFA is known to cause severe ion suppression in positive ESI mode.[4] The trifluoroacetate anion can form strong ion pairs with positively charged analytes like venlafaxine, neutralizing them and preventing their efficient ionization.[4] If an acid is needed, formic acid is generally a much better choice for ESI-MS applications.[2]
-
Non-volatile Buffers: Buffers like phosphate should be avoided as they can precipitate in the ESI source, leading to contamination and signal suppression.[2] Volatile buffers such as ammonium formate or ammonium acetate are preferred.
Q5: Can I adjust the mass spectrometer's parameters to reduce ion suppression?
A5: While less impactful than sample preparation and chromatography, some instrumental parameters can be optimized.[3]
-
Cone Voltage (or Declustering Potential): Optimizing the cone voltage can sometimes help to dissociate weakly bound adducts that may be suppressing the analyte signal.[4]
-
Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can be a viable strategy, as APCI is generally less susceptible to ion suppression.[2]
-
Flow Rate: Reducing the flow rate to the nano-flow regime can sometimes reduce ion suppression by creating smaller, more highly charged droplets.[2] However, this may not be practical for high-throughput analyses.[2]
Frequently Asked Questions (FAQs)
Q: Is it possible for the column itself to cause ion suppression? A: Yes, column bleed, which is the hydrolysis of the stationary phase, can release compounds that cause ion suppression or enhancement.[6] This is more common with certain types of columns, and using columns with more stable stationary phases, such as those based on ethylene-bridged hybrid particles, can minimize this effect.[6]
Q: How do I compensate for ion suppression if I cannot completely eliminate it? A: The most effective way to compensate for unavoidable ion suppression is by using a stable isotope-labeled internal standard (SIL-IS) for venlafaxine (e.g., venlafaxine-d6). A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for an accurate ratio-based quantification.
Q: Can diluting my sample extract help reduce ion suppression? A: Yes, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[7] However, this approach is limited by the sensitivity of your instrument and may not be feasible for trace-level analysis.[7]
Q: Where in the chromatogram is ion suppression most likely to occur? A: Ion suppression is often most pronounced at two regions of the chromatogram: the solvent front, where unretained and highly polar compounds elute, and at the end of a gradient, where strongly retained, often lipophilic compounds are eluted from the column.[2] It is advisable to adjust your chromatography so that venlafaxine elutes in a "clean" region of the chromatogram.[2]
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. OMICS International. Available at: [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. Available at: [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC North America. Available at: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labcompare. Available at: [Link]
-
Ion suppression in mass spectrometry. Semantic Scholar. Available at: [Link]
-
High performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method for simultaneous determination of venlafaxine and its three metabolites in human plasma. PubMed. Available at: [Link]
-
(PDF) Development of a LC-MS/MS for Quantification of Venlafaxine in Human Plasma and Application to Bioequivalence Study in healthy Korean Subjects. ResearchGate. Available at: [Link]
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. National Center for Biotechnology Information. Available at: [Link]
-
Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available at: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. ACS Publications. Available at: [Link]
-
Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. labscievents.pittcon.org [labscievents.pittcon.org]
- 6. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Mobile Phase Optimization for O-desmethylvenlafaxine Separation
Welcome to our dedicated technical support guide for the chromatographic separation of O-desmethylvenlafaxine (ODV). This resource is designed for researchers, analytical scientists, and drug development professionals who are working on developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for this critical active metabolite of venlafaxine. Here, you will find in-depth answers to common questions and troubleshooting scenarios, grounded in scientific principles and practical laboratory experience. Our goal is to empower you to overcome challenges in your analysis, from initial mobile phase selection to fine-tuning for optimal peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate O-desmethylvenlafaxine?
A foundational understanding of O-desmethylvenlafaxine's chemical properties is paramount for selecting an appropriate mobile phase. ODV is a polar, ionizable compound with two key functional groups: a phenolic hydroxyl group and a tertiary amine. The predicted pKa for the tertiary amine is approximately 10.04, while the phenolic group's pKa is also around 10. This means that the molecule's charge state is highly dependent on the mobile phase pH.[1]
For reversed-phase HPLC, a common and effective starting point is a combination of a buffered aqueous phase and an organic modifier. A typical initial mobile phase composition would be:
-
Aqueous Phase: A 20-50 mM phosphate buffer is a robust choice for UV detection methods.[2] For LC-MS applications, volatile buffers like ammonium acetate or formic acid are necessary to avoid source contamination.[3]
-
Organic Modifier: Acetonitrile is frequently the preferred organic solvent due to its lower viscosity and UV cutoff, which often results in sharper peaks and better baseline stability.[4] Methanol is a viable alternative and can offer different selectivity.
-
Initial Ratio: A starting ratio of 70:30 (Aqueous:Organic) is a reasonable starting point for an isocratic elution.[5]
This initial condition provides a good balance of polarity to retain and elute ODV on a C18 or C8 column.
Q2: How does mobile phase pH affect the retention and peak shape of O-desmethylvenlafaxine?
The pH of the mobile phase is arguably the most critical parameter for controlling the retention and peak shape of ionizable compounds like ODV.[6] Since ODV has both a basic tertiary amine (pKa ~10.04) and an acidic phenolic group (pKa ~10), its net charge changes significantly with pH.
-
At low pH (e.g., pH 2-4): The tertiary amine will be protonated (positively charged), while the phenolic group will be neutral. This makes the molecule more polar, leading to earlier elution in reversed-phase chromatography. Operating at a low pH, typically 2 pH units below the pKa of the basic group, can also help to suppress undesirable interactions with residual silanols on the silica-based stationary phase, leading to improved peak symmetry.[7][8]
-
At mid-range pH (e.g., pH 5-8): The tertiary amine remains protonated. As the pH approaches the pKa of the silanol groups on the stationary phase, there can be increased secondary interactions, potentially leading to peak tailing.[9]
-
At high pH (e.g., pH > 9): The tertiary amine starts to become deprotonated (neutral), increasing its hydrophobicity and leading to longer retention. However, conventional silica-based columns are often not stable at high pH. The use of hybrid or specialized high-pH stable columns is required for this approach.
The following diagram illustrates the relationship between mobile phase pH and the ionization state of O-desmethylvenlafaxine.
Caption: Effect of pH on O-desmethylvenlafaxine's ionization and retention.
Q3: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol are suitable organic modifiers for the separation of ODV, and the choice can influence selectivity and resolution.[4]
| Feature | Acetonitrile | Methanol | Rationale for O-desmethylvenlafaxine |
| Elution Strength | Stronger | Weaker | Acetonitrile generally leads to shorter retention times.[10] |
| Selectivity | Different selectivity due to its aprotic nature. | Can engage in hydrogen bonding, offering different selectivity. | If separating ODV from its parent drug, venlafaxine, or other metabolites, switching between these solvents can alter the elution order and improve resolution. |
| Viscosity | Lower viscosity, leading to lower backpressure. | Higher viscosity, resulting in higher backpressure. | Lower backpressure with acetonitrile is advantageous, especially with smaller particle columns or higher flow rates. |
| UV Cutoff | ~190 nm | ~205 nm | Acetonitrile is preferred for low-wavelength UV detection to minimize baseline noise.[4] |
Recommendation: Start with acetonitrile. If you face challenges with co-elution or need to alter the selectivity, trying methanol or a ternary mixture of water, acetonitrile, and methanol can be a powerful optimization strategy.[11]
Q4: When should I choose gradient elution over isocratic elution?
The choice between isocratic and gradient elution depends on the complexity of your sample and your analytical goals.
-
Isocratic Elution:
-
Best for: Simple mixtures, such as analyzing the bulk drug or a simple formulation. It is also well-suited for routine quality control where simplicity and reproducibility are key.[5]
-
Advantages: Simpler method, no need for column re-equilibration between injections, which can save time in a sequence.
-
Disadvantages: May not effectively separate compounds with a wide range of polarities. Late-eluting peaks can become broad.
-
-
Gradient Elution:
-
Best for: Complex samples, such as plasma, serum, or whole blood, where ODV needs to be separated from endogenous components and potentially other drugs.[3] Also useful when analyzing ODV along with its parent compound, venlafaxine, and other metabolites which may have different polarities.
-
Advantages: Can separate complex mixtures with varying polarities, often results in sharper peaks for later-eluting compounds, and can shorten the overall run time for complex samples.[12]
-
Disadvantages: Requires a pump capable of delivering a precise gradient. A re-equilibration step is needed at the end of each run, which can increase the total injection-to-injection time.
-
Troubleshooting Guide
Problem 1: My O-desmethylvenlafaxine peak is tailing.
Peak tailing is a common issue when analyzing basic compounds like ODV and is often caused by secondary interactions with the stationary phase.[9][13]
Possible Causes & Solutions:
-
Silanol Interactions: The tertiary amine on ODV can interact with acidic silanol groups on the surface of the silica-based stationary phase.
-
Solution 1: Lower the Mobile Phase pH: Adjust the pH to be between 2.5 and 3.5. This protonates the silanol groups, minimizing their ability to interact with the protonated ODV.[8]
-
Solution 2: Use a Modern, End-capped Column: High-purity, end-capped C18 or C8 columns have fewer accessible silanol groups, significantly reducing peak tailing for basic compounds.[13]
-
Solution 3: Add a Competing Base (Use with Caution): In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to occupy the active silanol sites. However, this can shorten column lifetime and is less common with modern columns.[14]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Void: Buildup of sample matrix on the column frit or a void at the column inlet can distort peak shape.
-
Solution: First, try flushing the column with a strong solvent. If that fails, try reversing the column (if the manufacturer allows) and flushing it. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[7]
-
The following workflow provides a systematic approach to diagnosing and resolving peak tailing issues.
Caption: Troubleshooting workflow for O-desmethylvenlafaxine peak tailing.
Problem 2: I'm not getting enough resolution between O-desmethylvenlafaxine and venlafaxine (or other metabolites/impurities).
Poor resolution requires a systematic optimization of the mobile phase and other chromatographic parameters.
Optimization Strategies:
-
Adjust Organic Modifier Percentage:
-
Action: Systematically vary the percentage of acetonitrile or methanol in your mobile phase. A 10% change in the organic modifier can cause a 2-3 fold change in retention, which can significantly impact resolution.[15]
-
Rationale: Changing the solvent strength alters the retention of compounds differently based on their hydrophobicity, thus affecting selectivity.
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, switch to methanol, or vice-versa.
-
Rationale: Acetonitrile and methanol have different chemical properties and interact with analytes and the stationary phase differently, leading to changes in selectivity.[4] This can sometimes reverse the elution order and resolve co-eluting peaks.
-
-
Optimize Mobile Phase pH:
-
Action: Make small, controlled adjustments to the mobile phase pH (e.g., in 0.2 unit increments).
-
Rationale: Since ODV and related compounds are ionizable, even minor changes in pH can alter their retention times and potentially improve resolution. Be sure to operate within a pH range that is stable for your column.
-
-
Consider a Ternary Mobile Phase:
-
Action: Use a mixture of water, acetonitrile, and methanol.
-
Rationale: A ternary mixture combines the selectivity advantages of both organic modifiers and can provide unique separation characteristics that are not achievable with a binary mobile phase.[11]
-
Problem 3: My retention times are drifting or are not reproducible.
Retention time instability can invalidate your results. The mobile phase is a common culprit.
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation:
-
Unstable Mobile Phase pH:
-
Solution: Ensure your buffer has sufficient capacity and that its pKa is close to the desired mobile phase pH. If the pH is not stable, retention times for ionizable compounds like ODV will drift.
-
-
Evaporation of Organic Modifier:
-
Solution: Keep your mobile phase reservoirs covered to prevent the more volatile organic component from evaporating, which would change the mobile phase composition and increase retention times.
-
-
Column Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Experimental Protocols
Protocol 1: Preparation of a Phosphate-Buffered Mobile Phase (pH 3.0)
This protocol is suitable for UV-based HPLC methods.
-
Prepare the Aqueous Buffer:
-
Weigh out the appropriate amount of potassium dihydrogen phosphate (KH2PO4) to make a 50 mM solution in HPLC-grade water (e.g., 6.8 g per 1 L).
-
Dissolve the salt completely.
-
Adjust the pH to 3.0 using a solution of phosphoric acid.
-
Filter the buffer through a 0.45 µm or 0.22 µm membrane filter.
-
-
Prepare the Mobile Phase:
-
Measure the desired volumes of the filtered aqueous buffer and HPLC-grade acetonitrile (e.g., 700 mL of buffer and 300 mL of acetonitrile for a 70:30 mixture).
-
Combine the two solutions and mix thoroughly.
-
Degas the final mobile phase using sonication or vacuum degassing before use.
-
Protocol 2: Preparation of a Volatile Mobile Phase for LC-MS (pH 3.0)
This protocol is suitable for LC-MS applications where non-volatile salts must be avoided.
-
Prepare the Aqueous Phase:
-
Add 0.1% (v/v) formic acid to HPLC-grade water (e.g., 1 mL of formic acid to 999 mL of water). This will typically result in a pH of around 2.7-3.0.
-
-
Prepare the Organic Phase:
-
Add 0.1% (v/v) formic acid to HPLC-grade acetonitrile.
-
-
Mobile Phase Composition:
-
Use these two solutions as your mobile phase A (aqueous) and B (organic) for either isocratic or gradient elution.
-
Degas both solutions before placing them on the instrument.
-
References
- Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices.
- Waschgler, R., Moll, W., König, P., & Conca, A. (2004). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. International journal of clinical pharmacology and therapeutics, 42(12), 724–728.
- van der Nagel, B. C., Verscheijden, L. F. M., van der Woude, H., & van den Heuvel, J. J. M. (2014). Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. Bioanalysis, 6(5), 629–640.
-
Phenomenex Inc. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
- Li, J., Li, X., Zhang, T., & Zhang, Y. (2022).
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Calibration curves of venlafaxine and O-desmethylvenlafaxine in plasma. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Desvenlafaxine. PubChem Compound Database. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Pharmaguideline. (2011). Guideline for Preparation of Mobile Phase Required for HPLC. Retrieved from [Link]
- Prieto, J. A., Alonso, R. M., Jiménez, R. M., & Blanco, A. (2001). Influence of the organic modifier of the mobile phase on the chromatographic separation of quinapril and quinaprilat.
- Singh, S. S., Shah, H., Gupta, S., Jain, M., & Singh, P. (2014). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Journal of Analytical Science and Technology, 5(1), 19.
-
YMC. (n.d.). Preparation of Mobile Phase for HPLC. Retrieved from [Link]
- Iqbal, M., Ezzeldin, E., Al-Rashood, K. A., & Asiri, Y. A. (2020). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences, 56.
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]
- Reddy, G. S., Reddy, S. P., & Reddy, P. J. (2012). LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine. Journal of Pharmaceutical Analysis, 2(4), 265-271.
-
Welch Materials. (n.d.). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Venlafaxine. PubChem Compound Database. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Isocratic v. Gradient. Retrieved from [Link]
-
Phenomenex Inc. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
- Al-Odaini, N. A., Al-Haddad, A. M., Al-Kahtani, A. A., & El-Shahat, M. F. (2020). Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. Molecules, 25(17), 3848.
-
ResearchGate. (n.d.). Optimization Strategies in RP-HPLC. Retrieved from [Link]
-
LCGC International. (2002). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]
- de Castro, A., Concheiro, M., Quintela, O., Cruz, A., & López-Rivadulla, M. (2007). Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 565–574.
-
Shimadzu. (n.d.). Preparing the Mobile Phases. Retrieved from [Link]
- Borbás, E., Balogh, G. T., Tihanyi, K., & Gáspár, R. (2014). Phenolic Esters of O-Desmethylvenlafaxine with Improved Oral Bioavailability and Brain Uptake. Molecules, 19(11), 17799-17811.
-
MAC-MOD Analytical, Inc. (n.d.). Exploiting the Powerful Advantage of Chromatographic Selectivity in HPLC Method Development. Retrieved from [Link]
-
Separation Science. (2024). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Retrieved from [Link]
- Sharma, V. K., & Rao, S. S. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 2(1), 1-8.
-
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
Sources
- 1. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. agilent.com [agilent.com]
- 13. chromtech.com [chromtech.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 17. nacalai.com [nacalai.com]
Technical Support Center: Analysis of Venlafaxine and its Metabolites
A Guide to Preventing In-Source Fragmentation in LC-MS/MS Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the LC-MS/MS analysis of venlafaxine and its metabolites. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, moving beyond simple procedural steps to explain the "why" behind experimental choices. This resource will help you troubleshoot and prevent in-source fragmentation, ensuring the accuracy and reliability of your analytical data.
The Challenge: In-Source Fragmentation of Venlafaxine Metabolites
Venlafaxine is extensively metabolized in vivo, primarily to O-desmethylvenlafaxine (ODV), which is also pharmacologically active. Other significant metabolites include N-desmethylvenlafaxine (NDV), N,O-didesmethylvenlafaxine (NODV), and venlafaxine N-oxide. The structural similarities and potential for in-source fragmentation (ISF) of these compounds present a considerable analytical challenge.
In-source fragmentation, the unintended fragmentation of an analyte in the ion source of a mass spectrometer before entering the mass analyzer, can lead to inaccurate quantification and misidentification of metabolites.[1] This phenomenon is particularly problematic for compounds like venlafaxine and its metabolites, which possess functional groups susceptible to facile fragmentation under certain ESI conditions.
This guide will provide a comprehensive overview of the causes of in-source fragmentation in venlafaxine analysis and offer practical solutions to mitigate its effects.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for venlafaxine analysis?
A1: In-source fragmentation (ISF) is the decomposition of ions within the ion source of a mass spectrometer.[1] This occurs when excess energy is transferred to the analyte molecules during the ionization process, causing them to break apart before they are mass analyzed. For venlafaxine and its metabolites, this can lead to the signal of one metabolite being artificially inflated by the fragmentation of another. For example, the N-oxide metabolite can lose an oxygen atom, potentially interfering with the measurement of the parent drug or other metabolites.
Q2: Which venlafaxine metabolites are most susceptible to in-source fragmentation?
A2: While all venlafaxine metabolites can undergo some degree of in-source fragmentation, venlafaxine N-oxide is particularly prone to this phenomenon. N-oxides are known to be thermally labile and can easily lose an oxygen atom (-16 Da) in the heated electrospray source. Other metabolites with susceptible bonds, such as the bond between the cyclohexanol ring and the ethylamine side chain, can also fragment under suboptimal source conditions.
Q3: How can I identify if in-source fragmentation is occurring in my analysis?
A3: There are several indicators of in-source fragmentation:
-
Appearance of fragment ions in the full scan (MS1) spectrum: You may observe ions at m/z values corresponding to known fragment ions of your target analytes.
-
Poor reproducibility of metabolite ratios: If the ratio of a parent drug to its metabolite varies significantly between runs, it could be due to inconsistent in-source fragmentation.
-
Unexpectedly high response for a particular fragment ion: If a fragment ion's intensity is unusually high, it might be originating from the in-source fragmentation of a more abundant precursor.
-
Systematic investigation: A systematic way to check for ISF is to infuse a pure standard of the suspected parent molecule and monitor for the appearance of fragment ions as you incrementally increase the cone/declustering voltage or source temperature.
Troubleshooting Guide: Step-by-Step Mitigation of In-Source Fragmentation
Preventing in-source fragmentation is crucial for accurate and reliable quantification. The following troubleshooting guide provides a systematic approach to optimizing your LC-MS/MS method.
Step 1: Optimization of Ion Source Parameters
The key to preventing in-source fragmentation lies in a careful and systematic optimization of the ion source parameters. The goal is to use the minimum energy required to efficiently ionize the analytes while minimizing their fragmentation.
Protocol for Optimizing Source Parameters:
-
Prepare a standard solution: Infuse a solution of the parent drug (venlafaxine) and each of its metabolites individually into the mass spectrometer using a syringe pump.
-
Start with gentle conditions: Begin with low cone/declustering/fragmentor voltage and a moderate source temperature.
-
Monitor the precursor ion: In full scan mode, monitor the intensity of the protonated molecule [M+H]+ for each analyte.
-
Incrementally increase cone/declustering voltage: Gradually increase the cone voltage in small increments (e.g., 5-10 V) and observe the intensity of the [M+H]+ ion and the appearance of any fragment ions. The optimal cone voltage will be the value that provides the maximum intensity for the precursor ion with minimal to no appearance of fragment ions.
-
Optimize source temperature: Once the optimal cone voltage is determined, repeat the process by varying the source temperature. High temperatures can promote thermal degradation, especially for labile metabolites like venlafaxine N-oxide. Find a balance between efficient desolvation and minimal fragmentation.
-
Fine-tune other parameters: Adjust nebulizer and drying gas flows to ensure stable and efficient spray formation.
Typical Optimized Source Parameters for Venlafaxine Analysis:
| Parameter | Typical Range | Recommendation |
| Cone/Declustering Voltage | 20 - 60 V | Start low and empirically determine the optimal voltage for each analyte. |
| Source Temperature | 100 - 400 °C | Use the lowest temperature that allows for efficient desolvation to minimize thermal degradation. |
| Nebulizer Gas Flow | Instrument Dependent | Optimize for a stable spray. |
| Drying Gas Flow | Instrument Dependent | Optimize for efficient solvent evaporation. |
Disclaimer: These are general ranges. The optimal parameters are highly instrument-dependent and must be determined empirically.
Step 2: Understanding and Predicting Fragmentation Pathways
Knowledge of the fragmentation pathways of venlafaxine and its metabolites is essential for identifying potential interferences and for setting up appropriate MRM transitions.
Venlafaxine Metabolic Pathway
Caption: Major metabolic pathways of venlafaxine.
Common Fragmentation Patterns:
The primary fragmentation of venlafaxine and its desmethylated metabolites in positive ion mode involves the cleavage of the bond between the cyclohexanol ring and the ethylamine side chain, leading to a characteristic fragment ion.
Caption: Common fragmentation pathways for venlafaxine, ODV, and venlafaxine N-oxide.
MRM Transitions for Venlafaxine and its Metabolites:
The following table provides a summary of commonly used MRM transitions for the analysis of venlafaxine and its major metabolites. It is highly recommended to optimize the collision energy for each transition on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Venlafaxine | 278.2 | 58.1 | [2] |
| 278.3 | 121.1 | ||
| O-Desmethylvenlafaxine (ODV) | 264.2 | 58.1 | [2] |
| 264.3 | 107.1 | ||
| N-Desmethylvenlafaxine (NDV) | 264.2 | 44.1 | |
| N,O-Didesmethylvenlafaxine (NODV) | 250.2 | 44.1 | [3] |
| Venlafaxine N-Oxide | 294.2 | 58.1 | |
| 294.2 | 278.2 (In-source fragment) |
Step 3: Chromatographic Separation
While optimizing mass spectrometry parameters is crucial, good chromatographic separation is your first line of defense against interferences, including those from in-source fragmentation.
-
Separate Isobaric Metabolites: O-desmethylvenlafaxine and N-desmethylvenlafaxine are isobaric (have the same nominal mass). Therefore, they must be chromatographically resolved to be distinguished and accurately quantified.
-
Resolve Metabolites from the Parent Drug: Ensure baseline separation between venlafaxine and its metabolites to prevent any potential overlap of signals, which could be exacerbated by in-source fragmentation.
-
Method Development: A C18 column is commonly used for the separation of venlafaxine and its metabolites. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically effective.
Case Study: The Impact of In-Source Fragmentation on a Bioequivalence Study
A bioequivalence study comparing a generic and a brand-name formulation of venlafaxine reported inconsistent results for the O-desmethylvenlafaxine (ODV) to venlafaxine ratio. An investigation revealed that high ion source temperatures were causing significant in-source fragmentation of venlafaxine, leading to an artificially high signal for a fragment ion that was isobaric with the product ion being monitored for ODV. By reducing the source temperature and re-optimizing the cone voltage, the in-source fragmentation was minimized, and the bioequivalence of the two formulations was successfully demonstrated. This case highlights the critical importance of controlling in-source fragmentation for accurate pharmacokinetic analysis.
Conclusion
The prevention of in-source fragmentation is a critical aspect of developing robust and reliable LC-MS/MS methods for the analysis of venlafaxine and its metabolites. By understanding the underlying principles of in-source fragmentation and systematically optimizing ion source parameters and chromatographic conditions, researchers can ensure the integrity of their data. This guide provides a framework for troubleshooting and method development, empowering you to overcome the analytical challenges associated with these important compounds.
References
-
Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 603–611. [Link]
- Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices.
- Fazli, A., Panigrahy, B. K., Kumar, V., & Singh, S. K. (2022). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports, 12(1), 1-13.
- Dziurkowska, E., & Wesołowski, M. (2012). Determination of venlafaxine and its metabolites in biological materials.
-
PubChem. (n.d.). N,O-Didesmethylvenlafaxine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chromatography Online. (2020, December 8). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. [Link]
-
N-nitrosamine analysis community. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. [Link]
- Broecke, E. V., Mulders, L. V., Paepe, E. D., Daminet, S., & Vanhaecke, L. (2024). Optimization and validation of metabolomics methods for feline urine and serum towards application in veterinary medicine. Analytica Chimica Acta, 1310, 342694.
- Giera, M., Aisporna, A., Uritboonthai, W., & Siuzdak, G. (2024). The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation.
-
PubChem. (n.d.). N,O-Didesmethylvenlafaxine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,O-Didesmethylvenlafaxine | C15H23NO2 | CID 3451347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Venlafaxine and O-desmethylvenlafaxine
Welcome to the technical support center for the chromatographic analysis of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for achieving optimal separation of these compounds. Here, we move beyond simple protocols to explain the underlying scientific principles that govern separation, empowering you to troubleshoot and develop robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating venlafaxine and O-desmethylvenlafaxine?
A1: The main challenge lies in their structural similarity. O-desmethylvenlafaxine is the demethylated metabolite of venlafaxine, resulting in a minor structural change but a noticeable increase in polarity. This subtle difference requires a well-optimized chromatographic method to achieve baseline resolution, which is critical for accurate quantification in complex matrices like plasma or serum.
Q2: What type of column is generally recommended for this separation?
A2: A reversed-phase C18 column is the most common and effective choice for separating venlafaxine and O-desmethylvenlafaxine.[1][2] The C18 stationary phase provides the necessary hydrophobicity to retain both compounds, allowing for their separation based on the slight polarity difference. For faster analysis, an Ultra-High-Performance Liquid Chromatography (UPLC) system with a sub-2 µm particle size C18 column can be employed.[3]
Q3: Is chiral separation necessary for routine analysis?
A3: For routine quantification in therapeutic drug monitoring or pharmacokinetic studies, chiral separation is not typically required. Venlafaxine is administered as a racemate, and its enantiomers exhibit different pharmacological activities.[4][5][6] However, unless the research objective is to study the stereoselective metabolism or action of the individual enantiomers, an achiral separation of venlafaxine and O-desmethylvenlafaxine is sufficient. Chiral separation requires specialized chiral stationary phases or chiral additives in the mobile phase.[4][7]
Q4: What detection method is most suitable?
A4: The choice of detector depends on the required sensitivity and the sample matrix.
-
UV Detection: UV detection at around 225-230 nm is a common, cost-effective method suitable for analyzing formulations or samples with higher concentrations.[8][9][10]
-
Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity, making it ideal for bioanalytical applications where concentrations in plasma or serum are low.[1][11][12]
-
Mass Spectrometry (MS/MS): Tandem mass spectrometry (LC-MS/MS) provides the highest sensitivity and specificity, making it the gold standard for bioanalysis, especially when dealing with complex matrices and very low analyte concentrations.[3][13][14]
Analyte Physicochemical Properties
Understanding the physicochemical properties of venlafaxine and O-desmethylvenlafaxine is fundamental to developing a successful separation method.
| Compound | Molecular Formula | pKa | logP | Key Structural Difference |
| Venlafaxine | C₁₇H₂₇NO₂ | 10.09 | 3.1 | Methoxy group on the phenyl ring.[15] |
| O-desmethylvenlafaxine | C₁₆H₂₅NO₂ | ~9.5 (estimated) | 2.5 (estimated) | Hydroxyl group on the phenyl ring (more polar).[16] |
Note: pKa and logP values can vary slightly depending on the estimation method.
The pKa value indicates that both compounds are basic and will be positively charged at acidic pH. This is a critical factor in controlling their retention and peak shape in reversed-phase chromatography. The lower logP of O-desmethylvenlafaxine confirms its higher polarity compared to venlafaxine.
Troubleshooting Guide
This section addresses common issues encountered during the separation of venlafaxine and O-desmethylvenlafaxine in a question-and-answer format.
dot
Caption: Troubleshooting workflow for common HPLC issues.
Q: I am seeing poor resolution between the venlafaxine and O-desmethylvenlafaxine peaks. What should I do?
A: Poor resolution is typically due to insufficient separation between the two analytes. Here’s how to address it:
-
Decrease the Organic Content of the Mobile Phase: A lower percentage of acetonitrile or methanol will increase the retention time of both compounds, providing more time for the column to separate them.
-
Adjust the Mobile Phase pH: Since both are basic compounds, a mobile phase pH between 3 and 7 is generally effective. At this pH, they will be in their protonated (charged) form, which can improve interaction with the stationary phase and reduce peak tailing. A lower pH can sometimes increase retention in reversed-phase for basic compounds.
-
Consider a Different Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation, potentially improving resolution.
-
Ensure Your Column is in Good Condition: An old or contaminated column can lead to poor peak shape and loss of resolution. If the above steps do not work, try a new column.
Q: My peaks are tailing significantly. How can I improve the peak shape?
A: Peak tailing for basic compounds like venlafaxine is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., 3.0) ensures that the silanol groups are not ionized, reducing their ability to interact with the positively charged analytes.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites, preventing them from interacting with your analytes.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize these secondary interactions. Ensure you are using a column suitable for basic compounds.
Q: I am having trouble detecting my analytes in a plasma sample. How can I improve sensitivity?
A: Low sensitivity in bioanalysis is a common challenge that can be addressed through several strategies:
-
Optimize Sample Preparation: A robust sample preparation method is crucial for removing interferences and concentrating the analytes.
-
Protein Precipitation: This is a simple and fast method, but it may not provide the cleanest extracts.[14]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner samples than protein precipitation.[17]
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing matrix components and concentrating the analytes, leading to the best sensitivity.[3][9]
-
-
Switch to a More Sensitive Detector: If you are using UV detection, switching to fluorescence will significantly improve sensitivity.[11] For the highest sensitivity, LC-MS/MS is the preferred method.[13]
-
Increase the Injection Volume: A larger injection volume can increase the signal, but be mindful not to overload the column, which can lead to peak distortion.
Featured Application: Robust Separation of Venlafaxine and O-desmethylvenlafaxine using HPLC with Fluorescence Detection
This protocol provides a reliable method for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma, adapted from established methodologies.[1][11][12]
dot
Caption: Step-by-step experimental workflow.
1. Chromatographic Conditions
| Parameter | Setting |
| Column | Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | 0.05 M Sodium Dihydrogen Phosphate : Acetonitrile (72:28, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 276 nm, Emission: 598 nm |
2. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load Sample: To 500 µL of plasma, add an internal standard and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analytes with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Inject: Inject the reconstituted sample into the HPLC system.
This comprehensive guide provides a solid foundation for developing and troubleshooting methods for the separation of venlafaxine and O-desmethylvenlafaxine. By understanding the chemical principles and having a systematic approach to problem-solving, you can achieve robust and reliable results in your analytical endeavors.
References
- Shrivastava, A., & Gupta, V. B. (2012). Analytical methods for venlaflaxine hydrochloride and metabolites determinations in different matrices.
-
Su, S., Zhao, C., & Ma, Y. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. BMJ Open, 8(10), e021881. [Link]
-
A, A., A, S., & A, A. (2015). Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. Journal of Chromatography B, 990, 1-7. [Link]
-
Waschgler, R., Moll, W., König, P., & Conca, A. (2004). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. International journal of clinical pharmacology and therapeutics, 42(12), 724–728. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5656, Venlafaxine. [Link]
-
Mindroiu, I., Bîrjoveanu, A., Dinte, E., Dinu-Pîrvu, C. E., Ghica, M. V., Anuța, V., & Măruțescu, L. (2020). Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization. Molecules, 25(17), 3925. [Link]
- Dziurkowska, E., & Wesołowski, M. (2012). Determination of venlafaxine and its metabolites in biological materials.
- Irimie, F. D., Paizs, C., & Gego, Z. (2017). Venlafaxine Chiral Separation by Capillary Electrophoresis Using Cyclodextrin Derivatives as Chiral Selector and Experimental Design Method Optimization.
-
Pistos, C., Panderi, I., & Atta-Politou, J. (2011). A simple HPLC Method for the Simultaneous Determination of Venlafaxine and its Major Metabolite O-Desmethylvenlafaxine in Human Serum. Journal of Liquid Chromatography & Related Technologies, 34(15), 1541-1556. [Link]
- Hemant Kumar, T., & Sankar, D. (2021). RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM. Indo American Journal of Pharmaceutical Research, 11(01).
- Pistos, C., Panderi, I., & Atta-Politou, J. (2011). A simple HPLC Method for the Simultaneous Determination of Venlafaxine and its Major Metabolite O-Desmethylvenlafaxine in Human Serum.
-
Vevelstad, M., Pettersen, S., & Øiestad, E. L. (2014). Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. Therapeutic drug monitoring, 36(1), 100–109. [Link]
-
Mandrioli, R., & Mercolini, L. (2016). Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. Journal of pharmaceutical and biomedical analysis, 127, 156–170. [Link]
-
Khan, M. A., Kumar, D., & Ahmad, F. J. (2020). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
- Dziurkowska, E., & Wesołowski, M. (2013). [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices].
- Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices.
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of a RP-HPLC Method for the determination of Venlafaxine hydrochloride in bulk and Pharmaceutical Dosage Forms. [Link]
- Psychotherapy Academy. (2016). Venlafaxine and Desvenlafaxine: Differences and Similarities.
-
Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of pharmaceutical and biomedical analysis, 47(3), 603–611. [Link]
- Bhaskar, R. S., et al. (2020). Review on Analytical Profile of Venlafaxine HCl. Acta Scientific Pharmaceutical Sciences, 4(2), 65-76.
- Su, S., Zhao, C., & Ma, Y. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence.
- BenchChem. (n.d.).
- Psych Scene Hub. (2022). Venlafaxine vs Desvenlafaxine: Pharmacology & Clinical Guide.
- Sharma, S., et al. (2020). Enantiomers and metabolites of venlafaxine.
- GLP Pharma Standards. (n.d.). Venlafaxine O-Desmethyl N,N-Didesmethyl Impurity.
Sources
- 1. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archivespp.pl [archivespp.pl]
- 3. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: O-Desmethyl Venlafaxine-d6 vs. ¹³C-Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of O-Desmethyl Venlafaxine (ODV), the active metabolite of the widely prescribed antidepressant Venlafaxine, the choice of an appropriate internal standard is a critical determinant of data quality and regulatory acceptance. This guide provides an in-depth, objective comparison of two commonly employed stable isotope-labeled internal standards: deuterated O-Desmethyl Venlafaxine (O-Desmethyl Venlafaxine-d6) and its ¹³C-labeled counterpart. We will delve into the fundamental principles, practical considerations, and experimental data that underpin the selection of the optimal internal standard for your bioanalytical needs.
The Bedrock of Accurate Quantification: Isotope Dilution Mass Spectrometry
At the heart of modern quantitative bioanalysis lies the principle of isotope dilution mass spectrometry (IDMS).[1][2][3][4] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (the internal standard) to the sample at the earliest stage of the analytical workflow. The internal standard, being chemically identical to the analyte, experiences the same variations during sample preparation, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, we can accurately determine the analyte's concentration, effectively normalizing for any experimental variability.
Caption: The principle of Isotope Dilution Mass Spectrometry.
The Analyte in Focus: O-Desmethyl Venlafaxine (ODV)
O-Desmethyl Venlafaxine is the major and pharmacologically active metabolite of Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[5][6][7] The pharmacokinetic profiles of both Venlafaxine and ODV are crucial in therapeutic drug monitoring and clinical trials to ensure efficacy and safety.[6][8][9] Given its significance, the development of robust and reliable bioanalytical methods for the precise quantification of ODV in biological matrices such as plasma and serum is paramount.[8][9][10][11]
Head-to-Head Comparison: O-Desmethyl Venlafaxine-d6 vs. ¹³C-Labeled ODV
The choice between a deuterated and a ¹³C-labeled internal standard is not merely a matter of preference but has significant implications for the performance of the bioanalytical method. The following table provides a comprehensive comparison of these two options.
| Feature | O-Desmethyl Venlafaxine-d6 | ¹³C-Labeled O-Desmethyl Venlafaxine | Scientific Rationale & Field Insights |
| Isotopic Labeling | Hydrogen atoms are replaced with deuterium (²H or D).[12][13][14][15] | Carbon atoms (¹²C) are replaced with a stable heavy isotope of carbon (¹³C). | Deuterium labeling is often synthetically more straightforward and less expensive. However, the significant mass difference between protium (¹H) and deuterium (²H) can lead to undesirable chromatographic effects.[16][17] |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize. | Synthesis is often more complex and expensive due to the need for ¹³C-labeled precursors. | For routine analyses and early-stage research, the cost-effectiveness of deuterated standards can be a significant advantage. For pivotal studies requiring the highest level of accuracy, the additional cost of a ¹³C-labeled standard is often justified. |
| Chromatographic Behavior (Isotope Effect) | Prone to a chromatographic isotope effect, where the deuterated standard may elute slightly earlier than the unlabeled analyte, particularly in reversed-phase liquid chromatography.[16][17][18][19] | Exhibits minimal to no chromatographic isotope effect, resulting in co-elution with the unlabeled analyte.[16][18][19] | Co-elution is the ideal scenario as it ensures that the analyte and the internal standard experience the same matrix effects at the same point in time, leading to more effective compensation.[16][18][20] |
| Mass Spectrometric Behavior | The mass difference of 6 Da is easily resolved. However, there is a potential for "scrambling" or back-exchange of deuterium atoms with protons from the solvent, which can compromise accuracy.[16][18] | The mass difference is determined by the number of ¹³C labels. ¹³C labels are chemically stable and not susceptible to exchange.[16][18][21] | The stability of the ¹³C label provides greater confidence in the integrity of the internal standard throughout the analytical process. |
| Matrix Effect Compensation | If there is a chromatographic shift, the compensation for matrix effects may be incomplete, as the analyte and internal standard are not in the ion source at the exact same time.[17][20][22][23] | Co-elution ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement, providing superior correction for matrix effects.[16][18][24] | In complex biological matrices, where unpredictable matrix effects are common, the co-eluting nature of ¹³C-labeled standards offers a significant advantage in ensuring data reliability. |
| Regulatory Perspective | Widely accepted by regulatory agencies, but potential isotope effects must be thoroughly evaluated during method validation as per FDA and other guidelines.[25][26][27][28][29] | Considered the "gold standard" by many in the field and is generally preferred by regulatory bodies due to its chemical stability and ideal chromatographic behavior.[23] | Demonstrating co-elution and the absence of isotopic instability strengthens the validation package submitted to regulatory authorities. |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these internal standards, we provide the following representative experimental protocols.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific matrix and instrumentation.
-
Sample Aliquoting: To 100 µL of plasma/serum sample, add 10 µL of the internal standard working solution (either O-Desmethyl Venlafaxine-d6 or ¹³C-labeled ODV).
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| O-Desmethyl Venlafaxine | 264.2 | 58.1 |
| O-Desmethyl Venlafaxine-d6 | 270.2 | 64.1 |
| ¹³C₆-O-Desmethyl Venlafaxine | 270.2 | 62.1 |
Note: The exact m/z values for the ¹³C-labeled standard will depend on the number and position of the ¹³C atoms. The product ion for the d6 standard is shifted due to the deuterium on the dimethylamino group.
Data Interpretation and Potential Pitfalls
Mass Fragmentation Patterns
The primary fragmentation of ODV and its labeled analogs in positive ESI mode involves the cleavage of the bond between the ethylamine side chain and the cyclohexanol ring, resulting in a characteristic product ion.
Caption: Representative mass fragmentation patterns.
A critical aspect of data review is to monitor for any "cross-talk" between the MRM transitions of the analyte and the internal standard. This is particularly important if the mass difference is small or if there is isotopic contribution from the analyte to the internal standard's mass channel.
Conclusion and Recommendations
Both O-Desmethyl Venlafaxine-d6 and ¹³C-labeled ODV are valuable tools for the quantitative bioanalysis of O-Desmethyl Venlafaxine. However, they are not interchangeable, and the choice of internal standard should be guided by the specific requirements of the study.
-
O-Desmethyl Venlafaxine-d6 is a cost-effective and widely available option suitable for many applications, including early-stage research and some routine therapeutic drug monitoring. However, it is imperative to thoroughly investigate and document the potential for chromatographic isotope effects and isotopic instability during method development and validation.
-
¹³C-Labeled O-Desmethyl Venlafaxine represents the "gold standard" for internal standards in quantitative bioanalysis.[16][18][19] Its co-elution with the analyte provides the most robust compensation for matrix effects, and its isotopic stability ensures the highest level of data integrity. For pivotal clinical trials, bioequivalence studies, and other regulatory submissions where accuracy and precision are non-negotiable, the use of a ¹³C-labeled internal standard is strongly recommended.
Ultimately, the selection of an internal standard is a critical decision that should be made based on a thorough understanding of the scientific principles and a careful evaluation of the analytical goals. By investing in the appropriate internal standard, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data.
References
-
Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices - Systematic Reviews in Pharmacy. Available from: [Link]
-
Quantification of Glycan in Glycoproteins via AUCAgent-Enhanced Analytical Ultracentrifugation. MDPI. Available from: [Link]
-
Which internal standard? Deuterated or C13 enriched? ResearchGate. Available from: [Link]
-
Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies. PubMed. Available from: [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing). Available from: [Link]
-
The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. Available from: [Link]
-
O-Desmethyl Venlafaxine-D6 | CAS 1062605-69-9. Veeprho. Available from: [Link]
-
Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. PubMed. Available from: [Link]
-
Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. PubMed. Available from: [Link]
- Process for the preparation of O-desmethyl-venlafaxine and salts thereof. Google Patents.
-
Preparation of Venlafaxine-Antidepressant Drug. Asian Journal of Chemistry. Available from: [Link]
-
Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC - NIH. Available from: [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. Available from: [Link]
-
Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers. Available from: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available from: [Link]
-
Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. PubMed Central. Available from: [Link]
-
Isotope dilution. Wikipedia. Available from: [Link]
-
Process-for-the-preparation-of-O-desmethyl-venlafaxine-and-salts-thereof.pdf. ResearchGate. Available from: [Link]
-
(PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. Available from: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. PubMed. Available from: [Link]
- An improved process for the preparation of venlafaxine and its analogs. Google Patents.
-
Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. NIH. Available from: [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available from: [Link]
-
Bioanalytical Method Validation. FDA. Available from: [Link]
-
Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry. Pharmacokinetics and Pharmacodynamics. Available from: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link]
-
Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy. Available from: [Link]
-
Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. ScienceDirect. Available from: [Link]
-
Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis. Available from: [Link]
-
USFDA. Guidance for Industry: Bioanalytical Method Validation. ResearchGate. Available from: [Link]
-
rac-O-Desmethyl Venlafaxine-D6 [CAS 1062605-69-9]. ESS - Expert Synthesis Solutions. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]
-
4-[2-[Bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol. PubChem. Available from: [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Enantioselective analysis of venlafaxine and its active metabolites: A review on the separation methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry | Kuzmin | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 11. archivespp.pl [archivespp.pl]
- 12. veeprho.com [veeprho.com]
- 13. caymanchem.com [caymanchem.com]
- 14. esschemco.com [esschemco.com]
- 15. 4-[2-[Bis(trideuteriomethyl)amino]-1-(1-hydroxycyclohexyl)ethyl]phenol | C16H25NO2 | CID 25226275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ukisotope.com [ukisotope.com]
- 19. foodriskmanagement.com [foodriskmanagement.com]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. eijppr.com [eijppr.com]
- 23. tandfonline.com [tandfonline.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. fda.gov [fda.gov]
- 27. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 28. hhs.gov [hhs.gov]
- 29. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Determining the Limit of Detection for O-desmethylvenlafaxine Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, establishing a method's lower limits of performance is not merely a regulatory checkbox; it is the bedrock of data integrity and, consequently, patient safety. For O-desmethylvenlafaxine (ODV), the major active metabolite of the widely prescribed antidepressant venlafaxine, accurate and precise quantification at low concentrations is paramount for pharmacokinetic, bioequivalence, and toxicological studies. This guide provides an in-depth comparison of analytical methodologies and a practical framework for determining the Limit of Detection (LOD) of ODV, grounded in scientific principles and regulatory expectations.
The Criticality of the Limit of Detection in O-desmethylvenlafaxine Analysis
The Limit of Detection is defined as the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. For ODV, a robust LOD is crucial for several reasons:
-
Pharmacokinetic Studies: To accurately characterize the terminal elimination phase of the drug, sensitive analytical methods are required to measure declining plasma concentrations.
-
Bioequivalence Studies: Demonstrating that a generic product is bioequivalent to a reference product often involves comparing concentration-time profiles, where the ability to measure low concentrations is critical.
-
Forensic Toxicology: In cases of overdose or drug-facilitated crimes, detecting even minute amounts of ODV can be of significant legal and medical importance.
-
Therapeutic Drug Monitoring (TDM): While typically focused on therapeutic concentrations, a low LOD can be beneficial in specific patient populations or research contexts.
A Comparative Overview of Analytical Techniques for ODV Analysis
The choice of analytical technique is a pivotal decision in method development, directly influencing the achievable sensitivity. For ODV, two techniques have demonstrated their suitability: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a well-established and cost-effective technique for the analysis of fluorescent compounds like ODV.[1] The native fluorescence of ODV allows for sensitive detection without the need for derivatization.
-
Principle: The analyte is separated from other matrix components on an HPLC column. Post-separation, the eluent passes through a fluorescence detector where the analyte is excited at a specific wavelength and the emitted light at a longer wavelength is measured. The intensity of the emitted light is proportional to the analyte concentration.
-
Strengths:
-
Good sensitivity for fluorescent analytes.
-
Relatively low instrumentation and operational costs compared to LC-MS/MS.
-
Robust and reliable for routine analysis.
-
-
Limitations:
-
Susceptible to interference from other fluorescent compounds in the biological matrix.
-
Sensitivity can be influenced by the sample matrix (quenching effects).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical applications due to its superior sensitivity and selectivity.[2]
-
Principle: After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI) and enters the mass spectrometer. In a triple quadrupole instrument, the first quadrupole (Q1) selects the precursor ion (the ionized ODV molecule). This ion is then fragmented in the second quadrupole (Q2, collision cell), and a specific product ion is selected and detected in the third quadrupole (Q3). This process of monitoring a specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and provides exceptional selectivity.
-
Strengths:
-
Unparalleled sensitivity and selectivity, minimizing the risk of interference.
-
Ability to analyze a wide range of compounds in complex matrices.
-
Provides structural information, confirming the identity of the analyte.
-
-
Limitations:
-
Higher initial investment and maintenance costs.
-
Susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated and mitigated.
-
The following table provides a comparative summary of reported performance characteristics for ODV analysis using these techniques.
| Parameter | HPLC-FLD | LC-MS/MS |
| Limit of Detection (LOD) | 10 ng/mL | 1.32 ng/mL |
| Linear Range | 10–1000 ng/mL[1] | 1.32 - 585.21 ng/mL |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) |
| Selectivity | Good | Excellent |
| Cost | Lower | Higher |
Establishing the Limit of Detection: A Practical Guide
The International Council for Harmonisation (ICH) Q2(R1) guideline outlines several approaches for determining the LOD.[3] This guide will focus on the two most commonly employed and scientifically robust methods: the Signal-to-Noise (S/N) Ratio and the method based on the Standard Deviation of the Response and the Slope of the Calibration Curve .
Method 1: The Signal-to-Noise (S/N) Ratio Approach
This method is based on the principle that the analytical signal at the LOD must be significantly greater than the background noise of the system.
Caption: Workflow for LOD determination using the S/N ratio method.
-
Preparation of Standards: Prepare a series of low-concentration ODV standards by spiking known amounts of a certified reference standard into a blank biological matrix (e.g., human plasma). The concentration range should bracket the expected LOD.
-
Sample Analysis: Analyze these standards using the validated LC-MS/MS or HPLC-FLD method. Include blank matrix samples in the analytical run.
-
Signal Measurement: For each chromatogram, measure the height of the ODV peak from the baseline to the apex.
-
Noise Determination: Measure the peak-to-peak noise of the baseline in a representative segment of the chromatogram, typically over a region 20 times the width of the peak at half-height.
-
S/N Calculation: Calculate the S/N ratio using the formula: S/N = 2H/h, where H is the height of the peak and h is the difference between the largest and smallest noise values.
-
LOD Identification: The LOD is the concentration at which a signal-to-noise ratio of 3:1 is consistently achieved.[3]
Method 2: Based on the Standard Deviation of the Response and the Slope
This statistical approach provides a more objective and often more reliable estimation of the LOD.
Caption: Workflow for LOD determination using the calibration curve method.
-
Calibration Curve Construction: Prepare a set of at least five calibration standards in the low-concentration range, bracketing the expected LOD. Analyze these standards using the chosen analytical method.
-
Slope Determination: Construct a linear regression curve of the analyte peak area (or height) versus concentration. The slope (S) of this calibration curve is determined.
-
Standard Deviation of the Response (σ):
-
Based on the Standard Deviation of the Blank: Analyze a sufficient number of blank samples (at least 10) and calculate the standard deviation of the responses.
-
Based on the Calibration Curve: The residual standard deviation of the regression line or the standard deviation of the y-intercepts of regression lines can be used as the standard deviation.
-
-
LOD Calculation: The LOD is calculated using the formula: LOD = 3.3 * (σ / S) .[3]
Causality Behind Experimental Choices in ODV Analysis
A robust and reliable analytical method is the result of a series of informed decisions during method development.
-
Choice of Sample Preparation:
-
Solid-Phase Extraction (SPE): Often preferred for LC-MS/MS analysis as it provides cleaner extracts, reducing matrix effects and improving sensitivity.[4] The choice of sorbent (e.g., mixed-mode cation exchange) is critical for efficient recovery of the basic ODV molecule.
-
Liquid-Liquid Extraction (LLE): A viable and cost-effective option, particularly for HPLC-FLD. The choice of organic solvent and pH of the aqueous phase are optimized to ensure selective extraction of ODV.[5]
-
-
Selection of Chromatographic Conditions:
-
Column Chemistry: A C18 reversed-phase column is commonly used for the separation of ODV, providing good retention and peak shape.[6]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the aqueous phase is a critical parameter to control the ionization state of ODV and achieve optimal chromatographic performance.
-
-
Internal Standard Selection:
-
An ideal internal standard (IS) should be a stable, isotopically labeled version of the analyte (e.g., O-desmethylvenlafaxine-d6). This is the preferred choice for LC-MS/MS as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[3]
-
If a stable isotope-labeled IS is not available, a structurally similar compound with similar physicochemical properties can be used.
-
Conclusion: Ensuring Trustworthiness Through a Self-Validating System
The determination of the Limit of Detection for O-desmethylvenlafaxine is a critical component of bioanalytical method validation. The choice between HPLC-FLD and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and selectivity. Regardless of the analytical platform, a rigorous and well-documented approach to LOD determination, following either the signal-to-noise or the calibration curve methodology as outlined in ICH guidelines, is essential. By understanding the principles behind the chosen methods and the rationale for experimental parameters, researchers can develop self-validating systems that produce reliable and defensible data, ultimately contributing to the advancement of pharmaceutical science and patient care.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Ardakani, Y. H., Foroumadi, A., & Rouini, M. R. (2010). Development and validation of a rapid HPLC-fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma. DARU Journal of Pharmaceutical Sciences, 18(2), 97–102. [Link]
-
Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 603–611. [Link]
-
Samanidou, V. F., Nazyropoulou, C. E., & Kovatsi, L. A. (2011). A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. Bioanalysis, 3(15), 1713–1718. [Link]
-
Dziurkowska, E., & Wesołowski, M. (2017). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 51(5), 909–922. [Link]
-
Du, J., Lv, W., Liu, Y., Gu, J., & Li, X. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. Journal of International Medical Research, 46(12), 5136–5144. [Link]
- Clinical and Laboratory Standards Institute. (2012). Evaluation of Detection Capability for Clinical Laboratory Measurement Procedures; Approved Guideline—Second Edition (EP17-A2). CLSI.
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
- Shah, G. R., Thaker, B. T., Surati, K. R., & Prajapati, M. H. (2009). Simultaneous determination of venlafaxine and its main metabolite, O-desmethyl venlafaxine in rat plasma by LC-MS/MS. Analytical Sciences, 25(10), 1207–1210.
- Ananda, S., et al. (2012). Quantification of Potential Impurities by a Stability Indicating HPLC Method in Desvenlafaxine Succinate Monohydrate Active Pharmaceutical Ingredient. International Journal of Research in Pharmacy and Chemistry, 2(4), 948-957.
-
de Jong, J., Visser, S. T., & van der Nagel, B. C. (2014). Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots for TDM purposes, using LC-MS/MS. Therapeutic Drug Monitoring, 36(3), 368–374. [Link]
-
Shah, A. J., et al. (2016). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports, 6, 36978. [Link]
- Qin, F., Li, N., Qin, T., Zhang, Y., & Li, F. (2010). Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study.
- de Castro, A., Concheiro, M., Quintela, O., Cruz, A., & López-Rivadulla, M. (2008). LC-MS/MS method for the determination of nine antidepressants and some of their main metabolites in oral fluid and plasma. Study of correlation between venlafaxine concentrations in both matrices. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 183–193.
- Mercolini, L., et al. (2007). Analysis of the second generation antidepressant venlafaxine and its main active metabolite O-desmethylvenlafaxine in human plasma by HPLC with spectrofluorimetric detection.
-
Rocha, A., et al. (2016). Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1458, 46-55. [Link]
-
Hood, T. (2021). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine. The Aquila Digital Community. [Link]
Sources
- 1. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 6. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Establishing the Limit of Quantification (LOQ) for O-desmethylvenlafaxine (ODV) in Plasma
For researchers, clinical scientists, and professionals in drug development, the precise and reliable quantification of drug metabolites is paramount. O-desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine, requires sensitive and robust analytical methods for its determination in plasma to support pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The limit of quantification (LOQ) is a critical performance characteristic of these methods, defining the lowest concentration of ODV that can be reliably determined with acceptable precision and accuracy.
This guide provides an in-depth comparison of established methodologies for determining the LOQ of ODV in plasma, with a primary focus on the industry-standard Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative regulatory guidelines.
The Central Role of a Robust LOQ in Bioanalysis
The establishment of a scientifically sound LOQ is not merely a procedural step; it is the bedrock of reliable bioanalytical data. An appropriately determined LOQ ensures that the analytical method is sensitive enough to measure the low concentrations of ODV often encountered at the terminal phase of its pharmacokinetic profile or in specific patient populations. Conversely, an inadequately defined LOQ can lead to the reporting of erroneous data, potentially impacting clinical decisions and the overall outcome of a drug development program.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, which include stringent criteria for the determination of the LOQ.[1][2][3] These guidelines emphasize that the LOQ must be established with a specified degree of precision and accuracy, typically within 20% for the coefficient of variation (CV) and ±20% for the deviation from the nominal concentration.[1]
Comparative Analysis of Methodologies for ODV Quantification
While various analytical techniques can be employed for the quantification of small molecules, LC-MS/MS has emerged as the gold standard for the determination of ODV in plasma due to its superior sensitivity, selectivity, and speed.[4][5][6]
| Feature | LC-MS/MS | High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) |
| Principle | Separation by liquid chromatography followed by mass-based detection of precursor and product ions.[6] | Separation by liquid chromatography followed by detection based on UV absorbance or fluorescence emission.[7] |
| Selectivity | Very High (based on mass-to-charge ratio and fragmentation pattern).[8] | Moderate to High (can be affected by co-eluting interferences). |
| Sensitivity (Typical LOQ for ODV) | 0.2 - 2.0 ng/mL.[4][9][10] | 5 - 20 ng/mL.[7] |
| Sample Volume | Typically low (e.g., 100-200 µL).[4] | Can be higher to achieve required sensitivity. |
| Throughput | High (run times often < 5 minutes).[4] | Moderate. |
| Matrix Effects | Potential for ion suppression or enhancement, requires careful management. | Less susceptible to matrix effects compared to MS detection. |
Given its clear advantages in sensitivity and selectivity, this guide will focus on the establishment of the LOQ for ODV in plasma using LC-MS/MS.
Establishing the LOQ for ODV in Plasma via LC-MS/MS: A Step-by-Step Protocol
The following protocol outlines a robust and self-validating approach to determine the LOQ for ODV in plasma. This process is grounded in the principles of bioanalytical method validation as stipulated by the FDA and EMA.[2][3]
Part 1: Method Development and Optimization
The foundation of a reliable LOQ is a well-optimized LC-MS/MS method. Key considerations include:
-
Internal Standard (IS) Selection: An ideal IS for ODV analysis would be a stable isotope-labeled version of ODV (e.g., ODV-d6). If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior, such as nadolol, can be used.[4]
-
Sample Preparation: The goal is to efficiently extract ODV from the complex plasma matrix while minimizing interferences.[11] Common and effective techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[4][11] This is often sufficient for achieving the desired sensitivity.
-
Solid-Phase Extraction (SPE): A more selective technique that can provide a cleaner extract, potentially leading to a lower LOQ and reduced matrix effects.[8][10][12]
-
Liquid-Liquid Extraction (LLE): Another selective technique involving the partitioning of the analyte between two immiscible liquid phases.[9][12]
-
Diagram: Sample Preparation Workflow Comparison
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry | Kuzmin | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Deuterated vs. Structural Analog Internal Standards for Venlafaxine Analysis by LC-MS/MS
In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality. This guide provides an in-depth comparison of two common types of internal standards—deuterated and structural analogs—specifically for the analysis of the antidepressant drug venlafaxine and its active metabolite, O-desmethylvenlafaxine. Drawing from established bioanalytical principles and published experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make an informed choice for their specific analytical needs.
The Foundational Role of an Internal Standard
The primary function of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process.[1][2] From sample preparation and extraction to chromatographic separation and mass spectrometric detection, an ideal internal standard should mimic the behavior of the analyte, thereby ensuring the accuracy and precision of the final concentration measurement.[1] For LC-MS/MS applications, the IS is particularly crucial for mitigating the unpredictable effects of the sample matrix on analyte ionization, a phenomenon known as the matrix effect.[3]
The Contenders: Deuterated vs. Structural Analog Internal Standards
The two main categories of internal standards used in LC-MS/MS are stable isotope-labeled (SIL) internal standards, such as deuterated compounds, and structural analogs.
-
Deuterated Internal Standards: These are molecules where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[4] For venlafaxine, this would be a molecule like venlafaxine-d6. The key advantage of a deuterated IS is its near-identical chemical and physical properties to the analyte.[1] This similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatography, and ionization.[1]
-
Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but have a different molecular structure and mass. For venlafaxine analysis, researchers have employed various structural analogs, including nadolol, escitalopram, and mexiletine.[5][6][7] The selection of a suitable structural analog is based on its ability to mimic the analyte's behavior, particularly in terms of extraction recovery and chromatographic retention.[8]
A Comparative Analysis: Performance in Venlafaxine Bioanalysis
The choice between a deuterated and a structural analog internal standard for venlafaxine analysis involves a trade-off between ideal performance and practical considerations like cost and availability. While a deuterated IS is generally considered the "gold standard," a well-chosen structural analog can also yield reliable results.
Theoretical and Practical Considerations
| Feature | Deuterated Internal Standard (e.g., Venlafaxine-d6) | Structural Analog Internal Standard (e.g., Nadolol) |
| Co-elution | Co-elutes with the analyte, providing the most effective correction for matrix effects at the point of elution.[9] | May have a slightly different retention time than the analyte, potentially leading to less effective correction for matrix effects that are highly localized in the chromatogram. |
| Ionization Efficiency | Has nearly identical ionization efficiency to the analyte, ensuring that any suppression or enhancement of the signal due to the matrix affects both the analyte and the IS to the same degree.[1] | Ionization efficiency may differ from the analyte, and it may respond differently to matrix effects, which can introduce bias into the results. |
| Extraction Recovery | Exhibits virtually identical extraction recovery to the analyte due to their shared physicochemical properties.[1] | Extraction recovery may not perfectly match that of the analyte, especially with complex sample preparation procedures. |
| Availability and Cost | Often requires custom synthesis, which can be expensive and have long lead times.[2][10] | Generally more readily available and less expensive than custom-synthesized deuterated standards. |
| Potential for Crosstalk | If the deuterated standard is not of high isotopic purity, it can contribute to the analyte signal, leading to inaccuracies, particularly at the lower limit of quantification (LLOQ). | No risk of isotopic crosstalk with the analyte signal. |
Experimental Data from Published Venlafaxine Assays
The following tables summarize validation data from published studies that have utilized either a deuterated or a structural analog internal standard for the analysis of venlafaxine and its metabolite, O-desmethylvenlafaxine.
Table 1: Performance Data with a Deuterated Internal Standard (Venlafaxine-d6)
| Parameter | Venlafaxine | O-desmethylvenlafaxine | Reference |
| Precision (%CV) | < 15% | < 15% | [3] |
| Accuracy (%Bias) | Within ± 15% | Within ± 15% | [3] |
| Recovery | > 80% | > 80% | [11] |
| Matrix Effect | No significant matrix effect observed | No significant matrix effect observed | [11] |
Table 2: Performance Data with a Structural Analog Internal Standard (Nadolol)
| Parameter | Venlafaxine | O-desmethylvenlafaxine | Reference |
| Precision (%CV) | < 12.6% | < 12.6% | [5] |
| Accuracy (%Bias) | -9.8 to +3.9% | -9.8 to +3.9% | [5] |
| Recovery | Not explicitly reported, but method was fully validated | Not explicitly reported, but method was fully validated | [5] |
| Matrix Effect | No significant matrix effect of IS on both the analytes | No significant matrix effect of IS on both the analytes | [12] |
As the data suggests, both types of internal standards can be used to develop and validate robust bioanalytical methods for venlafaxine that meet regulatory guidelines.[13][14] However, the use of a deuterated internal standard is generally preferred for its ability to provide more reliable compensation for matrix effects and other sources of variability.[1]
Experimental Workflow for Venlafaxine Analysis
The following is a representative experimental workflow for the analysis of venlafaxine in human plasma using LC-MS/MS. This workflow is a composite based on several published methods and can be adapted for use with either a deuterated or a structural analog internal standard.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for the bioanalysis of venlafaxine.
Step-by-Step Protocol
-
Sample Preparation:
-
To a 200 µL aliquot of human plasma, add 20 µL of the internal standard working solution (either venlafaxine-d6 or a structural analog at a known concentration).
-
Add 600 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
A suitable gradient elution program should be developed to ensure separation of venlafaxine, O-desmethylvenlafaxine, and the internal standard from endogenous matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM transitions should be optimized for venlafaxine, O-desmethylvenlafaxine, and the chosen internal standard. For example:
-
-
Causality Behind Experimental Choices and Self-Validating Systems
The choice of a deuterated internal standard is rooted in the principle of minimizing analytical variability by using a compound that is as chemically and physically similar to the analyte as possible. This near-identical nature creates a self-validating system within each sample. Any loss of analyte during extraction or any suppression of the analyte's signal during ionization will be mirrored by a proportional loss or suppression of the deuterated internal standard. The ratio of the analyte to the internal standard, therefore, remains constant, leading to high accuracy and precision.
When a structural analog is used, the system is not inherently self-validating to the same degree. The validity of the method relies on the demonstration, through rigorous validation experiments, that the chosen analog tracks the analyte with sufficient accuracy and precision across the expected range of sample matrices and concentrations. This requires careful evaluation of recovery and matrix effects for both the analyte and the internal standard.
Logical Relationship Diagram
Caption: The logical relationship between IS choice and analytical outcomes.
Conclusion and Recommendations
For the quantitative analysis of venlafaxine and its metabolites by LC-MS/MS, a deuterated internal standard such as venlafaxine-d6 is the superior choice. Its ability to co-elute with the analyte and mimic its behavior during extraction and ionization provides the most effective correction for analytical variability, leading to the highest levels of accuracy, precision, and method robustness.
Ultimately, the choice of internal standard should be guided by the specific requirements of the study, including the desired level of data quality, regulatory expectations, and practical constraints.
References
-
Yadav, M., Upadhyay, V., Singhal, P., Goswami, S., & Shrivastav, P. S. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of Chromatography B, 869(1-2), 107-115. [Link]
-
Patel, D. S., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2012). Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(4), 297-305. [Link]
- Shukla, A., Seshadri, S., & Rapole, S. (2010). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices.
-
Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2011). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. ResearchGate. [Link]
- Li, W., & Jia, H. (2023).
- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
- Melanson, S. E., Wood, M., Jarolim, P., & Taylor, A. (2020). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Therapeutic Drug Monitoring, 42(4), 598-605.
- Du, P., Wang, Y., & Liu, W. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. Pakistan journal of pharmaceutical sciences, 31(5), 2095-2100.
- Kumar, A., & Kumar, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- WuXi AppTec DMPK. (n.d.). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
- Kellner, S., & Helm, M. (2019).
- U.S. Food and Drug Administration. (2018).
- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- de Lima, T. M., de Souza, T. A. J., & de Oliveira, A. R. M. (2019). First MEPS/HPLC Assay for the Simultaneous Determination of Venlafaxine and O-desmethylvenlafaxine in Human Plasma. Bioanalysis, 11(13), 1239-1250.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Shah, J., & Shah, P. (2021). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study.
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
- U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
- Li, W. (2017). Internal Standards for Quantitative LC-MS Bioanalysis.
- Toronto Research Chemicals. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Toronto Research Chemicals.
- Ocheje, J. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-5.
- Browne, T. R. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review".
- Slideshare. (n.d.).
- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
- Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments.
- Kushnir, M. M., & Rockwood, A. L. (2012). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine.
- U.S. Food and Drug Administration. (2001).
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. texilajournal.com [texilajournal.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for O-desmethylvenlafaxine
This guide provides an in-depth technical comparison and practical workflows for the cross-validation of bioanalytical methods for O-desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine. As multi-site clinical trials and evolving analytical technologies become more commonplace in drug development, the ability to ensure data comparability across different analytical methods and laboratories is paramount. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust cross-validation studies that adhere to global regulatory standards and ensure the integrity of pharmacokinetic and clinical data.
The Imperative of Cross-Validation in ODV Bioanalysis
O-desmethylvenlafaxine is the pharmacologically active moiety measured in pharmacokinetic studies, regardless of whether the administered drug is venlafaxine or a desvenlafaxine formulation.[1] Consequently, the reliability of its quantification is critical for accurate clinical assessments. Cross-validation becomes necessary when:
-
Data from different bioanalytical methods are to be combined or compared within a single study or across different studies for regulatory decisions.
-
A bioanalytical method is transferred between laboratories.
-
Different analytical technologies (e.g., HPLC-UV to LC-MS/MS) are used to generate data for the same drug program.
The primary goal of cross-validation is to demonstrate that the different methods or laboratories produce comparable data, thereby ensuring the consistency and reliability of the overall dataset.[2]
Navigating the Regulatory Landscape: A Harmonized Approach
The validation of bioanalytical methods is governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a harmonized guideline, ICH M10, which provides recommendations for bioanalytical method validation and study sample analysis.[3][4]
A key aspect of the ICH M10 guideline is its approach to cross-validation. Unlike previous guidance that often led to the use of incurred sample reanalysis (ISR) criteria, ICH M10 deliberately avoids stipulating rigid pass/fail acceptance criteria.[2][5][6] Instead, it emphasizes a statistical assessment of bias between the methods being compared.[5] This shift underscores the need for a thorough scientific evaluation of the data rather than a simple check-box exercise.
Experimental Design for a Robust Cross-Validation Study
A successful cross-validation study hinges on a well-designed experimental protocol. The following workflow outlines the key steps and considerations for comparing two bioanalytical methods for ODV.
Diagram: Experimental Workflow for Cross-Validation
Sources
- 1. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. database.ich.org [database.ich.org]
Technical Guide: D,L-O-Desmethyl Venlafaxine-d6 Certificate of Analysis Interpretation
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.
Executive Summary: The Isotope Advantage
In high-throughput LC-MS/MS bioanalysis, the reliability of quantitative data hinges on the Internal Standard (IS). D,L-O-Desmethyl Venlafaxine-d6 (ODV-d6) is the gold-standard stable isotope-labeled (SIL) IS for quantifying O-Desmethyl Venlafaxine (the major active metabolite of Venlafaxine).
While structural analogs (e.g., N-Desmethyl Venlafaxine) or external standardization are cheaper, they fail to compensate for the specific matrix effects and ionization suppression associated with ODV. This guide provides a technical breakdown of how to interpret the Certificate of Analysis (CoA) for ODV-d6, ensuring your reference material meets the stringent requirements of regulated bioanalysis (FDA/EMA M10 guidelines).
Part 1: Anatomy of the Certificate of Analysis (CoA)
A CoA for a deuterated standard is fundamentally different from a neat chemical standard. You must evaluate three distinct purity parameters.
Chemical Purity vs. Isotopic Purity
Most researchers conflate these two, leading to assay failure.
| Parameter | Specification | Why It Matters |
| Chemical Purity | Indicates the presence of synthesis byproducts (e.g., unreacted precursors). Low chemical purity affects the gravimetric concentration of your stock solution. | |
| Isotopic Purity | Measures the enrichment of deuterium.[1] | |
| Unlabeled (d0) Content | The most dangerous spec. If your d6 standard contains significant d0 (unlabeled ODV), your IS spike will artificially increase the analyte signal in blank samples, causing LLOQ failure. |
Salt Form and Stoichiometry
ODV-d6 is frequently supplied as a Succinate Hydrate or Hydrochloride salt to improve stability. The CoA must explicitly state the stoichiometry (e.g., 1:1 succinate) and water content.
-
Risk: Treating a succinate hydrate salt as a free base during weighing will result in a stock solution that is 30-40% less concentrated than calculated, introducing a systematic bias if not corrected.
Part 2: Comparative Performance Analysis
Why choose ODV-d6 over alternatives? The data below highlights the mechanistic differences in assay performance.
Comparison Matrix: ODV-d6 vs. Alternatives
| Feature | ODV-d6 (Recommended) | Structural Analog (e.g., Tramadol) | External Standardization |
| Retention Time (RT) | Matches Analyte exactly (Co-elution) | Different RT | N/A |
| Matrix Effect Compensation | Perfect. Experiences same ion suppression/enhancement as analyte. | Poor. Elutes in a different suppression zone. | None. Highly susceptible to matrix variability. |
| Recovery Correction | Corrects for extraction losses step-by-step. | Partial correction (different physicochemical properties). | No correction. |
| Cost | High | Low | Low |
Mechanism of Action: Co-elution
In ESI-MS/MS, phospholipids and salts from plasma elute at specific times, suppressing ionization. Because ODV-d6 is chemically identical to ODV (except for mass), it co-elutes. If the matrix suppresses the ODV signal by 50%, it also suppresses the ODV-d6 signal by 50%. The ratio remains constant, preserving accuracy.
Part 3: Visualization of Workflows
Diagram 1: CoA Validation & Stock Preparation Workflow
This decision tree ensures that only valid reference material enters your assay.
Caption: Workflow for validating ODV-d6 CoA specifications prior to stock solution preparation.
Diagram 2: Matrix Effect Compensation Mechanism
Visualizing why co-elution is critical for quantitative accuracy.
Caption: Impact of co-elution on ionization efficiency. ODV-d6 experiences identical suppression to the analyte, normalizing the result.
Part 4: Experimental Protocol (Self-Validating)
The Gravimetric Correction (Crucial Step)
Most CoAs list the molecular weight (MW) of the salt. You must correct to the free base to ensure your mass spectrometry method (which detects the free base ion) is accurate.
Formula:
Example Calculation:
-
Product: ODV-d6 Succinate Hydrate[2]
-
MW (Salt): 403.5 g/mol (hypothetical)
-
Purity: 99.5% (0.995)
-
Water: 2.0% (0.02)
Action: If you weigh 1.00 mg of powder, you effectively have 0.651 mg of ODV-d6 free base.
Cross-Signal Contribution Test (Validation)
Before running samples, you must validate the isotopic purity experimentally.
-
Inject Blank: Inject a solvent blank. (Result: Noise).
-
Inject IS Only: Inject your working IS solution (e.g., 50 ng/mL ODV-d6).
-
Monitor Analyte Channel: Watch the transition for unlabeled ODV (e.g., 264.2
107.1). -
Criteria: The peak area in the analyte channel must be
of the LLOQ area (per EMA/FDA guidelines). If it is higher, your "d0" content is too high, or your mass resolution is too low (crosstalk).
Part 5: Troubleshooting & Interpretation
Issue: "IS Response Variation"
-
Observation: The peak area of ODV-d6 varies significantly (>50%) between samples, but the ratio (Analyte/IS) is consistent.
-
Interpretation: This indicates heavy matrix effects (ion suppression). The IS is doing its job by compensating. Do not fail the run based on IS area alone unless it drops below the signal-to-noise threshold.
Issue: Retention Time Shift
-
Observation: ODV-d6 elutes slightly earlier than ODV.
-
Cause: The Deuterium Isotope Effect. Deuterium is more hydrophobic than hydrogen, which can cause slight shifts in UPLC.
-
Action: This is normal. Ensure the shift is consistent and that the integration windows overlap sufficiently.
References
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[4] Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59807274, S-(+)-O-DesMethyl-Venlafaxine-d6. Retrieved from [Link]
Sources
A Head-to-Head Battle for Bioanalytical Supremacy: SPE vs. LLE for Venlafaxine Extraction
For researchers, clinicians, and drug development professionals, the accurate quantification of therapeutic drugs like venlafaxine in biological matrices is paramount. Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), and its active metabolite, O-desmethylvenlafaxine (ODV), require robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. A critical step in this analytical workflow is the extraction of the analyte from complex biological samples such as plasma, urine, or whole blood. This guide provides an in-depth, evidence-based comparison of the two most common extraction techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), specifically for venlafaxine analysis.
The Fundamental Principles: A Tale of Two Techniques
Before delving into a direct comparison, it is essential to understand the underlying principles of each technique. The choice of extraction method is intrinsically linked to the physicochemical properties of the analyte. Venlafaxine is a weakly basic compound with a pKa of approximately 9.4 and a LogP value of around 2.74, indicating moderate lipophilicity.[1][2] These properties are key to optimizing both SPE and LLE protocols.
Liquid-Liquid Extraction (LLE): The Classic Approach
LLE operates on the principle of differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3] For a basic compound like venlafaxine, the pH of the aqueous phase is adjusted to be at least two pH units above its pKa to ensure it is in its neutral, more organic-soluble form. This facilitates its partitioning into the organic solvent. The selection of the organic solvent is critical and is based on factors like polarity, density, and volatility.
Solid-Phase Extraction (SPE): The Modern Workhorse
SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[4] It involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. The analyte of interest is retained on the stationary phase while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of the SPE sorbent (e.g., C18, HLB) is dictated by the analyte's properties and the desired retention mechanism (e.g., reversed-phase, ion-exchange).
Experimental Showdown: A Comparative Analysis of Performance
To provide a clear and objective comparison, we will examine key performance parameters based on published experimental data.
| Performance Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Key Insights |
| Extraction Recovery | Generally high and reproducible, often >85-95%.[5][6] | Variable, can be high (>85%) but is highly dependent on solvent selection and technique.[5][7] | SPE often provides more consistent and higher recoveries due to the specific interactions between the analyte and the sorbent. |
| Matrix Effect | Generally lower due to more efficient removal of interfering matrix components.[8] | Can be significant, as co-extraction of endogenous substances is more common.[9] | The cleaner extracts obtained with SPE typically lead to reduced ion suppression or enhancement in LC-MS analysis, improving data quality. |
| Selectivity | High, as the sorbent can be chosen to specifically target the analyte.[5] | Lower, as it primarily relies on partitioning, which can lead to the co-extraction of compounds with similar solubility.[3] | SPE offers greater flexibility in method development to achieve higher selectivity for complex matrices. |
| Sample Throughput | Amenable to automation, allowing for high-throughput processing of samples.[10] | Can be laborious and time-consuming, especially for a large number of samples.[10] | For clinical trials and large-scale studies, the automation capabilities of SPE are a significant advantage. |
| Solvent Consumption | Significantly lower, contributing to a greener and safer laboratory environment.[5][10] | High, often requiring large volumes of organic solvents, which raises environmental and safety concerns.[10] | The reduced solvent usage in SPE aligns with the principles of green chemistry and reduces operational costs. |
| Cost | Higher initial cost for cartridges and manifolds.[10] | Lower initial equipment cost.[10] | While LLE has a lower upfront cost, the long-term expenses associated with solvent purchase and disposal can be substantial. |
In-Depth Experimental Protocols
To illustrate the practical application of these techniques, here are detailed, step-by-step protocols for the extraction of venlafaxine from human plasma.
Optimized Solid-Phase Extraction (SPE) Protocol for Venlafaxine in Human Plasma
This protocol is designed for high-throughput analysis using a reversed-phase SPE cartridge and is suitable for subsequent LC-MS/MS analysis.
Caption: A typical Solid-Phase Extraction (SPE) workflow for venlafaxine from human plasma.
Causality Behind Experimental Choices:
-
Acidification (Step 3): The addition of phosphoric acid protonates venlafaxine (pKa ~9.4), making it more polar and ensuring its retention on the reversed-phase (e.g., C18) sorbent through hydrophobic interactions.
-
Washing (Step 7): The low percentage of methanol in the wash solution is sufficient to remove polar interferences without prematurely eluting the more strongly retained venlafaxine.
-
Elution (Step 8): A strong organic solvent like methanol disrupts the hydrophobic interactions between venlafaxine and the sorbent, leading to its efficient elution.
Classic Liquid-Liquid Extraction (LLE) Protocol for Venlafaxine in Human Plasma
This protocol represents a traditional LLE method suitable for GC-MS or LC-MS analysis.
Caption: A standard Liquid-Liquid Extraction (LLE) workflow for venlafaxine from human plasma.
Causality Behind Experimental Choices:
-
Basification (Step 3): Adding a strong base like NaOH deprotonates the amine group of venlafaxine, making the molecule neutral and significantly increasing its solubility in the organic extraction solvent.
-
Solvent Choice (Step 4): A mixture of a non-polar solvent (n-hexane) and a more polar solvent (isoamyl alcohol) is often used to optimize the extraction of both the parent drug and its more polar metabolites.
-
Centrifugation (Step 6): This step is crucial for breaking any emulsions that may have formed during the vortexing step and to ensure a clean separation of the aqueous and organic layers.
Trustworthiness and Method Validation: Adhering to Regulatory Standards
The choice of an extraction method is not merely about achieving high recovery; it is about developing a robust and reliable bioanalytical method that meets regulatory standards. Both the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on bioanalytical method validation.[11][12]
A key aspect of this validation is the assessment of matrix effects , which are the alteration of analyte ionization in the mass spectrometer due to co-eluting matrix components.[11] As indicated in the comparative table, SPE generally offers superior performance in minimizing matrix effects. This is a critical consideration for ensuring the accuracy and precision of the quantitative data, particularly at low concentrations. A validated method must demonstrate that the matrix does not interfere with the quantification of the analyte.[11]
Conclusion: Selecting the Optimal Strategy for Venlafaxine Analysis
The decision to use SPE or LLE for venlafaxine extraction depends on the specific requirements of the analysis.
-
For high-throughput environments , such as in clinical trials or large-scale research studies, the automation compatibility, higher reproducibility, and lower matrix effects of SPE make it the superior choice. The initial investment in equipment is often offset by the long-term savings in solvent costs and analyst time.
-
For smaller-scale studies or laboratories with budget constraints , LLE can be a viable option. However, careful optimization of the extraction solvent and pH is necessary to achieve acceptable recovery and minimize matrix effects. The higher potential for variability and the environmental impact of large solvent volumes are significant drawbacks to consider.
References
-
Ahmad, S., Siddiqui, M. R., Ali, M. S., Wabaidur, S. M., Alothman, Z. A., & Khan, M. R. (2016). Solid phase extraction and LC-MS/MS method for quantification of venlafaxine and its active metabolite O-desmethyl venlafaxine in rat plasma. ResearchGate. [Link]
-
Du, J., Lv, Y., Wang, Y., Zhang, Y., & Liu, G. (2017). Rapid solid-phase extraction coupled with GC-MS method for the determination of venlafaxine in rat plasma: Application to the drug-drug pharmacokinetic interaction study of venlafaxine combined with fluoxetine. Journal of separation science, 40(15), 3131–3137. [Link]
-
Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria polska, 47(5), 909–919. [Link]
-
Eap, C. B., Gex-Fabry, M., & Bondolfi, G. (2024). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 245, 116086. [Link]
-
Jain, R., Singh, G., & Shah, G. (2010). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. ResearchGate. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
Aurora Biomed. (2020). Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. [Link]
-
PSIBERG. (2023). Liquid-Liquid Extraction (LLE) Vs. Solid Phase Extraction (SPE). [Link]
-
MERCK. (n.d.). Venlafaxine. The Merck Index. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Dziurkowska, E., & Wesołowski, M. (2013). [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices]. Psychiatria polska, 47(5), 909–919. [Link]
-
National Center for Biotechnology Information. (n.d.). Venlafaxine. PubChem. [Link]
-
Resolve Mass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Ahmad, S., et al. (n.d.). solid phase extraction and lc-ms/ms method for quantification of venlafaxine and its active metabolite. SciSpace. [Link]
-
Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. ResearchGate. [Link]
-
International Council for Harmonisation. (2019). Bioanalytical Method Validation M10. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]
-
National Center for Biotechnology Information. (n.d.). Venlafaxine. PubChem. [Link]
-
PubMed. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
-
Wikipedia. (n.d.). Mirtazapine. [Link]
-
PubMed Central. (n.d.). PharmGKB summary: venlafaxine pathway. [Link]
Sources
- 1. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venlafaxine [drugfuture.com]
- 3. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. psychiatriapolska.pl [psychiatriapolska.pl]
- 6. researchgate.net [researchgate.net]
- 7. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Automated determination of venlafaxine in human plasma by on-line SPE-LC-MS/MS. Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of D,L-O-Desmethyl Venlafaxine-d6
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final and arguably one of the most critical phases is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of D,L-O-Desmethyl Venlafaxine-d6, a deuterated metabolite of venlafaxine used as an analytical reference standard.[1] Adherence to these protocols is paramount not only for laboratory safety but also for environmental stewardship and regulatory compliance.
This document moves beyond a simple checklist, offering a logical framework grounded in the chemical and toxicological properties of the compound. We will explore the causality behind each step, ensuring a self-validating system of protocols that fosters a culture of safety and responsibility within your laboratory.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is the deuterated form of a major active metabolite of venlafaxine, an antidepressant. While the toxicological properties of the deuterated form have not been exhaustively investigated, it should be handled with the same precautions as its non-deuterated counterpart and parent compound.[2]
Key Hazard Information:
| Hazard Statement | Description | GHS Classification | Source |
| H303 | May be harmful if swallowed. | Acute Toxicity (Oral), Category 5 | [2] |
| H319 | Causes serious eye irritation. | Serious Eye Damage/Eye Irritation, Category 2A | [2][3] |
| H315 | Causes skin irritation. | Skin Corrosion/Irritation, Category 2 | [4] |
| H335 | May cause respiratory irritation. | Specific Target Organ Toxicity (Single Exposure), Category 3 | [5] |
The disposal of this compound is governed by regulations pertaining to chemical waste, active pharmaceutical ingredients (APIs), and potentially, controlled substances, depending on local and federal jurisdictions. As an API, its introduction into the environment must be prevented to avoid ecotoxicological effects.[6]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a comprehensive approach to the disposal of this compound, from initial waste segregation to final handover for disposal.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling any waste containing this compound, ensure the following PPE is worn:
-
Safety Goggles or Face Shield: To protect against splashes and eye irritation.[2][3]
-
Chemical-Resistant Gloves (Nitrile or Latex): To prevent skin contact and absorption.[7]
-
Lab Coat or Apron: To protect clothing and skin from contamination.[7]
-
Respirator: If handling powders outside of a certified fume hood, a respirator is recommended to prevent inhalation.[7]
Waste Segregation: The Cornerstone of Compliant Disposal
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure the waste is managed correctly.
Protocol for Waste Segregation:
-
Designate a Specific Waste Container: All waste containing this compound should be collected in a dedicated, clearly labeled, and sealed container.[7]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Chemical Compatibility: Ensure the waste container is made of a material compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is suitable. For solutions, ensure the container material will not react with the solvent. For instance, do not store acidic or basic solutions in metal containers.[9]
-
Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
Disposal of Different Forms of this compound
The physical form of the waste dictates the specific disposal procedure.
Table 2: Disposal Procedures by Waste Form
| Waste Form | Disposal Protocol |
| Unused or Expired Solid Compound | 1. Carefully transfer the solid into the designated hazardous waste container. 2. Avoid creating dust by handling the material in a fume hood or glove box.[2] 3. Seal the container and store it in a designated hazardous waste accumulation area. |
| Solutions of the Compound | 1. Collect all solutions containing the compound in a dedicated, sealed, and labeled hazardous waste container. 2. Do not dispose of solutions down the drain. This is strictly prohibited by the EPA's ban on "sewering" of hazardous waste pharmaceuticals.[10] 3. Indicate the solvent and approximate concentration of the compound on the waste label. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | 1. Non-recoverable amounts: For empty containers with only residual amounts that cannot be drawn out with a syringe, they may be discarded in a biohazard sharps container if your institutional policy allows.[11] 2. Grossly contaminated items: Items with visible solid or liquid contamination should be placed in the designated solid hazardous waste container for this compound. |
Decontamination of Reusable Glassware and Equipment
Thorough decontamination is essential to prevent cross-contamination of future experiments.
Protocol for Decontamination:
-
Initial Rinse: Rinse the glassware or equipment with a suitable solvent that is known to dissolve this compound. Collect this rinse as hazardous waste.
-
Washing: Wash the rinsed items with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Verification (Optional but Recommended): For critical applications, a rinse with a clean solvent can be analyzed by a suitable analytical method (e.g., LC-MS) to confirm the absence of any residual compound.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
| Emergency Scenario | Procedure |
| Minor Spill (Solid) | 1. Restrict access to the area. 2. Wearing appropriate PPE, gently sweep up the solid material and place it in the designated hazardous waste container.[2] 3. Avoid creating dust. 4. Decontaminate the spill area with a suitable solvent and then wash with soap and water. |
| Minor Spill (Liquid) | 1. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 2. Place the absorbent material into the designated hazardous waste container. 3. Decontaminate the spill area with a suitable solvent and then wash with soap and water. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] 2. Seek immediate medical attention. |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water.[5] 2. Remove contaminated clothing. 3. If irritation persists, seek medical attention. |
| Inhalation | 1. Move the individual to fresh air.[5] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.[4][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. esschemco.com [esschemco.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. axinewater.com [axinewater.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. ashp.org [ashp.org]
- 11. research-compliance.umich.edu [research-compliance.umich.edu]
Navigating the Safe Handling and Disposal of D,L-O-Desmethyl Venlafaxine-d6: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the integrity of the work is intrinsically linked to the safety and precision of every step. This guide provides essential, immediate safety and logistical information for the handling and disposal of D,L-O-Desmethyl Venlafaxine-d6. Moving beyond a simple checklist, this document delves into the rationale behind each procedural recommendation, ensuring a comprehensive understanding and fostering a culture of safety and excellence in your laboratory.
Understanding the Compound: A Brief Overview
This compound is a deuterated metabolite of Venlafaxine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant. The incorporation of deuterium atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies. While the deuteration is unlikely to alter the fundamental chemical hazards of the parent molecule, it is crucial to handle this compound with the same level of care as any active pharmaceutical ingredient (API).
The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are moderate eye irritation and potential harm if swallowed or inhaled.[1][2] Therefore, all handling and disposal procedures must be designed to minimize the risk of exposure through these routes.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to ensuring personal safety. The following table outlines the recommended PPE for handling this compound, with explanations for each selection.
| PPE Component | Specifications and Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. [3][4][5] The compound is a known eye irritant.[1][2] Side shields or goggles are essential to protect against accidental splashes or airborne particles. |
| Hand Protection | Nitrile gloves. [5] Nitrile offers good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use. For prolonged handling or when working with larger quantities, consider double-gloving. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. This is a standard measure to protect skin and personal clothing from contamination. For bulk handling operations, impervious protective clothing is recommended.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended if handling the compound as a powder outside of a certified fume hood or ventilated enclosure. [3] This is to prevent inhalation of airborne particles, which is a potential route of exposure.[1] |
Donning and Doffing PPE: A Critical Workflow
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Figure 1: Recommended sequence for donning and doffing PPE.
II. Operational Plan: Safe Handling from Receipt to Use
A proactive approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled.[6]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7] Keep the container tightly sealed when not in use.[2]
Handling Procedures
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood or other ventilated enclosure to minimize the risk of inhalation.[7]
-
Avoid Dust Generation: If working with the solid form, handle it carefully to avoid creating dust. If weighing, do so in a ventilated balance enclosure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[8]
III. Disposal Plan: A Multi-faceted Approach to Waste Management
The disposal of pharmaceutical compounds requires careful consideration to protect both personnel and the environment. The U.S. Environmental Protection Agency (EPA) has strict regulations regarding pharmaceutical waste, including a ban on disposing of hazardous waste pharmaceuticals down the drain.[9]
Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in a compliant disposal plan.
Figure 2: Waste segregation and disposal workflow.
Deactivation and Disposal Protocol
For small quantities of this compound, a multi-barrier disposal approach is recommended to render the compound non-recoverable. Note: This procedure is intended for trace amounts and should be performed in a chemical fume hood. For bulk quantities, direct disposal via a licensed hazardous waste contractor is mandatory.
Materials:
-
Waste this compound (solid or in solution)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Activated Carbon
-
Sealable, labeled hazardous waste container
Procedure:
-
Acid/Base Hydrolysis (for solutions): While studies indicate Venlafaxine is relatively stable in acidic and alkaline conditions, this step aims to encourage degradation.[4]
-
If the waste is in an aqueous solution, adjust the pH to <3 with 1M HCl or >11 with 1M NaOH.
-
Allow the solution to stand in a sealed, labeled container in a fume hood for at least 24 hours.
-
-
Adsorption onto Activated Carbon: Activated carbon has been shown to effectively adsorb venlafaxine from aqueous solutions.[10]
-
Neutralize the solution from Step 1 to a pH between 6 and 8.
-
Add an excess of activated carbon (a 10:1 ratio of carbon to the estimated weight of the compound is recommended).
-
Stir or agitate the mixture for at least one hour to ensure maximum adsorption.
-
-
Solidification and Packaging:
-
For the slurry from Step 2, add a non-reactive absorbent material (e.g., kitty litter, sand) to solidify the mixture. This makes the compound less appealing and prevents leakage.[11][12]
-
For solid waste, mix it directly with an undesirable substance like used coffee grounds or kitty litter and a small amount of water to create a paste.[11][12]
-
Place the resulting mixture in a sealable, clearly labeled hazardous waste container.
-
-
Final Disposal:
-
The sealed container should be disposed of through your institution's hazardous waste management program. Never dispose of this waste in the regular trash.
-
Rationale for this Multi-Barrier Approach:
This protocol is designed to create multiple safeguards. The acid/base treatment initiates potential degradation. The subsequent adsorption onto activated carbon effectively binds the compound, reducing its bioavailability. Finally, solidification and disposal through a certified vendor ensure the waste is managed in an environmentally responsible and compliant manner. The use of deuterated compounds does not typically require special disposal considerations beyond those for the non-deuterated analogue.
IV. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal. Clean the spill area with soap and water. |
V. Conclusion: Fostering a Culture of Safety
The responsible handling and disposal of this compound are not merely procedural hurdles; they are integral components of sound scientific practice. By understanding the rationale behind these safety protocols, researchers can not only protect themselves and their colleagues but also ensure the integrity and reproducibility of their valuable work. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety department for specific guidance and requirements.
References
- Cayman Chemical. (2025, October 7). Safety Data Sheet: (±)-O-Desmethyl Venlafaxine-d6.
- Expert Synthesis Solutions. (2018, April 18). SAFETY DATA SHEET: rac-O-Desmethyl Venlafaxine-D6 Succinate Hydrate.
- PubChem. (n.d.). Venlafaxine-d6. National Center for Biotechnology Information.
- U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines.
- Pfizer. (2011, January 7). MATERIAL SAFETY DATA SHEET: Venlafaxine Hydrochloride Modified Release Capsules.
- U.S. Drug Enforcement Administration. (2018). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES.
- U.S. Environmental Protection Agency. (2019, February 22). Management of Hazardous Waste Pharmaceuticals.
- Donnelly, R. F., Wong, K., Goddard, R., & Johanson, C. (2011). Stability of Venlafaxine Immediate-Release Suspensions. International Journal of Pharmaceutical Compounding, 15(1), 81–84.
- U.S. Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450.
- U.S. Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. OSHA 3404-11R.
- National Institute for Occupational Safety and Health. (2023, April 21). Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. DHHS (NIOSH) Publication Number 2023-130.
- U.S. Pharmacopeia. (2025, March 3). USP SDS US: Venlafaxine Related Compound I.
- Synergy Recycling. (n.d.). Disposal of deuterium (D₂).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Pfizer. (2007, July 26). Safety Data Sheet.
- KM Pharma Solution Private Limited. (n.d.). MSDS - O-Desmethyl Venlafaxine D6.
- VelocityEHS. (2019, December 4). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry.
- Taylor & Francis Online. (n.d.). Full article: Adsorption of antidepressant and cardiovascular drugs to activated charcoal: amitriptyline, bupropion, minoxidil, propranolol, and venlafaxine.
- Toronto Research Chemicals. (2011, July 15). Safety Data Sheet - Version 5.0.
- MedChemExpress. (2024, July 1). Venlafaxine hydrochloride (Standard)-SDS.
- PubChem. (n.d.). Venlafaxine. National Center for Biotechnology Information.
- U.S. Occupational Safety and Health Administration. (n.d.). Hazard Communication. 29 CFR 1910.1200.
- U.S. Environmental Protection Agency. (2019). EPA's ban on sewering pharmaceuticals - introductory fact sheet.
Sources
- 1. UV/H2O2degradation of the antidepressants venlafaxine and O-desmethylvenlafaxine: Elucidation of their transformation pathway and environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptb.de [ptb.de]
- 3. Disentangling pharmacological and expectation effects in antidepressant discontinuation among patients with fully remitted major depressive disorder: study protocol of a randomized, open-hidden discontinuation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics and transformation pathways of venlafaxine degradation during disinfection processes using free chlorine and chlorine dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory Deactivation and Move Guidelines – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. Laboratory Deactivation and Move Guidelines – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Laboratory Deactivation and Move Guidelines – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. Advanced strategies for the removal of venlafaxine from aqueous environments: a critical review of adsorption and advanced oxidation pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Investigation of the DNA Damage and Oxidative Effect Induced by Venlafaxine in Mouse Brain and Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
